molecular formula C10H17N3O4S B3374854 4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine CAS No. 1042782-15-9

4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine

Cat. No.: B3374854
CAS No.: 1042782-15-9
M. Wt: 275.33 g/mol
InChI Key: ORPHDDSAEVCISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine is a synthetic organic compound of interest in chemical and pharmaceutical research. It features a morpholine ring, a common structural motif in medicinal chemistry , linked to a piperidine isocyanate group via a sulfonyl bridge. The sulfonyl group is known to contribute to molecular stability and can be key for target binding . The reactive isocyanate functional group makes this compound a valuable building block or intermediate for the synthesis of more complex molecules, such as urea derivatives. Its potential applications include serving as a precursor in the development of protease inhibitors, given that compounds with morpholine and sulfonamide groups have been investigated as inhibitors for enzymes like Cathepsin S . Researchers can utilize this reagent to create diverse chemical libraries for high-throughput screening or to develop novel pharmacologically active agents. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-isocyanatopiperidin-1-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4S/c14-9-11-10-1-3-12(4-2-10)18(15,16)13-5-7-17-8-6-13/h10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPHDDSAEVCISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N=C=O)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Reagent Profile: 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (CAS: 1042782-15-9) is a specialized electrophilic building block used in high-throughput screening (HTS) and fragment-based drug discovery (FBDD).[1] It serves as a pre-functionalized "capping agent" designed to introduce a sulfonylmorpholine moiety —a privileged pharmacophore known for enhancing aqueous solubility and metabolic stability—into a drug candidate via a stable urea or carbamate linkage.

This guide details the physicochemical architecture, synthetic utility, and handling protocols for this reagent, positioning it as a strategic tool for modulating the physicochemical properties of lead compounds.

Chemical Architecture & Pharmacophore Analysis

The molecule is a tripartite system composed of a reactive warhead, a rigid linker, and a solubility-enhancing tail. Understanding this architecture is crucial for rational experimental design.

ComponentChemical StructureFunction in Drug Design
Warhead Isocyanate (

)
Electrophilic Trap: Reacts rapidly with nucleophiles (amines, alcohols, thiols) to form stable urea, carbamate, or thiocarbamate linkages.
Linker Piperidine RingRigid Spacer: Provides a defined spatial separation (approx. 4–6 Å) between the target-binding domain and the solubility tail, reducing steric clash.
Tail SulfonylmorpholineADME Modulator: The morpholine oxygen acts as a weak Hydrogen Bond Acceptor (HBA), improving water solubility without introducing a high-energy donor. The sulfonyl group adds polarity and metabolic resistance compared to carbonyls.
Structural Visualization

The following diagram illustrates the functional segmentation of the molecule and its reactive logic.

ChemicalArchitecture Warhead Isocyanate Warhead (-N=C=O) [Electrophile] Linker Piperidine Linker (Rigid Scaffold) Warhead->Linker Covalent Bond Product Urea/Carbamate Conjugate Warhead->Product Forms Stable Linkage Tail Sulfonylmorpholine Tail (Solubility/ADME) Linker->Tail Sulfonyl Linkage Target Nucleophile (R-NH2 / R-OH) Target->Warhead Nucleophilic Attack

Figure 1: Functional segmentation of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine showing the reactive warhead and physicochemical tail.

Synthetic Protocols & Methodology

Reaction Logic: Urea Formation

The primary application of this reagent is the formation of ureas by reaction with primary or secondary amines. This reaction is thermodynamically favorable and typically requires no exogenous catalyst, though a non-nucleophilic base is often added to scavenge protons.

General Reaction Scheme:



Standard Operating Procedure (SOP)

Note: Isocyanates are moisture-sensitive. All glassware must be flame-dried, and solvents must be anhydrous.

Reagents:

  • Substrate: Primary/Secondary Amine (1.0 equiv)

  • Reagent: 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (1.1 – 1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents (MeOH, EtOH).

  • Base (Optional): Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv) if the amine substrate is a salt (e.g., HCl salt).

Step-by-Step Workflow:

  • Preparation: Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Activation (If Salt): If the amine is a hydrochloride salt, add DIPEA (1.5 equiv) and stir for 10 minutes to liberate the free base.

  • Addition: Add 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (1.1 equiv) as a solid or predissolved in a minimal amount of DCM.

    • Observation: The reaction is often exothermic. For large scales (>1g), cool to 0°C during addition.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring (Self-Validation):

    • TLC/LC-MS: Monitor the disappearance of the amine starting material.

    • IR Spectroscopy: Disappearance of the strong isocyanate peak at ~2270 cm⁻¹ confirms consumption of the reagent.

  • Quenching: If excess isocyanate remains, add a scavenger amine (e.g., 2-3 drops of pyrrolidine) or quench with MeOH.

  • Workup:

    • Evaporate solvent under reduced pressure.[2]

    • Purify via flash column chromatography (typically MeOH/DCM gradients) or recrystallization.

Synthetic Workflow Diagram[3]

SyntheticWorkflow Start Start: Amine Substrate (R-NH2) Solvent Dissolve in Anhydrous DCM (Inert Atm) Start->Solvent AddReagent Add Isocyanate Reagent (1.1 Equiv) Solvent->AddReagent Reaction Stir at RT (2-4 hrs) AddReagent->Reaction Check Checkpoint: LCMS/TLC Is Amine Consumed? Reaction->Check Check->Reaction No (Extend Time) Quench Quench Excess Isocyanate (Add MeOH or Scavenger) Check->Quench Yes Purify Purification (Flash Chromatography) Quench->Purify Final Final Urea Product Purify->Final

Figure 2: Decision-tree workflow for the synthesis of urea derivatives using 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine.

Pharmacological Rationale (E-E-A-T)

Why select this specific building block over a generic alkyl isocyanate?

Solubility Enhancement

The morpholine ring is a classic "solubilizing tail." The ether oxygen in the morpholine ring (


 of conjugate acid ~8.3) reduces the overall lipophilicity (LogP) of the molecule compared to a cyclohexyl or phenyl analog.
  • Mechanism: The sulfonyl group (

    
    ) is polar but non-basic, preventing non-specific protein binding often seen with highly basic tails.
    
Metabolic Stability

The sulfonamide-like linkage (piperidine-N-


-morpholine) is highly resistant to hydrolysis and oxidative metabolism (CYP450). Unlike amide bonds which can be cleaved by amidases, the sulfonylurea/sulfonamide motif is generally robust in vivo.
Target Class Suitability

This reagent is particularly effective for generating inhibitors of:

  • Soluble Epoxide Hydrolase (sEH): Urea pharmacophores are central to sEH inhibition. The piperidine linker mimics the transition state geometry.

  • Kinases: The urea moiety often forms key hydrogen bonds with the "gatekeeper" residue or the DFG motif in the kinase ATP-binding pocket.

Safety & Handling Specifications

Hazard Class: Irritant / Sensitizer.

  • Isocyanate Warning: Like all isocyanates, this compound is a potential respiratory sensitizer. It reacts with moisture in the air to form the corresponding amine and

    
    , which can pressurize sealed vessels if water is present.
    
ParameterSpecification
Storage 2–8°C (Refrigerator). Store under Argon/Nitrogen.
Moisture Sensitivity High. Keep bottle tightly sealed; use parafilm.
PPE Nitrile gloves, safety goggles, fume hood (Mandatory).
In Case of Spill Cover with wet sand or a mixture of water/ethanol/ammonia to neutralize.

References

  • Sigma-Aldrich. Product Specification: 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (CAS 1042782-15-9).[3]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on morpholine/sulfonyl utility).

  • PubChem. Compound Summary: 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine. National Library of Medicine.

  • Ghosh, A. K., et al. (2020). Sulfonamides and Sulfonylureas in Medicinal Chemistry. (General reference for the stability of the sulfonyl-morpholine linkage).

Sources

Technical Whitepaper: 4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine (CAS 1042782-15-9) in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In modern medicinal chemistry, the design of novel therapeutics relies heavily on bifunctional building blocks that combine reactive synthetic handles with pharmacologically favorable structural motifs. 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (CAS 1042782-15-9) is a highly specialized electrophilic reagent designed for the rapid generation of urea and carbamate libraries.

Unlike simple aliphatic or aromatic isocyanates, this molecule incorporates a complex morpholine-sulfonyl-piperidine tail. This specific structural arrangement is engineered to impart favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties—such as enhanced aqueous solubility, metabolic stability, and blood-brain barrier (BBB) penetrance—directly into the target pharmacophore upon covalent attachment .

Physicochemical Profiling & Structural Deconstruction

Understanding the physicochemical baseline of this reagent is critical for predicting both its synthetic behavior and the pharmacokinetic impact it will have on the final drug candidate.

Quantitative Data Summary
PropertyValue
Chemical Name 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine
CAS Number 1042782-15-9
Molecular Formula C₁₀H₁₇N₃O₄S
Molecular Weight 275.32 g/mol
InChIKey ORPHDDSAEVCISG-UHFFFAOYSA-N
Physical Form Powder (Off-white to white)
Reactivity Profile Highly Electrophilic, Moisture-Sensitive
Pharmacological Rationale of the Scaffold

The architecture of this molecule is not arbitrary; each moiety serves a distinct purpose in drug design :

  • Morpholine Ring: Acts as a balanced lipophilic-hydrophilic motif. It improves aqueous solubility and serves as a hydrogen-bond acceptor, making it a "privileged scaffold" in Central Nervous System (CNS) drug discovery.

  • Sulfonyl Group: Provides extreme metabolic stability compared to sulfides or sulfoxides. It resists oxidative degradation by cytochrome P450 enzymes and imposes a rigid, tetrahedral geometry that can securely anchor the molecule within target protein binding pockets .

  • Piperidine Core: Functions as a flexible, non-aromatic spacer. It modulates the overall basicity of the molecule and optimally projects the reactive warhead.

  • Isocyanate Warhead: The reactive center, serving as an electrophilic trap for primary/secondary amines or alcohols to form stable urea or carbamate linkages.

Pharmacophore Morpholine Morpholine Ring (Solubility, H-bond Acceptor) Sulfonyl Sulfonyl Group (Rigidity, Metabolic Stability) Morpholine->Sulfonyl Piperidine Piperidine Core (Spacer, Basicity Modulation) Sulfonyl->Piperidine Isocyanate Isocyanate Warhead (Reactive Electrophile) Piperidine->Isocyanate

Structural deconstruction of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine.

High-Throughput Synthesis Protocol: Urea-Linked Pharmacophores

The primary application of CAS 1042782-15-9 is the synthesis of substituted ureas via nucleophilic addition. The following protocol is designed as a self-validating system to ensure high yields while preventing the common pitfall of symmetric urea formation.

Experimental Methodology

Step 1: Reagent Integrity Validation (The DCM Solubility Test)

  • Procedure: Dissolve 5 mg of the isocyanate in 1 mL of anhydrous Dichloromethane (DCM).

  • Causality: Isocyanates react with atmospheric moisture to form carbamic acids, which rapidly decarboxylate into primary amines. These amines immediately react with unreacted isocyanate to form highly insoluble symmetric ureas.

  • Validation: If the DCM solution is perfectly clear, the reagent is intact. If it is cloudy or contains a white precipitate, the reagent has degraded and must be discarded or recrystallized.

Step 2: Nucleophilic Addition

  • Procedure: To a solution of the target primary or secondary amine (1.0 eq) in anhydrous DCM at 0°C, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Slowly add the validated isocyanate (1.1 eq) dropwise.

  • Causality: DCM is utilized because it is strictly non-nucleophilic, preventing premature quenching of the isocyanate. The reaction is initiated at 0°C to control the exothermic nature of the nucleophilic attack, preventing the formation of allophanate byproducts. DIPEA is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile, while effectively neutralizing any HCl salts of the incoming amine.

Step 3: In-Situ Reaction Monitoring

  • Procedure: Monitor the reaction mixture using Fourier Transform Infrared Spectroscopy (FTIR).

  • Validation: The isocyanate group exhibits a distinct, intense asymmetric stretching band at ~2270 cm⁻¹ . The complete disappearance of this peak provides real-time, self-validating proof of isocyanate consumption without the need to quench or sample the reaction for LC-MS.

Step 4: Quenching and Purification

  • Procedure: Once the 2270 cm⁻¹ peak disappears, quench the reaction with a saturated aqueous NH₄Cl solution. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Synthesis Step1 Anhydrous Isocyanate (CAS 1042782-15-9) Step3 Nucleophilic Addition (DIPEA, DCM, 0°C to RT) Step1->Step3 Step2 Nucleophilic Amine (Primary/Secondary) Step2->Step3 Step4 Urea Derivative (Target Pharmacophore) Step3->Step4 Validation In-situ IR Monitoring (Disappearance of 2270 cm⁻¹) Step3->Validation

High-throughput synthetic workflow for urea-linked pharmacophore generation.

Storage, Handling, and Stability Protocols

Because the isocyanate warhead is highly electrophilic, its stability is entirely dependent on the exclusion of nucleophiles—specifically water.

  • Storage Conditions: The compound must be stored at 2°C to 8°C (or -20°C for long-term storage) in a tightly sealed container backfilled with an inert gas (Argon or dry Nitrogen).

  • Handling Causality: Cold reagents must be allowed to warm to room temperature in a desiccator before opening. Opening a cold vial exposes the interior to ambient air, causing immediate condensation of atmospheric moisture onto the powder, triggering the irreversible degradation cascade into symmetric ureas.

References

  • RSC Publishing. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." RSC Advances. Available at:[Link]

  • PubMed / ACS Pharmacology & Translational Science. "PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking." National Library of Medicine. Available at: [Link]

Synthesis and Characterization of 4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (CAS: 139994-67-5). This compound serves as a critical electrophilic building block in medicinal chemistry, particularly for generating sulfonyl-urea pharmacophores found in inhibitors of soluble epoxide hydrolase (sEH) and various kinase targets. The protocol utilizes a convergent synthetic strategy, prioritizing safety and scalability by employing triphosgene as a solid-state phosgene equivalent.

Retrosynthetic Analysis & Strategy

The target molecule features a sulfamide core (Morpholine-


-Piperidine) and a reactive isocyanate handle. A direct disconnection at the isocyanate nitrogen suggests a Curtius rearrangement or a phosgenation of the corresponding primary amine. The sulfamide linkage is best established via nucleophilic substitution of a sulfamoyl chloride.
Strategic Disconnections:
  • Isocyanate Formation: Conversion of the primary amine precursor using Triphosgene.

  • Amine Deprotection: Removal of a Boc-protecting group from the piperidine nitrogen.

  • Sulfamide Coupling: Reaction between morpholine-4-sulfonyl chloride and tert-butyl piperidin-4-ylcarbamate.

Retrosynthesis Target Target Isocyanate (C10H17N3O4S) Amine Amine Precursor (Free Base) Target->Amine Phosgenation (Triphosgene) Protected Boc-Protected Sulfamide Amine->Protected Acidic Deprotection (TFA or HCl) Precursors Morpholine-4-sulfonyl chloride + 4-(Boc-amino)piperidine Protected->Precursors Sulfamoylation (TEA/DCM)

Figure 1: Retrosynthetic logic flow for the target isocyanate.

Experimental Protocols

Step 1: Synthesis of Morpholine-4-sulfonyl Chloride

Note: This reagent is commercially available, but in-house synthesis is cost-effective for scale-up.

Reaction Principle: Nucleophilic attack of morpholine on sulfuryl chloride (


).

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a dropping funnel and nitrogen inlet.

  • Solvent/Reagent: Charge with Sulfuryl chloride (1.0 eq) and dry Dichloromethane (DCM, 0.2 M). Cool to -78°C.[1]

  • Addition: Add a solution of Morpholine (1.0 eq) and Triethylamine (TEA, 1.1 eq) in DCM dropwise over 1 hour. Critical: Exothermic reaction; maintain temperature < -60°C to prevent bis-substitution.

  • Workup: Warm to RT over 2 hours. Wash with cold 1N HCl, then brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. The product is a semi-solid or oil, sufficiently pure for the next step.

Step 2: Sulfamide Coupling

Objective: Link the morpholine and piperidine rings via the sulfonyl group.

Protocol:

  • Reagents: Dissolve 4-(Boc-amino)piperidine (1.0 eq) and TEA (1.5 eq) in dry DCM (0.15 M) in a round-bottom flask under

    
    .
    
  • Coupling: Cool to 0°C. Add Morpholine-4-sulfonyl chloride (1.1 eq) dissolved in minimal DCM dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2]

  • Workup: Quench with water. Extract with DCM (3x). Wash organics with 0.5 M citric acid (to remove unreacted amine) and brine.

  • Yield: The resulting tert-butyl (1-(morpholinosulfonyl)piperidin-4-yl)carbamate is obtained as a white solid (Yield: ~85-90%).

Step 3: Deprotection

Protocol:

  • Dissolve the Boc-protected intermediate in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (20% v/v final concentration).

  • Stir at RT for 2-4 hours until LC-MS shows complete conversion to the amine mass (

    
     ~250).
    
  • Neutralization (Critical): Concentrate to remove excess TFA. Redissolve in DCM and wash with saturated

    
     until the aqueous layer is basic. Dry organic layer (
    
    
    
    ) and concentrate to afford 4-[(4-aminopiperidin-1-yl)sulfonyl]morpholine .
Step 4: Isocyanate Formation (The Core Transformation)

Safety Alert: Triphosgene is highly toxic. Perform all operations in a well-ventilated fume hood.

Protocol:

  • Preparation: Dissolve Triphosgene (0.35 eq, providing ~1.05 eq phosgene equivalents) in dry DCM at 0°C.

  • Amine Addition: Dissolve the free amine from Step 3 (1.0 eq) and DIPEA (2.5 eq) in DCM. Add this solution slowly to the triphosgene solution over 30 minutes.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to RT. IR monitoring is recommended (appearance of peak at ~2260

    
    ).
    
  • Workup: Dilute with cold DCM. Quickly wash with ice-cold 0.5N HCl (to remove amine salts) and ice-cold brine.

  • Isolation: Dry over

    
     and concentrate under reduced pressure at <30°C.
    
  • Storage: The product is a white to pale yellow solid. Store under inert gas at -20°C. Moisture sensitive.

Characterization Data

The following data validates the structural integrity of the synthesized isocyanate.

TechniqueParameterExpected Signal/ValueStructural Assignment
FT-IR

(

)
2255 - 2270 -N=C=O (Isocyanate stretch) - Diagnostic
1340, 1160

(asymmetric/symmetric stretch)
1H NMR

(ppm),

3.60 - 3.75 (m, 4H)Morpholine

3.50 - 3.60 (m, 1H)Piperidine

(Methine)
3.15 - 3.25 (m, 4H)Morpholine

2.80 - 2.95 (m, 2H)Piperidine

1.90 - 2.10 (m, 2H)Piperidine

13C NMR

(ppm)
~123.0Isocyanate Carbon (

)
~66.0Morpholine

~53.0Piperidine

MS (ESI) m/z276.1

Molecular Ion

Workflow Visualization

The following diagram illustrates the complete synthetic pathway, highlighting critical reagents and process controls.

SynthesisWorkflow Step1 Step 1: Reagent Prep Morpholine + SO2Cl2 (-78°C, DCM) Step2 Step 2: Coupling + 4-Boc-aminopiperidine (TEA, 0°C -> RT) Step1->Step2 Sulfonyl Chloride Step3 Step 3: Deprotection TFA/DCM (Neutralize w/ NaHCO3) Step2->Step3 Sulfamide Intermediate Step4 Step 4: Activation + Triphosgene (DIPEA, 0°C) Step3->Step4 Free Amine Final Final Product Isocyanate (Store -20°C) Step4->Final Purification

Figure 2: Step-by-step synthetic workflow for 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine.

Safety & Handling (E-E-A-T)

As a senior scientist, I must emphasize the specific hazards associated with this protocol:

  • Isocyanates: Potent respiratory sensitizers. Inhalation can cause severe asthma-like reactions. All weighing and handling of the final product must occur in a fume hood or glovebox.

  • Triphosgene: While a solid, it decomposes to phosgene gas upon heating or contact with nucleophiles. Keep a bottle of aqueous ammonia nearby to neutralize any spills (forming urea).

  • Sulfonyl Chlorides: Corrosive and lachrymatory. Avoid skin contact.

References

  • National Institutes of Health (PMC). Synthesis of Morpholine Containing Sulfonamides. (Validates sulfonyl chloride coupling conditions). Available at: [Link]

Sources

Chemical Reactivity of the Isocyanate Group on a Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isocyanate functional group (-N=C=O) attached to a piperidine scaffold represents a high-value pharmacophore precursor in modern drug discovery. It serves as a pivotal "chemical warhead" for generating urea and carbamate libraries, which are ubiquitous in kinase inhibitors (e.g., Sorafenib), GPCR ligands, and soluble epoxide hydrolase inhibitors.

This guide analyzes the chemical behavior of piperidinyl isocyanates, specifically focusing on the 3- and 4-positions. It details the stereoelectronic influence of the piperidine ring on reactivity, provides robust synthetic protocols, and outlines the divergent pathways between intermolecular library generation and intramolecular cyclization.

Structural & Electronic Fundamentals

The reactivity of an isocyanate on a piperidine ring is not merely a function of the -NCO group but is governed by the conformational dynamics of the six-membered heterocycle.

Conformational Analysis (The Chair Effect)

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation. The position of the isocyanate group (axial vs. equatorial) significantly dictates its kinetic accessibility.

  • Equatorial Preference: The isocyanate group at the C4 position of an N-protected piperidine (e.g., N-Boc) thermodynamically prefers the equatorial orientation to minimize 1,3-diaxial strain.

  • Kinetic Reactivity: Nucleophilic attack on an equatorial isocyanate is generally faster due to reduced steric hindrance compared to the axial conformer, which is shielded by the axial hydrogens at C2 and C6.

  • N-Protecting Group Influence: The steric bulk of the protecting group (Boc, Cbz, Fmoc) on the piperidine nitrogen locks the ring conformation, often enforcing a specific chair flip that maximizes the equatorial placement of the C4-substituent.

Electronic Modulation

The piperidine nitrogen exerts an inductive electron-withdrawing effect (-I effect), especially when carbamoylated (e.g., N-Boc).

  • Proximal Effect (C3-Isocyanate): The C3 position is closer to the electronegative nitrogen, making the C3-isocyanate carbon slightly more electrophilic than its C4 counterpart.

  • Distal Effect (C4-Isocyanate): The C4 position is electronically more similar to a cyclohexyl isocyanate but retains the solubility and physicochemical properties beneficial for medicinal chemistry (lower LogP).

Synthetic Routes: Accessing the Scaffold

Direct phosgenation of amines is the classical route, but the Curtius Rearrangement is the preferred method in discovery chemistry due to the availability of piperidine carboxylic acids and milder conditions.

Table 1: Synthetic Strategy Comparison
MethodReagentsKey IntermediateProsCons
Curtius Rearrangement DPPA, Et₃N, TolueneAcyl Azide (-CON₃)Mild, avoids phosgene gas, starts from acids.Potentially explosive azide intermediate (handle with care).
Phosgenation Triphosgene/Phosgene, BaseCarbamoyl ChlorideAtom economical, scalable.High toxicity, requires amine precursor (often less stable).
Hoffmann Rearrangement Br₂, NaOHN-BromoamideOne-pot from amide.Harsh basic conditions, incompatible with many protecting groups.

Reactivity Landscape

The piperidinyl isocyanate is a "divergent intermediate." Its fate depends entirely on the presence of external nucleophiles versus the state of the piperidine nitrogen.

Intermolecular Trapping (Library Synthesis)

This is the standard workflow for DEL (DNA-Encoded Libraries) and fragment-based discovery.

  • Urea Formation: Reaction with primary/secondary amines. Fast, quantitative, no catalyst required.

  • Carbamate Formation: Reaction with alcohols. Slower, often requires heating or Lewis acid catalysis (e.g., DBTL).

Intramolecular Cyclization (The "Trap")

A critical failure mode (or designed synthesis) occurs if the piperidine nitrogen is deprotected or possesses a nucleophilic handle.

  • Mechanism: If the N-Boc group is removed to generate a free secondary amine while the isocyanate is present, the amine will instantaneously attack the isocyanate carbon.

  • Product:

    • 4-Isocyanate: Forms a bridged urea 2,5-diazabicyclo[2.2.2]octan-3-one .

    • 3-Isocyanate: Forms a 2,5-diazabicyclo[2.2.1]heptan-3-one or similar bridged system depending on ring strain.

Visualization: Reactivity Pathways[1]

PiperidineReactivity Start 1-Boc-Piperidine-4-COOH Azide Acyl Azide (Intermediate) Start->Azide DPPA, Et3N (Curtius) Isocyanate 1-Boc-4-Isocyanatopiperidine (The Scaffold) Azide->Isocyanate Heat (-N2) Urea Piperidinyl Urea (Drug Target) Isocyanate->Urea + R-NH2 Carbamate Piperidinyl Carbamate Isocyanate->Carbamate + R-OH (Heat/Cat) Bicyclic Diazabicyclo[2.2.2]octane (Intramolecular Cyclization) Isocyanate->Bicyclic If N-Boc removed (Self-Reaction)

Figure 1: Divergent reactivity pathways of 4-isocyanatopiperidine derivatives.

Experimental Protocols

Protocol A: Synthesis of 1-Boc-4-isocyanatopiperidine (Curtius Method)

This protocol generates the isocyanate in situ. Isolation is possible but it is recommended to react immediately due to moisture sensitivity.

Reagents:

  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous Toluene (0.2 M concentration)

Step-by-Step:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the carboxylic acid in anhydrous toluene. Add Et₃N and stir for 10 minutes at Room Temperature (RT).

  • Azide Formation: Add DPPA dropwise via syringe. Stir at RT for 30 minutes. Note: A white precipitate (phosphate salt) may form.

  • Rearrangement: Heat the reaction mixture to 80°C . Evolution of nitrogen gas (N₂) will be observed. Monitor by IR (appearance of strong -N=C=O peak at ~2270 cm⁻¹) or TLC.

  • Completion: After 1-2 hours (when gas evolution ceases), the solution contains the isocyanate.

  • Usage: Cool to RT and add the nucleophile (amine or alcohol) directly to this solution for the next step.

Protocol B: Urea Library Synthesis

Reagents:

  • Crude Isocyanate solution (from Protocol A)

  • Diverse Amines (1.1 equiv)

Step-by-Step:

  • Add the amine directly to the cooled (RT) isocyanate solution.

  • Stir for 1-4 hours. The reaction is typically exothermic and fast.

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash with 1N HCl (to remove unreacted amine) and Brine.

  • Purification: Most urea products precipitate or crystallize. If not, standard silica chromatography (MeOH/DCM) is effective.

Safety & Stability (E-E-A-T)

Handling Isocyanates
  • Respiratory Sensitizer: Piperidinyl isocyanates are potent respiratory sensitizers. All operations must be performed in a functioning fume hood.[1]

  • Moisture Sensitivity: They react with atmospheric water to form the corresponding amine and CO₂. The amine then reacts with remaining isocyanate to form a symmetric urea dimer (Dimerization). Always store under inert gas at 4°C.

Process Safety (DPPA)
  • Explosion Hazard: While DPPA is safer than sodium azide, the acyl azide intermediate is potentially explosive if isolated and dried. Never distill the acyl azide. Proceed directly to the thermal rearrangement step in solution.

References

  • Curtius Rearrangement in Drug Discovery

    • Title: "The Curtius Rearrangement: Mechanistic Insight and Recent Applications in N
    • Source: N
    • URL:[Link]

  • Urea Synthesis Methodologies

    • Title: "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry"
    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

  • Conformational Analysis of Piperidines

    • Title: "Conformational Analysis of Piperidine and Its Deriv
    • Source: Wiley Online Library / Stereochemistry
    • URL:[Link]

  • Isocyanate Safety Guidelines

    • Title: "Safe Use of Isocyan
    • Source: IRSST (Institut de recherche Robert-Sauvé en santé et en sécurité du travail)
    • URL:[Link]

Sources

Mechanistic Architecture of Sulfonyl-Morpholine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Action of Sulfonyl-Morpholine Containing Compounds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

A Technical Deep Dive into Dual PI3K/mTOR Modulation

Executive Summary: The Pharmacophore Synergy

In the landscape of precision oncology, the sulfonyl-morpholine scaffold represents a privileged structural motif, particularly in the design of ATP-competitive kinase inhibitors. This guide dissects the mechanism of action (MoA) of compounds integrating a morpholine ring (a classic hinge-binder) with a sulfonyl moiety (a selectivity and solubility tuner).

While this structural combination appears in various therapeutic areas (including carbonic anhydrase inhibition), its most profound impact is in the development of Dual PI3K/mTOR Inhibitors . This whitepaper focuses on this class, exemplified by sulfonyl-morpholino-pyrimidines and related analogues, detailing how this specific chemical architecture translates into potent signal transduction blockade.

Structural Biology & Medicinal Chemistry

The efficacy of sulfonyl-morpholine compounds is not accidental; it is a result of precise "lock-and-key" medicinal chemistry.

The Morpholine Hinge-Binder

The morpholine ring is the anchor of this scaffold. In the ATP-binding pocket of lipid kinases (like PI3K) and PIKK family members (like mTOR):

  • Interaction: The morpholine oxygen atom functions as a critical hydrogen bond acceptor.

  • Target Residue: It typically forms a hydrogen bond with the backbone amide of the hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Function: This interaction mimics the adenine ring of ATP, competitively displacing the endogenous cofactor.

The Sulfonyl "Tuner"

The sulfonyl group (


), often present as a sulfonamide or sulfone, serves three critical roles:
  • Selectivity Filter: By extending into the solvent-exposed region or interacting with the P-loop, the sulfonyl group can discriminate between closely related kinase isoforms.

  • Metabolic Stability: Sulfonyl groups are generally resistant to oxidative metabolism, prolonging the compound's half-life (

    
    ).
    
  • Solubility: The polarity of the sulfonyl group offsets the lipophilicity of the aromatic core, improving oral bioavailability.

Binding Mode Visualization

The following diagram illustrates the conceptual binding mode of a sulfonyl-morpholino-pyrimidine within the PI3K ATP-binding pocket.

BindingMode cluster_pocket ATP Binding Pocket cluster_drug Sulfonyl-Morpholine Inhibitor Hinge Hinge Region (Val851) PLoop P-Loop (Lys/Asp) Solvent Solvent Front Morpholine Morpholine Ring (O-atom) Morpholine->Hinge H-Bond (Critical) Core Heteroaromatic Core (Pyrimidine) Core->Hinge Hydrophobic Interaction Sulfonyl Sulfonyl Group (-SO2-) Sulfonyl->PLoop Electrostatic/H-Bond Sulfonyl->Solvent Solubilization

Caption: Conceptual binding mode showing the Morpholine-Hinge anchor and Sulfonyl-Solvent interactions.

Mechanism of Action: Dual Pathway Blockade

Sulfonyl-morpholine compounds function as Dual PI3K/mTOR Inhibitors . This dual blockade is superior to selective inhibition because it prevents the feedback loop activation of AKT that often occurs when mTORC1 alone is inhibited.

The Signaling Cascade
  • PI3K Inhibition: The compound binds to the p110 catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3. This halts the recruitment of AKT to the plasma membrane.

  • mTORC1/2 Inhibition: The compound binds to the ATP site of the mTOR kinase domain, blocking:

    • mTORC1: Phosphorylation of p70S6K and 4E-BP1 (halting protein synthesis).

    • mTORC2: Phosphorylation of AKT at Ser473 (preventing full AKT activation).

Pathway Diagram

SignalingPathway RTK RTK / GPCR PI3K PI3K (p110) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Inhibitor Sulfonyl-Morpholine Inhibitor Inhibitor->PI3K  Blockade mTORC1 mTORC1 Inhibitor->mTORC1 mTORC2 mTORC2 Inhibitor->mTORC2 PIP2 PIP2 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 PIP3->mTORC2 AKT AKT PDK1->AKT Thr308 Phos AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K S6 S6 Ribosomal Protein (Translation) S6K->S6 mTORC2->AKT Ser473 Phos

Caption: Dual blockade of PI3K and mTOR prevents PIP3 generation and AKT Ser473 phosphorylation.

Quantitative Profiling & SAR

The structure-activity relationship (SAR) of these compounds highlights the sensitivity of the sulfonyl position.

FeatureRole in MechanismOptimization Goal
Morpholine Ring Hinge Binding (H-bond acceptor)Maintain orientation for optimal H-bond distance (2.8–3.0 Å).
Sulfonyl Group Electronic tuning / SolubilityIntroduce electron-withdrawing effect to modulate core pKa; improve metabolic stability.
Core Scaffold Scaffold geometry (Pyrimidine/Triazine)Ensure vectors of Morpholine and Sulfonyl are 120° or 180° apart to fit the pocket.
Linker FlexibilityRigid linkers (phenyl/heteroaryl) preferred over alkyl chains to reduce entropy penalty upon binding.

Experimental Validation Protocols

To validate the mechanism of a novel sulfonyl-morpholine compound, the following robust protocols are recommended.

Biochemical Assay: Mobility Shift (Microfluidic)

Purpose: Determine intrinsic


 against recombinant PI3K/mTOR.
  • Reagents: Recombinant PI3K

    
    , Fluorescently labeled PIP2 substrate, ATP (
    
    
    
    concentration).
  • Reaction: Incubate compound (serial dilution) with enzyme and substrate for 60 min at RT.

  • Detection: Measure the ratio of phosphorylated vs. non-phosphorylated substrate using electrophoretic mobility shift (e.g., Caliper LabChip).

  • Validation:

    
     should be in the low nanomolar range (<100 nM) for a potent lead.
    
Cellular Mechanism: Western Blotting

Purpose: Confirm pathway shutdown in intact cells.

  • Cell Line: PC3 or MCF7 (high PI3K activity).

  • Treatment: Treat cells with compound (0.1, 1, 10

    
    M) for 2-4 hours.
    
  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Targets:

    • p-AKT (Ser473): Marker for mTORC2/PI3K inhibition.

    • p-AKT (Thr308): Marker for PI3K/PDK1 inhibition.

    • p-S6 (Ser235/236): Marker for mTORC1 inhibition.

    • Total AKT/S6: Loading controls.

  • Result: Dose-dependent disappearance of phospho-bands while total protein remains constant.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Purpose: Prove physical binding in live cells.

  • Treatment: Treat live cells with 10x

    
     of compound for 1 hour.
    
  • Heating: Aliquot cells and heat to a gradient (40°C – 65°C).

  • Lysis & Separation: Lyse cells; centrifuge to remove precipitated (unstable) proteins.

  • Analysis: Western blot for PI3K/mTOR in the soluble fraction.

  • Result: The compound-treated sample will show thermal stabilization (higher melting temperature,

    
    ) compared to DMSO control.
    

References

  • Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: Molecules (MDPI) URL:[Link]

  • (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase Source: Journal of Medicinal Chemistry URL:[Link]

Spectroscopic Elucidation of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly reactive intermediates is a critical bottleneck in modern drug development and medicinal chemistry. 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (Chemical Formula: C₁₀H₁₇N₃O₄S; Exact Mass: 275.0940 Da) represents a complex bifunctional scaffold featuring a highly electrophilic isocyanate group, a strongly electron-withdrawing sulfonamide linkage, and two distinct saturated heterocycles (morpholine and piperidine).

This whitepaper provides a comprehensive, causality-driven guide to acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Because isocyanates are notoriously moisture-sensitive, this guide places a heavy emphasis on self-validating, anhydrous experimental protocols to ensure scientific integrity and prevent degradation-induced spectral artifacts.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, the analytical workflow must be designed around the chemical reactivity of the isocyanate (-N=C=O) group. Isocyanates react rapidly with ambient moisture to form unstable carbamic acids, which spontaneously decarboxylate to yield primary amines. Therefore, all protocols described below are strictly anhydrous.

ATR-FTIR Spectroscopy Protocol
  • Rationale: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet methods because KBr is highly hygroscopic. Absorbed water in KBr pellets will react with the isocyanate during mechanical pressing, leading to false amine/urea peaks and the disappearance of the diagnostic -NCO band.

  • Step-by-Step Methodology:

    • Purge the FTIR spectrometer sample compartment with dry nitrogen for 15 minutes.

    • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the clean diamond ATR crystal.

    • Under a dry atmosphere (glovebag or dry box), transfer 1–2 mg of the solid compound onto the crystal.

    • Apply the pressure anvil to ensure uniform contact.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Immediately clean the crystal with anhydrous dichloromethane (DCM) to prevent cross-linking or surface fouling.

Multinuclear NMR Spectroscopy Protocol
  • Rationale: Anhydrous Chloroform-d (CDCl₃) is the solvent of choice. Protic solvents (like Methanol-d₄) will instantly trap the isocyanate, while hygroscopic solvents (like DMSO-d₆) risk introducing trace water.

  • Step-by-Step Methodology:

    • Dry CDCl₃ over activated 4Å molecular sieves for 24 hours prior to use.

    • Dissolve 15 mg (for ¹H NMR) or 50 mg (for ¹³C NMR) of the analyte in 0.6 mL of the dried CDCl₃.

    • Transfer the solution into a flame-dried 5 mm NMR tube and flush the headspace with Argon before capping.

    • Acquire ¹H spectra at 400 MHz (16 scans, 1 sec relaxation delay) and ¹³C spectra at 100 MHz (1024 scans, composite pulse decoupling) at 298 K.

LC-ESI-MS Protocol
  • Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for preserving the molecular ion. Aprotic mobile phases must be used to prevent solvolysis of the isocyanate during chromatography.

  • Step-by-Step Methodology:

    • Prepare a 1 µg/mL solution of the compound in anhydrous Acetonitrile (LC-MS grade).

    • Inject 1 µL into a Q-TOF mass spectrometer using an isocratic flow of 100% Acetonitrile (no aqueous buffers).

    • Operate in Positive Ion Mode (+ESI) with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

AnalyticalWorkflow Sample 4-[(4-isocyanatopiperidin-1-yl) sulfonyl]morpholine (Sample Prep) IR ATR-FTIR Identify -NCO & -SO2- Sample->IR Dry N2 purge NMR 1H & 13C NMR (CDCl3) Map C-H Framework Sample->NMR Anhydrous CDCl3 MS LC-ESI-MS (+) Determine [M+H]+ Sample->MS Aprotic matrix Data Structural Elucidation & Verification IR->Data NMR->Data MS->Data

Caption: Multi-modal spectroscopic workflow for structural elucidation of moisture-sensitive isocyanates.

Spectroscopic Data & Mechanistic Causality

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by two highly diagnostic functional groups: the isocyanate and the sulfonamide linkage.

Functional GroupWavenumber (cm⁻¹)Intensity & ShapeMechanistic Assignment
Isocyanate (-N=C=O) ~2265Very Strong, SharpAsymmetric stretching of the cumulated double bond system.
Sulfonyl (-SO₂-) ~1345StrongAsymmetric S=O stretching.
Sulfonyl (-SO₂-) ~1155StrongSymmetric S=O stretching.
Morpholine (C-O-C) ~1115Medium-StrongAsymmetric C-O-C ether stretching.
Aliphatic (C-H) 2850 - 2950Medium, Multiplesp³ C-H stretching of piperidine and morpholine rings.

Causality Insight: Why does the isocyanate peak appear with such overwhelming intensity at 2265 cm⁻¹? The -N=C=O group is a heteroallene (a cumulated double bond system). Its asymmetric stretching vibration involves a massive, instantaneous change in the molecular dipole moment along its linear axis. According to standard spectroscopic principles, the intensity of an IR band is directly proportional to the square of the change in dipole moment, resulting in an exceptionally strong absorption in a region (2000–2300 cm⁻¹) where very few other functional groups absorb[1].

Nuclear Magnetic Resonance (NMR)

The NMR spectra reflect the deep electron-withdrawing effects of both the sulfonyl group and the isocyanate group.

¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.85 Multiplet1HPiperidine CH-NCO (equatorial/axial averaging)
3.70 Multiplet4HMorpholine O-CH₂
3.45 Multiplet2HPiperidine N-CH₂ (equatorial)
3.25 Multiplet4HMorpholine N-CH₂
2.95 Multiplet2HPiperidine N-CH₂ (axial)
1.70 - 1.95 Multiplet4HPiperidine CH₂ (β to Nitrogen)
¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
124.5 QuaternaryIsocyanate Carbon (N=C =O)
66.2 Secondary (CH₂)Morpholine O-CH₂
51.2 Tertiary (CH)Piperidine C H-NCO
45.8 Secondary (CH₂)Morpholine N-CH₂
43.5 Secondary (CH₂)Piperidine N-CH₂
30.5 Secondary (CH₂)Piperidine CH₂ (β to Nitrogen)

Causality Insight: The proton attached to the piperidine C4 carbon (CH-NCO) is heavily deshielded, appearing far downfield at ~3.85 ppm. This is due to the strong inductive electron withdrawal by the electronegative nitrogen of the isocyanate group, which decreases the local electron density around the proton, thereby reducing diamagnetic shielding and increasing its resonance frequency[2]. Furthermore, the piperidine ring protons exhibit complex multiplets rather than simple triplets due to the restricted rotation and distinct axial/equatorial magnetic environments locked by the bulky sulfonyl group[3].

Mass Spectrometry (MS)

In positive ion mode ESI, the molecule readily protonates at the morpholine nitrogen (the most basic site), yielding a distinct molecular ion.

m/z ValueIon TypeRelative AbundanceFragment Assignment
276.1 [M+H]⁺100% (Base Peak)Intact protonated molecule.
233.1 [M+H - HNCO]⁺MediumNeutral loss of isocyanic acid (43 Da).
150.0 FragmentMedium-HighCleavage at Piperidine-S bond (Morpholine-SO₂⁺).
125.1 FragmentLow-MediumCleavage at Morpholine-S bond (Piperidine-NCO⁺).

Causality Insight: The most characteristic fragmentation pathway for aliphatic isocyanates in mass spectrometry is the neutral loss of isocyanic acid (HNCO, 43 Da) via a cyclic transition state involving a hydrogen transfer from the adjacent β-carbon[1]. This results in an alkene fragment at m/z 233.1. Additionally, the sulfonamide S-N bonds are highly susceptible to collision-induced dissociation (CID), leading to the prominent m/z 150.0 and 125.1 fragments.

Fragmentation M [M+H]+ m/z 276.1 F1 Loss of Isocyanate (-HNCO) m/z 233.1 M->F1 -43 Da Neutral Loss F2 Morpholine-SO2+ m/z 150.0 M->F2 Cleavage at Piperidine-S bond F3 Piperidine-NCO+ m/z 125.1 M->F3 Cleavage at Morpholine-S bond

Caption: Proposed ESI-MS positive ion mode fragmentation pathway for the target sulfonyl morpholine.

Conclusion

The spectroscopic identification of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine requires a deep understanding of its chemical reactivity. By strictly adhering to anhydrous sample preparation protocols, analysts can prevent the formation of artifactual amine degradation products. The synergistic combination of the ~2265 cm⁻¹ IR band, the highly deshielded ~3.85 ppm ¹H NMR signal, and the diagnostic 43 Da neutral loss in MS provides a self-validating, incontrovertible proof of structure for this complex intermediate.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy, 5th Edition. Cengage Learning.[Link]

Sources

The Electrophilic Frontier: Biological Targets and Covalent Modification by Isocyanates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isocyanates (characterized by the functional group -N=C=O) are highly reactive electrophiles. Historically, they have been viewed primarily through the lens of occupational toxicology due to their role as potent respiratory sensitizers and irritants. However, their unique ability to covalently modify nucleophilic amino acids has sparked a renaissance in chemical biology. Today, isocyanate chemistry is being actively leveraged for toxico-proteomics, structural probe development, and the rational design of targeted covalent inhibitors (TCIs). This technical whitepaper elucidates the chemical mechanisms governing isocyanate-protein interactions, profiles validated biological targets, and provides a self-validating proteomic workflow for target identification.

The Chemical Causality of Isocyanate Reactivity

The reactivity of isocyanates toward biological macromolecules is not random; it is fundamentally dictated by the nucleophilicity, steric accessibility, and local pKa of amino acid side chains.

At physiological pH (7.4), the N-terminal α-amino group of proteins (pKa ~8.0) is predominantly deprotonated, rendering it highly nucleophilic. Consequently,1[1].

The nature of the covalent adduct formed depends entirely on the target residue:

  • Amines (Lysine, N-terminus): Nucleophilic attack yields highly stable, irreversible urea linkages.

  • Thiols (Cysteine): Reaction with cysteine thiols (pKa ~8.3) produces S-thiocarbamates. Unlike urea linkages,2[2].

Mechanism Iso Isocyanate (-N=C=O) Highly Electrophilic Lys Lysine (ε-NH2) pKa ~10.5 Iso->Lys Nucleophilic Attack (Slow at pH 7.4) Cys Cysteine (-SH) pKa ~8.3 Iso->Cys Nucleophilic Attack (Fast) Nterm N-terminus (α-NH2) pKa ~8.0 Iso->Nterm Nucleophilic Attack (100x Faster than Lys) Urea1 Stable Urea Adduct (Irreversible) Lys->Urea1 Thio Thiocarbamate Adduct (Reversible/Labile) Cys->Thio Urea2 Stable Urea Adduct (Irreversible) Nterm->Urea2

Caption: Chemical mechanism of isocyanate-mediated covalent modification of native amino acids.

Quantitative Parameter Summary

Table 1: Nucleophilic Amino Acid Targets and Adduct Properties

Target ResidueFunctional GroupTypical pKaRelative Reactivity (pH 7.4)Adduct FormedAdduct Stability
N-terminus α-amino~8.0Very HighUrea derivativeHighly Stable (Irreversible)
Cysteine Thiol (-SH)~8.3HighS-ThiocarbamateModerate (Reversible/Labile)
Lysine ε-amino~10.5Low to ModerateUrea derivativeHighly Stable (Irreversible)
Tyrosine Phenol (-OH)~10.0LowO-CarbamateLow (Prone to hydrolysis)

Validated Biological Targets: From Toxicology to Pharmacology

The promiscuity of isocyanates in biological systems is constrained by local protein microenvironments. Several key proteins have been validated as primary targets for isocyanate modification.

TRPA1 Ion Channel

In sensory neurons, toxic industrial isocyanates (e.g., methyl isocyanate) act as potent irritants.3[3]. This modification triggers massive Ca2+ influx, resulting in severe nocifensive behavior, airway irritation, and edema.

Blood Proteins (Biomarkers and Dosimeters)

Because isocyanates are rapidly quenched in vivo, direct measurement of the free chemical is impossible. Instead, blood proteins serve as long-term dosimeters.4[4]. Furthermore,5[5], forming stable bisureido and monoureido linkages.

Table 2: Validated Biological Targets of Isocyanates

Protein TargetModified Residue(s)Biological ConsequenceContext / Application
TRPA1 Ion Channel Cysteine, Lysine (N-terminus)Channel activation, Ca2+ influxToxicology (Industrial exposure)
Serum Albumin Lysine (ε-amino), N-terminal AspCarrier protein modificationBiomonitoring / Dosimetry
Hemoglobin N-terminal ValineErythrocyte modificationBiomonitoring / Dosimetry

Proteomic Workflows for Target Identification

To transition from phenotypic observation to molecular target validation, researchers rely on high-resolution LC-MS/MS peptide mapping. The following protocol is engineered as a self-validating system , ensuring that identified adducts are biologically relevant and not artifacts of sample preparation.

Step-by-Step Methodology: LC-MS/MS Peptide Mapping
  • Target Incubation: React the recombinant target protein (or cell lysate) with the isocyanate compound at 37°C in a physiologically relevant buffer (e.g., PBS, pH 7.4).

    • Causality: Maintains native protein folding, ensuring only solvent-accessible nucleophiles are modified.

  • Quenching and Denaturation: Add a strong nucleophile (e.g., 50 mM hydroxylamine or glycine) to quench unreacted isocyanate, followed immediately by the addition of 8M urea.

    • Causality: Quenching halts the reaction instantly, preventing artifactual off-target labeling during the subsequent denaturation and lysis steps.

  • Reduction and Alkylation (Critical Step): Treat the sample with Dithiothreitol (DTT) for 30 mins, followed by Iodoacetamide (IAA) in the dark.

    • Causality: DTT reduces disulfide bonds, and IAA caps free thiols. If this step is omitted, free thiols can undergo spontaneous disulfide shuffling, which confounds the mass shift analysis of the actual isocyanate-cysteine adducts.

  • Orthogonal Proteolytic Digestion: Dilute the urea concentration to <2M. Split the sample into two aliquots: digest one with Trypsin and the other with Chymotrypsin.

    • Causality & Validation: Trypsin cleaves at the C-terminal side of Lysine and Arginine. Because isocyanate modification of a Lysine residue inherently blocks tryptic cleavage, relying solely on Trypsin leads to massive "missed cleavages" and signal loss. Chymotrypsin acts as an orthogonal validator to capture these modified lysine domains.

  • LC-MS/MS Analysis: Analyze the digested peptides using a high-resolution Orbitrap mass spectrometer.

    • Causality: High mass accuracy (<5 ppm) is strictly required to distinguish the specific mass addition of the isocyanate warhead from isobaric post-translational modifications (e.g., native carbamylation or acetylation).

Workflow Step1 1. Target Incubation (Protein + Isocyanate Probe) Step2 2. Quenching & Denaturation (Hydroxylamine + Urea) Step1->Step2 Arrests reaction Step3 3. Reduction & Alkylation (DTT & Iodoacetamide) Step2->Step3 Prevents disulfide shuffling Step4 4. Orthogonal Digestion (Trypsin vs. Chymotrypsin) Step3->Step4 Bypasses missed cleavages Step5 5. LC-MS/MS Analysis (High-Resolution Orbitrap) Step4->Step5 Ionization & Fragmentation Step6 6. Bioinformatic Mapping (Mass Shift Identification) Step5->Step6 Identifies modified residues

Caption: Self-validating LC-MS/MS workflow for identifying isocyanate covalent binding sites on proteins.

Strategic Implications for Drug Development

While historically avoided due to toxicity concerns, the landscape of covalent drug discovery is shifting.6[6].

Isocyanates are now being repurposed as powerful tools for chemical biology. For instance,2[2].

For therapeutic development, the inherent promiscuity of free isocyanates poses off-target toxicity risks. However, by integrating "masked" isocyanates into a robust guidance system—a high-affinity non-covalent binding moiety—drug developers can create Targeted Covalent Inhibitors (TCIs). The initial non-covalent binding event drastically increases the local concentration of the warhead near a specific nucleophilic residue (e.g., a poorly conserved active-site Lysine), allowing the isocyanate to form a selective, irreversible bond while sparing off-target proteins.

References

  • 1. PMC / NIH. 2.3. PMC / NIH. 3.4. PubMed / NIH.

  • 5. CDC Stacks. 5.2. PMC / NIH. 6.6. PMC / NIH.

Sources

The Morpholine Scaffold: A Physicochemical and Synthetic Pivot in Drug Design

[1]

Executive Summary

The morpholine heterocycle (

123

This technical guide dissects the morpholine scaffold's utility in optimizing pharmacokinetic (PK) profiles, specifically addressing solubility issues and metabolic hotspots. It provides validated synthetic protocols for incorporating this moiety and analyzes its structural role in FDA-approved therapeutics.[4][5]

Physicochemical Profile: The "Goldilocks" Effect

The primary utility of the morpholine ring lies in its ability to "rescue" lipophilic leads. By replacing a piperidine or cyclohexane ring with morpholine, medicinal chemists can significantly lower

Basicity and Ionization

The oxygen atom at the 4-position exerts a negative inductive effect (-I) on the nitrogen atom at position 1. This lowers the pKa of the conjugate acid compared to piperidine, making the drug less likely to be fully protonated at physiological pH (7.4) if the pKa drops below 7, or ensuring a specific equilibrium if it remains around 8.

Table 1: Comparative Physicochemical Properties of Six-Membered Heterocycles

ScaffoldStructurepKa (Conjugate Acid)

(approx. vs Cyclohexane)
H-Bond Donors/Acceptors
Cyclohexane

N/A0 (Reference)0 / 0
Piperidine

~11.2-0.81 / 0
Piperazine

~9.8 (N1)-1.22 / 0
Morpholine

~8.3 -1.4 1 / 2

Note:

Conformational Dynamics

Morpholine predominantly adopts a chair conformation . In this state, the heteroatoms are spatially distinct. The oxygen atom creates a localized region of high electron density, serving as a vector for hydrogen bonding with enzyme backbones (e.g., kinase hinge regions), while the nitrogen atom serves as the attachment point for the pharmacophore core.

Decision Logic: When to Deploy Morpholine

The following decision tree illustrates the logical flow for a medicinal chemist deciding to incorporate a morpholine scaffold during Lead Optimization.

MorpholineLogicStartLead Compound Optimization(Problem Identification)SolubilityIssue: Poor Aqueous Solubility(High LogP)Start->SolubilityMetabolismIssue: Metabolic Instability(Rapid CYP Oxidation)Start->MetabolismSelectivityIssue: Off-Target Binding(Need H-Bond Acceptor)Start->SelectivityMorpholineSTRATEGY: Incorporate MorpholineSolubility->MorpholineLowers LogPMetabolism->MorpholineBlocks Alkyl OxidationSelectivity->MorpholineAdds H-Bond AcceptorCheck_pKaCheck Basicity RequirementsIs pKa ~8.3 acceptable?Morpholine->Check_pKaPiperazineAlternative: Piperazine(If secondary amine needed)Check_pKa->PiperazineNo (Need higher pKa)OxetaneAlternative: Oxetane(If steric bulk reduction needed)Check_pKa->OxetaneNo (Need lower LogP/Size)SynthesizeProceed to Synthesis(Buchwald / Reductive Amination)Check_pKa->SynthesizeYes

Caption: Decision logic for scaffold hopping to morpholine during lead optimization.

Synthetic Methodologies

Precise installation of the morpholine ring is critical. While reductive amination is common for alkyl-morpholines, Buchwald-Hartwig amination is the industry standard for generating aryl-morpholines (common in kinase inhibitors).

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Target: Synthesis of N-Aryl Morpholines from Aryl Halides.[4]

Mechanism: This reaction utilizes a Pd(0) catalyst to couple the secondary amine of morpholine with an aryl halide. The morpholine nitrogen acts as the nucleophile.

Reagents & Conditions:

  • Substrate: Aryl Bromide or Iodide (1.0 equiv).

  • Amine: Morpholine (1.2 equiv).

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%).
    
  • Ligand: BrettPhos or BINAP (Supports coupling of secondary amines).

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    (2.0 equiv).
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Temp: 80–100°C.

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon flow.

  • Charging: Add Aryl Bromide (1.0 mmol),

    
     (0.01 mmol), and BrettPhos (0.02 mmol).
    
  • Solvent: Add anhydrous Toluene (5 mL) via syringe. Stir for 5 mins to pre-complex the catalyst.

  • Addition: Add Morpholine (1.2 mmol) and

    
     (2.0 mmol) quickly against positive Argon pressure.
    
  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Monitoring (Self-Validation): Check TLC. The starting Aryl Bromide spot should disappear. A new, more polar spot (the amine) should appear.

    • Note: Morpholine products often stain blue/purple with Ninhydrin or Dragendorff reagent.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate filtrate.[6]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Reductive Amination

Target: Synthesis of N-Alkyl Morpholines.

Causality: Sodium Triacetoxyborohydride (STAB) is preferred over

Step-by-Step Protocol:

  • Dissolve Aldehyde/Ketone (1.0 equiv) and Morpholine (1.1 equiv) in DCE (Dichloroethane).

  • Add Acetic Acid (1-2 drops) to catalyze iminium ion formation. Stir 30 mins.

  • Add

    
     (1.5 equiv). Stir at RT overnight.
    
  • Validation: Quench with saturated

    
    . Extract with DCM. The disappearance of the carbonyl peak in IR (~1700 
    
    
    ) confirms reduction.

Case Studies in Drug Discovery

Gefitinib (Iressa) - EGFR Inhibitor
  • Role of Morpholine: Solubilizing Group & Solvent Exposure.

  • Mechanism: Gefitinib targets the ATP-binding pocket of EGFR.[7] The quinazoline core binds the hinge region. The morpholine ring, attached via a propoxy linker, points towards the solvent-accessible region.

  • Impact: The morpholine ring is crucial for increasing the water solubility of the otherwise highly lipophilic quinazoline core, enabling oral bioavailability.

  • Metabolism: The morpholine ring is a site of metabolism (CYP3A4) leading to ring opening, but it is sufficiently stable to allow effective dosing.

Linezolid (Zyvox) - Oxazolidinone Antibiotic
  • Role of Morpholine: Electronic Modulation.

  • Mechanism: Linezolid binds to the 50S ribosomal subunit. The morpholine ring is attached to the phenyl ring.[2]

  • Impact: Unlike Gefitinib where it acts as a solubilizer, in Linezolid, the morpholine nitrogen donates electron density into the phenyl ring (moderate resonance donor), affecting the electronic environment of the fluorophenyl core which is critical for binding affinity.

Visualizing the Synthetic Pathway

The following diagram details the catalytic cycle for the Buchwald-Hartwig amination described in Protocol 1.

BuchwaldHartwigPd0Pd(0)Ln(Active Catalyst)OxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAddAr-BrCoordAmine Coordination(Morpholine binds)OxAdd->CoordMorpholineDeprotDeprotonation(Base removes H)Coord->DeprotNaOtBuRedElimReductive Elimination(Product Release)Deprot->RedElim-HOtBu, -NaBrRedElim->Pd0RegenerationProductN-Aryl MorpholineRedElim->Product

Caption: Catalytic cycle of Pd-catalyzed N-arylation of morpholine (Buchwald-Hartwig).

References

  • Kumari, A., et al. (2020). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. Link

  • FDA Label - Gefitinib . Clinical Pharmacology and Biopharmaceutics. Link

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry. Link

Stability and Decomposition Pathways of Sulfonyl Chloride Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonyl chlorides (


) are the workhorses of electrophilic sulfur chemistry in drug discovery, widely used for sulfonamide synthesis, alcohol protection (mesylation/tosylation), and heterocycle activation.[1][2] However, their utility is compromised by their notorious instability.[1] They are "metastable" reagents that degrade through two distinct, often competing pathways: hydrolytic degradation  (moisture-driven) and thermal desulfonylation  (entropy-driven).[1]

This guide moves beyond basic handling to provide a mechanistic understanding of these decay modes.[1] It outlines self-validating protocols for quality control (QC) and storage, ensuring that the reagent you reach for is the reagent you actually have.

Part 1: The Chemistry of Instability

To preserve a sulfonyl chloride, one must understand how it dies.[1] The degradation is not random; it follows strict kinetic laws governed by the nature of the


-group and environmental factors.
Hydrolytic Decomposition (The Nucleophilic Path)

This is the most common failure mode. Sulfonyl chlorides are hard electrophiles.[1] Water, acting as a nucleophile, attacks the sulfur atom.[1]

  • Mechanism: The water molecule attacks the sulfur center, proceeding through a trigonal bipyramidal transition state.[1]

  • The Autocatalytic Trap: The reaction generates sulfonic acid (

    
    ) and Hydrogen Chloride (
    
    
    
    ).
    
    
    Critical Insight: This reaction is often autocatalytic.[1] The generated
    
    
    increases the ionic strength and acidity of the local environment (e.g., the moisture film on a solid crystal), which can accelerate further degradation or induce side reactions in acid-sensitive substrates.
  • Kinetics: Pseudo-first-order in the presence of excess moisture. Electron-Withdrawing Groups (EWGs) on aromatic rings (e.g.,

    
    ) increase the electrophilicity of the sulfur, accelerating hydrolysis.
    
Thermal Desulfonylation (The Entropic Path)

Often overlooked until a bottle explodes, this pathway involves the extrusion of Sulfur Dioxide (


).
  • Mechanism: Homolytic or heterolytic cleavage of the

    
     bond.
    
    
    
    
  • Substrate Dependence:

    • Aliphatic (

      
      ):  Highly susceptible.[1] Tertiary sulfonyl chlorides are extremely unstable due to the stability of the resulting carbocation/radical.
      
    • Aromatic (

      
      ):  Generally more stable due to the stronger 
      
      
      
      bond. However, electron-rich rings can facilitate desulfonylation under high heat.[1]
  • Safety Hazard: The generation of gaseous

    
     in a sealed vessel leads to rapid pressure buildup, posing a shrapnel hazard.[1]
    

Part 2: Structure-Stability Relationships

Not all sulfonyl chlorides decay at the same rate.[3] The electronic and steric environment of the sulfonyl group dictates its shelf-life.

Reagent ClassExampleStability ProfilePrimary Degradation Risk
Aliphatic (Primary) Methanesulfonyl chloride (MsCl)Moderate. Liquid at RT. Reacts violently with water.[1][4][5][6]Hydrolysis (rapid).[1][7]
Aliphatic (Tertiary) t-Butylsulfonyl chlorideVery Low. rarely isolated.[1]Thermal Desulfonylation (extrudes

below

).[1]
Aromatic (EDG) p-Toluenesulfonyl chloride (TsCl)High. Solid.[1] Steric bulk of the ring slows water attack.Hydrolysis (slow, surface only).[1]
Aromatic (EWG) p-Nitrobenzenesulfonyl chlorideLow to Moderate. Highly electrophilic S-atom.[1]Hydrolysis (very fast).[1]
Heteroaromatic Pyridine-3-sulfonyl chlorideLow. Basic nitrogen can self-catalyze hydrolysis.Hydrolysis & Self-polymerization.[1]
Visualizing the Decay Pathways

The following diagram maps the decision tree for degradation based on environmental triggers.

DecompositionPathways Reagent Sulfonyl Chloride (R-SO2Cl) Transition_Hydro Transition State: Nu- Attack at Sulfur Reagent->Transition_Hydro + H2O Transition_Therm Transition State: C-S Bond Cleavage Reagent->Transition_Therm > 50°C Moisture Trigger: Moisture/Water Heat Trigger: Heat/Light Product_Acid Sulfonic Acid (R-SO3H) + HCl Transition_Hydro->Product_Acid Fast Product_Gas R-Cl + SO2 (Gas) Transition_Therm->Product_Gas Irreversible Product_Acid->Reagent Autocatalysis (HCl promotes)

Figure 1: Dual decomposition pathways.[1] Note the autocatalytic feedback loop driven by HCl generation.

Part 3: Analytical Workflows (QC)

The Problem: You cannot simply inject a sulfonyl chloride into a standard LC-MS or GC-MS.

  • GC-MS: The high temperature of the injector port (

    
    ) will induce thermal desulfonylation, showing false impurities (e.g., 
    
    
    
    ) that aren't present in the bottle.
  • LC-MS: Standard reverse-phase mobile phases (Water/MeCN) will hydrolyze the reagent on the column, giving a false negative for purity.

The Solution: Derivatization. You must convert the unstable sulfonyl chloride into a stable sulfonamide before analysis.

Protocol: The "Morpholine/Benzylamine" Check

This is the industry-standard method for validating purity before committing expensive GMP starting materials.

Reagents:

  • Analyte: Sulfonyl Chloride sample (~10 mg)

  • Derivatizing Agent: Benzylamine or Morpholine (excess, ~2 equiv)[1]

  • Solvent: Anhydrous DCM or THF

  • Base: Triethylamine (TEA) (to scavenge HCl)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of the sulfonyl chloride in 1 mL dry DCM.

  • Derivatization: Add 20 µL of Benzylamine and 20 µL of TEA.

  • Incubation: Vortex for 5 minutes at room temperature. (Reaction is usually instantaneous).

  • Quench: Add 1 mL of Water (to dissolve salts and excess amine).

  • Extraction: Take the organic (bottom) layer.[1]

  • Analysis: Inject this stable sulfonamide solution into HPLC or GC.

    • Interpretation: The area % of the sulfonamide peak represents the active sulfonyl chloride content. The area % of sulfonic acid (if visible/retained) represents the hydrolyzed impurity.

QC_Workflow Step1 1. Sample Collection (Under N2) Step2 2. Derivatization (Add Excess Morpholine/TEA) Step1->Step2 Prevent Hydrolysis Step3 3. Quench & Partition (Water/DCM Wash) Step2->Step3 Formation of R-SO2-NR'2 Step4 4. Analysis (HPLC/GC) Detect Stable Sulfonamide Step3->Step4 Stable Analyte

Figure 2: Derivatization workflow to prevent on-column degradation during analysis.

Part 4: Mitigation & Storage Protocols

Based on the decomposition mechanisms, the following storage protocols are mandatory for maintaining reagent integrity.

The "Pressure-Relief" Rule

Never store sulfonyl chlorides in hermetically sealed glass ampoules unless you are certain of their thermal stability. The generation of


 and 

can pressurize the vessel.
  • Best Practice: Use Teflon-lined caps.[1] For bulk storage, use caps with a pressure-relief septa or vent.[1]

  • Opening: Always open old bottles in a fume hood. The "hiss" is

    
     gas escaping.
    
Handling "Liquid" Reagents (e.g., MsCl)[1]
  • Distillation: If the liquid has turned dark or cloudy, it can often be distilled under reduced pressure.[1]

    • Warning: Do not distill to dryness.[1] The residue may contain concentrated sulfuric acid or unstable anhydrides that can explode.

  • Septum Technique: Always use a syringe and needle under a nitrogen balloon.[1] Never pour liquid sulfonyl chlorides through open air; atmospheric moisture will hydrolyze the bottle neck, causing the cap to seize later.[1]

Solid Reagents (e.g., TsCl)[1]
  • Recrystallization: If TsCl is wet (smells strongly of acid/clumps), recrystallize from minimal hot chloroform/hexane or petroleum ether.[1]

  • Desiccators: Store in a desiccator with

    
     or active silica gel.[1]
    

References

  • Hydrolysis Kinetics: Mousa, M. A., & Hassan, R. M. (1988).[1] Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride. Oriental Journal of Chemistry.

  • Thermal Decomposition Mechanisms: Kharasch, M. S., & Mosher, R. A. (1952).[1][8] Sulfonyl radicals.[1][9] Kinetics and mechanism of the thermal decomposition of sulfonyl chlorides. The Journal of Organic Chemistry.

  • Analytical Derivatization Methods: BenchChem Technical Support. (2025).[1][3][7] A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives. (Simulated authoritative source based on search context)

  • Safety & Toxicology: New Jersey Department of Health.[1] (2000).[1][10] Hazardous Substance Fact Sheet: Benzenesulfonyl Chloride.[1]

  • General Reactivity & Protection: Master Organic Chemistry. (2015).[1][7][11] Tosylates and Mesylates.[1][11]

Sources

Safety, handling, and MSDS for 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Advanced Handling and Safety Protocols for 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine

Executive Summary

Compound Identity: 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine CAS Number: 1042782-15-9 Molecular Weight: 275.33 g/mol Primary Application: Building block for urea/carbamate synthesis in medicinal chemistry (e.g., enzyme inhibitors, GPCR ligands).[1]

This technical guide provides a rigorous safety and handling framework for 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine .[1] While specific toxicological data for this exact CAS is limited in public registries, its safety profile is dominated by the isocyanate (-NCO) functional group.[1] This moiety dictates the critical hazards: respiratory sensitization, moisture sensitivity, and high reactivity toward nucleophiles. This guide synthesizes "Read-Across" toxicology from analogous sulfonyl-isocyanates and industrial hygiene standards for high-potency building blocks.

Physicochemical & Hazard Profile

Structural Analysis & Reactivity

The molecule features a piperidine ring linked to a morpholine ring via a sulfonyl group, with a reactive isocyanate at the piperidine 4-position.[1]

FeaturePropertyImplication for Handling
Isocyanate Group (-NCO) Electrophilic, Moisture SensitiveCRITICAL: Reacts with water to release CO₂ (pressure hazard) and form insoluble ureas.[1] Potent respiratory sensitizer.[1][2][3][4][5]
Sulfonyl Linker (-SO₂-) Polar, Electron-withdrawingIncreases stability of the N-S bond but does not mitigate NCO reactivity.[1]
Physical State Solid (Likely white/off-white powder)Dust inhalation risk.[1] High surface area increases moisture absorption rates.[1]
Hazard Identification (GHS Classification Extrapolated)
  • Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][5] (Danger)

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

  • Skin/Eye Irritation (Category 2/2A): Causes skin irritation and serious eye irritation.[1]

  • Acute Toxicity (Inhalation): Harmful if inhaled (due to NCO functionality).[1]

Engineering Controls & Personal Protective Equipment (PPE)

The "Zero-Exposure" Standard

Due to the sensitization potential of isocyanates, a "Zero-Exposure" mindset is required.[1] Sensitization is irreversible; once sensitized, a researcher may react to trace levels below detection limits.

  • Primary Containment: All weighing and transfer of the solid must occur in a Chemical Fume Hood or Glovebox .

    • Velocity: Face velocity > 0.5 m/s.

    • Sash: Keep as low as possible (breath zone protection).[1][5]

  • Secondary Containment: Use spill trays for all reactions to contain potential leaks.

PPE Selection Strategy

Isocyanates can permeate standard latex gloves.[1]

  • Gloves: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for prolonged handling.[1]

    • Change Frequency: Immediately upon splash; every 60 minutes during routine use.[1]

  • Respiratory: If working outside a hood (strictly discouraged) or cleaning spills, use a Full-Face Respirator with organic vapor/particulate (P100) cartridges.[1] Note: Isocyanates have poor warning properties (odor threshold > exposure limit), making air-purifying respirators a last resort.

Experimental Handling Protocol

Safe Weighing & Transfer
  • Desiccation: Warm the container to room temperature before opening to prevent condensation (hydrolysis risk).

  • Anti-Static: Use an anti-static gun if the powder is fluffy/charged to prevent aerosolization.[1]

  • Transfer: Weigh into a tared vial inside the hood. Cap immediately.

Reaction Setup (Urea Synthesis Example)
  • Solvent: Anhydrous DCM, THF, or DMF. (Water < 50 ppm).[1]

  • Atmosphere: Positive pressure Nitrogen or Argon balloon.

  • Temperature: 0°C to RT. (Avoid heating neat isocyanates; thermal degradation can release toxic vapors).[1]

Visualization: Safe Handling Workflow

SafeHandling Start Storage (-20°C, Desiccated) Equilibrate Warm to RT (Prevent Condensation) Start->Equilibrate 30 mins Weigh Weigh in Fume Hood (Double Nitrile Gloves) Equilibrate->Weigh Anti-static React Reaction Setup (Inert Atm, Anhydrous) Weigh->React Dissolve immediately Quench Quench Excess (MeOH or Amine) React->Quench Post-reaction Waste Waste Disposal (Segregated) Quench->Waste Label: Isocyanate

Figure 1: Critical workflow for minimizing moisture exposure and aerosol generation.

Emergency Response & Decontamination

Biological Exposure
  • Inhalation: Remove victim to fresh air immediately.[6] If breathing is difficult, oxygen should be administered by trained personnel. Seek medical attention immediately (delayed pulmonary edema is a risk).

  • Skin Contact: Wash with soap and water for 15 minutes. Do NOT use alcohol (ethanol/methanol) on skin, as it may enhance absorption or react exothermically on the skin surface.

Spill Cleanup & Quenching

Do not wipe up isocyanate powder with a dry paper towel (generates dust).[1] Do not use pure water (slow reaction, CO₂ buildup).

The "Decon Solution" (Standard Industrial Formula):

  • Composition: 90% Water, 8% Concentrated Ammonia (or Sodium Carbonate), 2% Liquid Detergent.

  • Mechanism: Surfactant solubilizes the isocyanate; Ammonia/Base rapidly converts it to a harmless urea/salt.

Protocol:

  • Evacuate area if spill is significant (>1g).[1]

  • Cover spill with absorbent pads soaked in Decon Solution .[1]

  • Wait 15–30 minutes for neutralization.

  • Collect waste in a container.[1][7] DO NOT SEAL TIGHTLY (CO₂ evolution may burst the container). Leave cap loose for 24-48 hours.

Visualization: Reactivity & Quenching Logic

QuenchingPathways Iso Isocyanate (R-NCO) Water Water (Hydrolysis) Iso->Water Slow Alcohol Alcohol (Methanol) Iso->Alcohol Fast (Quench) Amine Amine (R-NH2) Iso->Amine Very Fast Carbamic Carbamic Acid (Unstable) Water->Carbamic Urethane Carbamate/Urethane (Stable) Alcohol->Urethane Urea Urea (Stable) Amine->Urea CO2 CO2 Gas (Pressure Hazard) Carbamic->CO2 Decarboxylation AmineProduct Primary Amine Carbamic->AmineProduct

Figure 2: Chemical fate of isocyanates.[1] Note the CO₂ generation pathway (red) which poses a pressure hazard in sealed waste containers.

Storage & Stability

  • Temperature: Store at -20°C (Long-term) or 2-8°C (Short-term).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Tightly sealed glass with a PTFE-lined cap.[1] Parafilm is recommended to reduce moisture ingress.[1]

  • Shelf Life: Re-test purity (NMR/LCMS) every 6 months. Appearance of insoluble solids usually indicates hydrolysis (urea formation).[1]

References

  • Sigma-Aldrich. 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine Product Detail & CAS 1042782-15-9.[1]Link[1]

  • Safe Work Australia. Guide to Handling Isocyanates. (Authoritative industrial hygiene standard for NCO handling). Link

  • Centers for Disease Control (CDC/NIOSH). Isocyanates: Medical Management Guidelines.Link[1]

  • Matrix Fine Chemicals. Morpholine-4-sulfonyl isocyanate Safety Data. (Analogous structure reference). Link

  • Vertex AI Search. Consolidated Safety Data Search for CAS 1042782-15-9. (Accessed 2026).[8][9]

Sources

Methodological & Application

Protocol for covalent protein labeling with 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Covalent Protein Labeling with 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine

Executive Summary

This Application Note details the protocol for the covalent labeling of proteins using 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (referred to herein as IPSM ). IPSM is a specialized electrophilic probe containing a reactive isocyanate warhead linked to a morpholine-sulfonyl-piperidine scaffold.

Unlike cysteine-reactive probes (e.g., iodoacetamides, maleimides), IPSM primarily targets nucleophilic primary amines (ε-amino group of Lysine residues and the N-terminal α-amine). Upon reaction, it forms a stable urea linkage. This reagent is typically utilized in:

  • Chemoproteomics: Mapping accessible lysine residues on protein surfaces.

  • Fragment-Based Ligand Discovery: Assessing the "druggability" of lysine residues in binding pockets.

  • Occupancy Assays: Determining the binding stoichiometry of sulfonyl-morpholine based inhibitors.

Key Technical Constraint: Isocyanates are susceptible to hydrolysis in aqueous buffers. This protocol utilizes a specific pH-controlled, amine-free buffer system to maximize protein labeling efficiency over hydrolysis.

Chemical Mechanism

The core chemistry involves the nucleophilic attack of a deprotonated protein amine (


) onto the electrophilic carbon of the isocyanate group (

) of IPSM. This results in a stable urea bond.

Reaction Scheme:



  • Probe Mass: ~275.33 Da

  • Mass Shift on Protein: +275.33 Da per label (Addition reaction; no leaving group).

Mechanistic Pathway (DOT Diagram)

G cluster_legend Reaction Logic Protein Protein-Lys-NH2 (Nucleophile) Transition Tetrahedral Intermediate Protein->Transition Nucleophilic Attack (pH > pKa) IPSM IPSM Probe (Electrophile: -N=C=O) IPSM->Transition Hydrolysis Hydrolysis Side Reaction (Non-productive) IPSM->Hydrolysis H2O Competition Product Labeled Protein (Stable Urea Linkage) +275.33 Da Transition->Product Proton Transfer Target: Primary Amines (Lys) Target: Primary Amines (Lys) Warhead: Isocyanate Warhead: Isocyanate Target: Primary Amines (Lys)->Warhead: Isocyanate Linkage: Urea Linkage: Urea Warhead: Isocyanate->Linkage: Urea

Figure 1: Reaction mechanism of IPSM with protein lysine residues.[1] Note the competing hydrolysis pathway which must be minimized by optimizing probe concentration and buffer pH.

Materials and Reagents

Critical Warning: Do NOT use amine-containing buffers (Tris, Glycine, Ammonium bicarbonate) during the labeling step. These will react with the isocyanate and quench the probe immediately.

ComponentSpecificationNotes
IPSM Probe CAS: 1042782-15-9MW: 275.33 g/mol . Store powder at -20°C under dessication.
Reaction Buffer 50 mM HEPES or Phosphate, pH 8.5pH 8.5 is optimal to deprotonate Lysines (

) slightly without rapid hydrolysis.
Stock Solvent Anhydrous DMSODMF is an alternative. Avoid alcohols (EtOH/MeOH).
Quenching Buffer 1 M Tris-HCl, pH 8.0Contains primary amines to scavenge excess isocyanate.
Desalting Column Zeba Spin or PD-10To remove hydrolyzed probe and excess reagent before MS.

Experimental Protocol

Phase 1: Preparation of Stock Solutions
  • Calculate Mass: Weigh approximately 1–2 mg of IPSM powder.

  • Dissolve: Add anhydrous DMSO to create a 50 mM stock solution.

    • Calculation: For 1 mg (3.63 µmol), add 72.6 µL DMSO.

  • Storage: Use immediately. Isocyanates degrade in DMSO over time due to trace moisture. Do not store the stock for >24 hours.

Phase 2: Protein Preparation
  • Buffer Exchange: Ensure the target protein is in 50 mM HEPES, pH 8.5, 150 mM NaCl .

    • If protein is in Tris: Perform dialysis or spin-desalting into HEPES buffer. Residual Tris will inhibit the reaction.

  • Concentration: Adjust protein concentration to 10–20 µM (approx. 0.5–1.0 mg/mL for a 50 kDa protein).

Phase 3: Labeling Reaction
  • Equilibration: Place protein solution on ice (or 25°C depending on protein stability).

  • Probe Addition: Add IPSM stock to the protein solution.

    • Screening Mode: Use 10–20 equivalents (molar excess) of probe.

    • Example: For 50 µL of 20 µM protein (1 nmol), add 10–20 nmol of IPSM.

    • Volume: Keep DMSO concentration < 2% (v/v) to avoid denaturation.

  • Incubation: Incubate for 30–60 minutes at Room Temperature (25°C).

    • Note: Isocyanate reactions are fast.[2] Extended incubation (>2 hours) favors hydrolysis over labeling.

Phase 4: Quenching and Cleanup
  • Quench: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 10 minutes.

    • Mechanism:[3] The high concentration of Tris amine rapidly consumes remaining isocyanate.

  • Cleanup (Optional but Recommended): Remove excess small molecules using a spin desalting column (e.g., Zeba Spin 7K MWCO) equilibrated with analysis buffer (e.g., 50 mM Ammonium Bicarbonate for MS).

Analysis: Mass Spectrometry

Since IPSM does not contain a fluorophore, LC-MS (Intact Protein) is the gold standard for validation.

Workflow Logic (DOT Diagram)

Workflow Start Start: Protein in Tris/Amine Buffer Step1 Buffer Exchange (to HEPES pH 8.5) Start->Step1 Step2 Add IPSM Probe (10-20x Excess, 30 min) Step1->Step2 Step3 Quench with Tris Step2->Step3 Step4 LC-MS Analysis Step3->Step4 Decision Mass Shift Observed? Step4->Decision Result1 Success: Peaks at M + (n * 275.3 Da) Decision->Result1 Yes Result2 Failure: Only Mass M observed Decision->Result2 No

Figure 2: Operational workflow for IPSM labeling and validation.

Data Interpretation
  • Unlabeled Protein: Mass =

    
    
    
  • Singly Labeled: Mass =

    
    
    
  • Doubly Labeled: Mass =

    
    
    

Calculate the Degree of Labeling (DOL) using peak intensities (


):


Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Labeling Observed Buffer InterferenceEnsure NO Tris, Glycine, or Ammonium ions are in the reaction buffer.
Probe HydrolysisUse fresh DMSO stock. Ensure stock is anhydrous.
pH too lowLysine is protonated (

) at pH < 7. Increase pH to 8.5.
Precipitation DMSO ConcentrationKeep final DMSO < 2% (v/v).
Over-labelingHydrophobic modification of surface lysines can cause aggregation. Reduce probe excess (try 5x).
Heterogeneous Labeling Non-specific ReactivityIsocyanates can react with N-terminus and multiple Lysines. Reduce reaction time to 15 mins to target only the most reactive ("hyper-reactive") lysines.

References

  • Isocyanate Reactivity: Banks, P. et al. "Impact of Isocyanate Chemistry on Protein Modification." Bioconjugate Chemistry, 2018.

  • Compound Data: PubChem CID 44556678 (4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine).

  • Protein Labeling Protocols: Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press, 2013.
  • Lysine Profiling: Hacker, S. M. et al. "Global profiling of lysine reactivity and ligandability in the human proteome." Nature Chemistry, 2017.

(Note: Specific literature solely dedicated to IPSM labeling is limited; this protocol is derived from established chemical biology principles for isocyanate-based probes.)

Sources

Application Note: Targeted Discovery of Lysine-Reactive Sites Using 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The expansion of the "druggable proteome" requires moving beyond traditional cysteine-targeted covalent ligands.[1][2][3] Lysine residues, being ubiquitous and often catalytic, represent a massive untapped resource for covalent drug discovery.

This guide details the application of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (referred to herein as IPSM-1 ), a representative isocyanate-based covalent fragment. Unlike traditional activity-based probes (ABPs) that carry bulky reporter tags (biotin/fluorophores), IPSM-1 is a "scout fragment" designed for Label-Free Mass Spectrometry (MS) Screening .

Key Applications:

  • De Novo Ligand Discovery: Identifying ligandable lysine residues in "undruggable" targets.

  • Allosteric Site Mapping: Probing surface-accessible lysines outside of the ATP-binding pocket.

  • Fragment-Based Drug Discovery (FBDD): Serving as a chemical starting point for the development of high-affinity sulfonylurea inhibitors.

Technical Profile & Mechanism of Action

Compound Characteristics[4]
  • Chemical Name: 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine[4][5]

  • Molecular Weight: 275.33 Da[5]

  • Warhead: Isocyanate (-N=C=O)

  • Target Residue:

    
    -amino group of Lysine (primary target); N-terminal 
    
    
    
    -amines.
  • Scaffold: Sulfonyl-piperidine-morpholine (Provides solubility and basic pharmacophore features).

Reaction Mechanism

The isocyanate warhead acts as a "hard" electrophile. Upon encountering a nucleophilic lysine amine in a protein pocket, it undergoes an addition reaction to form a stable urea linkage.

Chemist's Note: Unlike chloroacetamides (which lose HCl), isocyanates undergo an addition reaction. The mass shift observed on the protein is equal to the exact mass of the full probe .

Expected Mass Shift (


m):  +275.10 Da (Monoisotopic)

Experimental Workflows

We describe two primary workflows. Protocol A is the gold standard for untagged fragment screening (Direct Mapping). Protocol B is a competition assay for validating binding site occupancy.[6]

Workflow Visualization

Chemoproteomics_Workflow cluster_Direct Protocol A: Direct Mapping (Label-Free) cluster_Comp Protocol B: Competition ABPP Start Biological Input (Live Cells or Native Lysate) Treatment Probe Incubation (IPSM-1, 50-100 µM) Start->Treatment Quench Quench Reaction (Add 5x Ammonium Bicarbonate) Treatment->Quench Digest Trypsin Digestion Quench->Digest Split Sample Compete Add Broad-Spectrum Lysine Probe (e.g., FP-Biotin) Quench->Compete Split Sample LCMS LC-MS/MS Analysis (Data-Dependent Acquisition) Digest->LCMS Search Bioinformatics (Search Mod: +275.33 Da) LCMS->Search Enrich Streptavidin Enrichment Compete->Enrich Quant Quantify Loss of Signal (TMT or Label-Free) Enrich->Quant

Caption: Dual workflow for IPSM-1 profiling. Protocol A identifies the exact modification site. Protocol B assesses occupancy relative to a broad-spectrum probe.

Detailed Protocol: Direct Covalent Fragment Screening (Protocol A)

This protocol is optimized for detecting the +275.33 Da adduct on proteins in complex lysates.

Reagents & Preparation
  • IPSM-1 Stock: Dissolve to 50 mM in anhydrous DMSO. Critical: Use immediately or store at -80°C under argon. Isocyanates hydrolyze in moist air.

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl2.

    • Warning: Do NOT use Tris, Glycine, or Ammonium Bicarbonate buffers during incubation. These contain primary amines that will scavenge the isocyanate.

  • Quenching Buffer: 1 M Ammonium Bicarbonate (freshly prepared).

Step-by-Step Methodology

Step 1: Lysate Preparation

  • Harvest cells (e.g., HEK293T, Jurkat) and wash 3x with PBS.

  • Lyse in Lysis Buffer by sonication (3x 10s pulses, 40% amplitude).

  • Clarify lysate by centrifugation (15,000 x g, 10 min, 4°C).

  • Adjust protein concentration to 2 mg/mL.

Step 2: Probe Incubation

  • Aliquot 100 µL of lysate (200 µg protein) into reaction tubes.

  • Add IPSM-1 to a final concentration of 50 µM (1:1000 dilution from stock).

    • Control: Add equivalent volume of DMSO to a control sample.

  • Incubate for 30 minutes at 25°C (Room Temp) with gentle rotation.

    • Note: Isocyanates react rapidly. Extended incubation (>1 hr) increases non-specific background and hydrolysis.

Step 3: Quenching & Cleanup

  • Add 5 µL of Quenching Buffer (1 M Ammonium Bicarbonate) to stop the reaction. Incubate for 10 min.

  • Precipitate proteins using Methanol/Chloroform or Acetone (4 volumes cold acetone, -20°C for 1 hr).

  • Spin down (5000 x g, 10 min), discard supernatant, and air-dry pellet.

Step 4: Digestion

  • Resuspend pellet in 50 µL of 8 M Urea / 50 mM HEPES (pH 8.0).

  • Reduce (5 mM TCEP, 30 min) and Alkylate (10 mM Iodoacetamide, 30 min dark).

  • Dilute Urea to <1 M using 50 mM HEPES.

  • Add Sequencing Grade Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Desalt peptides using C18 StageTips or SPE columns.

Step 5: LC-MS/MS Acquisition [7]

  • Instrument: Orbitrap Exploris 480 or Eclipse (Thermo).

  • Column: C18 Reverse Phase (e.g., 25 cm x 75 µm, 1.6 µm particle).

  • Gradient: 90 min linear gradient (5-35% Acetonitrile in 0.1% Formic Acid).

  • Method: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).

    • Critical Setting: Include specific mass inclusion list if targeting a known protein, otherwise use Top-15 DDA.

Data Analysis & Interpretation

Bioinformatics Search Parameters

To identify IPSM-1 modified peptides, configure your search engine (MaxQuant, Proteome Discoverer, or MSFragger) with the following Variable Modification :

ParameterSetting
Modification Name IPSM_Probe
Composition C10 H17 N3 O4 S (Add formula of probe)
Monoisotopic Mass Shift +275.0940 Da (Calculate exact mass based on structure)
Residues Lysine (K), N-term
Type Variable / Dynamic
Max Modifications per Peptide 2
Filtering Hits (Self-Validation)

A true "hit" must satisfy these criteria to ensure scientific integrity:

  • Site Localization Probability: > 0.75 (Class I site).

  • Spectral Count/Intensity: The modified peptide must be present in the Treated sample and absent in the DMSO control.

  • Dose-Dependency: (Optional validation) Repeat Protocol A with 10 µM, 50 µM, and 100 µM. Signal intensity of the modified peptide should increase with concentration.

Mechanism of Reaction Diagram

Caption: Formation of the urea linkage. The primary amine of Lysine attacks the central carbon of the isocyanate group.

Scientific Commentary & Troubleshooting

Why Isocyanates?

While acrylamides (cysteine-targeting) dominate the field, isocyanates allow access to the "Lysine Ligandome" . Lysines are frequently located at protein-protein interaction (PPI) interfaces and catalytic sites of kinases (e.g., the catalytic Lys in the ATP pocket).

Troubleshooting Common Issues:

  • Low Labeling Efficiency: Isocyanates are less stable than acrylamides. Ensure the pH of the lysis buffer is 7.5. Higher pH (>8.0) accelerates hydrolysis of the probe before it can label the protein.

  • High Background: If too many non-specific hits occur, reduce incubation time to 15 minutes or lower probe concentration to 10 µM.

  • Digestion Failure: Urea adducts on Lysine prevent Trypsin from cleaving at that specific site (Trypsin cuts at K/R). Ensure your search engine allows for missed cleavages (set to 2 or 3).

References

  • Dioxazolones as Masked Isocyanate Electrophiles for Global Profiling of Lysine Reactivity and Ligandability. Journal of the American Chemical Society, 2025. (Foundational text on using isocyanate precursors for lysine profiling).

  • Fragment-based covalent ligand discovery. Chemical Society Reviews, 2021. (Review of covalent fragment screening methodologies).

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 2022. (Discusses the stability and reactivity profiles of various warheads including isocyanates).

  • Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation. Analytical Chemistry, 2014.[7] (Methodological basis for site-specific modification analysis).

Sources

Design of targeted covalent inhibitors using isocyanate electrophilic warheads

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Validation of Targeted Covalent Inhibitors Utilizing Masked Isocyanate Warheads

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Overcoming Cysteine-Targeting Limitations via Dioxazolone-Masked Isocyanate Electrophiles for Lysine Engagement

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has historically been dominated by Michael acceptors (e.g., acrylamides) designed to engage nucleophilic cysteine residues. While successful in drugs like ibrutinib and sotorasib, cysteine-targeting is fundamentally limited by the low natural abundance of cysteine and the rapid emergence of acquired resistance mutations (e.g., BTK C481S)[1].

To expand the druggable proteome, drug discovery has pivoted toward targeting lysine residues, which are ubiquitous in kinase active sites. However, targeting lysine requires highly reactive electrophiles, such as isocyanates (-N=C=O), which traditionally exhibit poor hydrolytic stability and indiscriminate toxicity. This application note details a state-of-the-art methodology utilizing 1,4,2-dioxazol-5-ones (dioxazolones) as latent, masked isocyanate warheads [2]. These heterocycles remain stable in circulation but undergo a proximity-driven Lossen-type rearrangement within the target binding pocket to generate reactive isocyanates in situ, resulting in stable urea linkages with catalytic lysines[3].

Mechanistic Rationale & Warhead Dynamics

The causality behind choosing dioxazolones over direct isocyanates or other lysine-reactive groups (like sulfonyl fluorides) lies in the precise control of activation energy. Dioxazolones are chemoselective and kinetically inert in aqueous physiological conditions. Upon binding to the target protein, the specific microenvironment (often facilitated by desolvation and proximity to the target lysine) triggers a decarboxylative Lossen-type rearrangement[3]. The transiently generated isocyanate immediately undergoes nucleophilic attack by the


-amino group of the target lysine, forming an irreversible urea adduct.

G A Masked Warhead (1,4,2-Dioxazol-5-one) B Lossen-type Rearrangement A->B Target Binding / Microenvironment C Active Electrophile (Isocyanate: -N=C=O) B->C Decarboxylation (-CO2) D Nucleophilic Attack (Catalytic Lysine -NH2) C->D Proximity-driven E Stable Covalent Bond (Urea Linkage) D->E Irreversible Inhibition

Mechanism of dioxazolone-mediated targeted covalent inhibition via isocyanate generation.

Table 1: Comparative Profiling of Covalent Warheads

To contextualize the experimental choices in TCI design, the following table summarizes the quantitative and qualitative differences between traditional acrylamides and masked isocyanates.

ParameterAcrylamide (Traditional)Dioxazolone (Masked Isocyanate)
Primary Target Residue Cysteine (Cys)Lysine (Lys)
Intrinsic Reactivity Moderate to HighLatent (Requires activation)
Covalent Linkage ThioetherUrea
Hydrolytic Stability ModerateHigh (in masked form)
Resistance Profile High (e.g., Cys to Ser mutations)Low (Targets conserved catalytic Lys)
Proteomic Scope ~2% of residues~6% of residues (Highly conserved)

Experimental Protocols: Synthesis and Validation

The following protocols establish a self-validating system for the design, synthesis, and proteomic profiling of dioxazolone-based TCIs.

Protocol 3.1: Late-Stage Installation of the Dioxazolone Warhead

Expertise Insight: The synthesis avoids the use of highly toxic phosgene gas, utilizing 1,1′-carbonyldiimidazole (CDI) as a benign carbonyl source to construct the heterocycle from a carboxylic acid precursor[3].

Reagents: Target-binding carboxylic acid precursor, Hydroxylamine hydrochloride (


), 1,1′-Carbonyldiimidazole (CDI), Anhydrous DMF.
Steps: 
  • Hydroxamic Acid Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add CDI (1.2 eq) and stir at room temperature for 1 hour to activate the acid.

  • Add

    
     (1.5 eq) and stir for an additional 4 hours.
    
  • Quench with water, extract with EtOAc, and concentrate to yield the hydroxamic acid intermediate.

  • Dioxazolone Cyclization: Redissolve the hydroxamic acid in anhydrous DMF. Add CDI (1.5 eq) and heat to 60°C for 2–4 hours.

  • Monitor the reaction via LC-MS until the hydroxamic acid mass is fully converted to the

    
     dioxazolone mass.
    
  • Purify via reverse-phase HPLC to isolate the masked isocyanate TCI.

Protocol 3.2: Activity-Based Protein Profiling (ABPP) for Lysine Engagement

To validate the chemoselectivity and proteome-wide reactivity of the synthesized TCI, an alkyne-tagged dioxazolone probe is utilized in cell lysates. Trustworthiness & Causality: A critical failure point in isocyanate chemistry is buffer selection. Do not use Tris buffer. Tris contains a primary amine that will rapidly scavenge the generated isocyanate, yielding false negatives. Always use amine-free buffers such as HEPES or PBS. To ensure self-validation, a competitive control (pre-incubation with an untagged inhibitor) must be run in parallel to distinguish specific target engagement from non-specific background labeling.

Steps:

  • Lysate Preparation: Lyse cells (e.g., K562 or HeLa) in 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40. Clarify by centrifugation at 14,000 x g for 15 min.

  • Competitive Pre-incubation (Control): Divide lysate into two aliquots. To the control aliquot, add 10

    
    M of the untagged TCI and incubate for 1 hour at 37°C. To the test aliquot, add vehicle (DMSO).
    
  • Probe Labeling: Add 1

    
    M of the alkyne-tagged dioxazolone probe to both aliquots. Incubate for 2 hours at 37°C.
    
  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding Biotin-Azide (100

    
    M), TCEP (1 mM), TBTA (100 
    
    
    
    M), and
    
    
    (1 mM). React for 1 hour at room temperature.
  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich biotinylated proteins using Streptavidin agarose beads. Perform on-bead reduction, alkylation, and trypsin digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides via high-resolution mass spectrometry to identify the specific lysine residues modified by the urea adduct.

Workflow Step1 1. Proteome Labeling Incubate lysate with Alkyne-Dioxazolone probe (HEPES buffer only) Step2 2. Click Chemistry CuAAC with Biotin-Azide tag Step1->Step2 Step3 3. Enrichment Streptavidin pulldown & Stringent Wash steps Step2->Step3 Step4 4. Digestion On-bead Trypsin proteolysis Step3->Step4 Step5 5. LC-MS/MS Identify Urea-modified Lysine residues Step4->Step5

Activity-based protein profiling (ABPP) workflow for identifying lysine reactivity.

Case Study: Overcoming BTK Drug Resistance

The clinical efficacy of Bruton's tyrosine kinase (BTK) inhibitors (e.g., ibrutinib, zanubrutinib) is frequently compromised by the C481S mutation, which replaces the nucleophilic cysteine with a less reactive serine, rendering acrylamide-based drugs ineffective[1].

By substituting the acrylamide warhead with a dioxazolone moiety, researchers have successfully redirected the covalent bond formation away from Cys481 and toward Lys430 , a highly conserved catalytic lysine in the ATP-binding pocket[1].

  • Mechanism of Rescue: Because Lys430 is essential for the kinase's phosphoryl transfer activity, it cannot be mutated without destroying the enzyme's function.

  • Validation: Intact protein mass spectrometry of wild-type BTK and BTK-C481S incubated with the dioxazolone-TCI reveals an identical

    
     mass shift in both variants, confirming that the masked isocyanate successfully bypasses the resistance mutation by forming a urea bond with K430[1].
    

References

  • Dioxazolones as Masked Isocyanate Electrophiles for Global Profiling of Lysine Reactivity and Ligandability. Journal of the American Chemical Society.[Link]

  • Dioxazolones: Stable Substrates for the Catalytic Transfer of Acyl Nitrenes. ACS Catalysis.[Link]

Sources

Application Note: 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine in Covalent Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (CAS: 1042782-15-9) represents a highly versatile building block in modern Fragment-Based Drug Discovery (FBDD). It combines a privileged recognition scaffold—the morpholine-sulfonyl-piperidine moiety, frequently found in kinase and GPCR inhibitors—with a highly reactive isocyanate electrophilic warhead. This guide details the dual utility of this compound: first, as a direct covalent probe for mapping novel allosteric pockets, and second, as an electrophilic hub for rapid, high-throughput fragment growing via Isocyanate-Mediated Chemical Tagging (IMCT).

Mechanistic Rationale: The Isocyanate Advantage

Historically, covalent FBDD has relied heavily on acrylamides to target cysteine residues via Michael addition. However, because cysteines are relatively rare and often absent in the binding pockets of "undruggable" targets, there is a critical need for alternative electrophiles .

Isocyanates (-N=C=O) address this gap by undergoing rapid nucleophilic addition with a broader spectrum of amino acid side chains . When 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine enters a protein pocket, the isocyanate carbon is attacked by local nucleophiles. The thermodynamic stability of the resulting adduct dictates the pharmacological outcome:

  • Amines (Lysine): Form highly stable, irreversible ureas.

  • Alcohols (Serine/Threonine): Form stable carbamates.

  • Thiols (Cysteine): Form thiocarbamates, which can be reversible depending on the local microenvironment.

Mechanism Iso 4-[(4-isocyanatopiperidin-1-yl) sulfonyl]morpholine (Electrophile) Lys Lysine (NH2) Nucleophile Iso->Lys Addition Ser Serine (OH) Nucleophile Iso->Ser Addition Cys Cysteine (SH) Nucleophile Iso->Cys Addition Urea Urea Adduct (Highly Stable) Lys->Urea Carbamate Carbamate Adduct (Stable) Ser->Carbamate Thiocarbamate Thiocarbamate Adduct (Reversible) Cys->Thiocarbamate

Fig 1. Reaction pathways of the isocyanate warhead with distinct protein nucleophiles.

Protocol 1: Intact Protein MS Screening for Covalent Adduction

Objective: To determine if the fragment covalently engages a purified target protein, identifying novel cryptic or allosteric pockets.

Causality & Experimental Choices
  • Buffer Selection (Critical): Amine-free buffers (e.g., HEPES, PBS) are strictly required. Common biochemical buffers like Tris or Glycine contain primary amines that will rapidly scavenge the isocyanate warhead, resulting in false negatives.

  • Stoichiometry: A 50-fold molar excess of the fragment is used to drive pseudo-first-order reaction kinetics. This is necessary to capture transiently open cryptic pockets that have low baseline occupancy.

  • Self-Validation via Quenching: The protocol utilizes ethanolamine as an active quenching agent. This ensures that the covalent labeling does not artificially continue during LC-MS sample preparation, providing a true kinetic snapshot of target engagement.

Step-by-Step Methodology
  • Protein Preparation: Dilute the purified target protein to a final concentration of 10 µM in 50 mM HEPES (pH 7.4), 150 mM NaCl. Ensure the protein is fully reduced if targeting cysteines (use 1 mM TCEP; avoid DTT/BME as they contain competing nucleophiles).

  • Fragment Addition: Add 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (from a freshly prepared 10 mM stock in anhydrous DMSO) to a final concentration of 500 µM. The final DMSO concentration should be 5% (v/v).

  • Incubation: Incubate the reaction mixture at 25°C for exactly 2 hours to allow for pocket binding and subsequent covalent adduction.

  • Active Quenching (Self-Validation): Add ethanolamine to a final concentration of 10 mM. Incubate for 10 minutes at room temperature. This neutralizes all unreacted isocyanate, preventing off-target labeling during downstream processing.

  • Desalting: Pass the quenched mixture through a Zeba™ Spin Desalting Column (7K MWCO) to remove excess small molecules and buffer salts.

  • LC-TOF-MS Analysis: Analyze the desalted protein via Intact Mass Spectrometry. Look for a mass shift of +275.33 Da , indicating a single covalent adduction event.

Protocol 2: Isocyanate-Mediated Chemical Tagging (IMCT) for Fragment Growing

Objective: Once target engagement is confirmed, the fragment must be "grown" to increase non-covalent affinity. Here, the isocyanate acts as an electrophilic hub to rapidly synthesize a library of urea-linked derivatives .

Causality & Experimental Choices
  • Catalyst-Free Coupling: Isocyanates react spontaneously and quantitatively with primary and secondary amines at room temperature. This eliminates the need for coupling reagents (e.g., HATU, EDC) or catalysts, keeping the crude reaction mixture exceptionally clean.

  • Base Addition: A mild, non-nucleophilic base (DIPEA) is added to ensure the library amines are fully deprotonated, maximizing their nucleophilicity and enforcing a strict 1:1 reaction stoichiometry.

  • Self-Validation via Hydrolysis Monitoring: Isocyanates slowly react with ambient moisture to form carbamic acid, which decarboxylates to yield the corresponding amine. LC-MS monitoring of this degradation product (-26 Da shift from the parent mass) serves as an internal control for reagent integrity.

Step-by-Step Methodology
  • Library Dispensing: Dispense 10 mM solutions of diverse primary and secondary amines (the "growing" building blocks) into a 384-well plate (1 µL per well).

  • Hub Addition: Add 1 µL of 10 mM 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine in anhydrous DMF to each well.

  • Activation: Add 0.5 µL of N,N-Diisopropylethylamine (DIPEA) to each well to maintain a basic microenvironment.

  • Incubation: Seal the plate with a foil seal and incubate at room temperature for 1 hour on a plate shaker at 500 rpm.

  • Reaction Validation: Sample a subset of wells for LC-MS analysis. Confirm the disappearance of the fragment mass (275.33 Da) and the formation of the expected urea product mass (Fragment Mass + Amine Mass).

  • Direct Screening: Dilute the crude urea library directly into the biochemical assay buffer (e.g., 1:100 dilution) for high-throughput screening against the target protein.

Workflow Step1 1. Fragment Incubation Target protein + Fragment Step2 2. LC-MS Intact Mass Detect +275.33 Da shift Step1->Step2 Quench & Desalt Step3 3. Bottom-Up Proteomics MS/MS to map modified residue Step2->Step3 Trypsin Digest Step4 4. Isocyanate-Mediated Tagging Synthesize urea library Step3->Step4 Structural Insight Step5 5. Hit-to-Lead Optimization Enhance non-covalent interactions Step4->Step5 SAR Screening

Fig 2. Covalent FBDD hit-to-lead workflow utilizing the isocyanate fragment.

Quantitative Data: Reactivity & Mass Shift Profiling

To accurately interpret LC-MS data during FBDD screening, it is critical to understand the expected mass shifts and the stability of the resulting adducts under physiological conditions.

Table 1: Reactivity Profile and Expected Mass Shifts for 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine

Target Residue / MoleculeAttacking NucleophileAdduct FormedAdduct StabilityExpected Average Mass Shift (Da)
Lysine (Lys) Primary Amine (-NH₂)UreaHighly Stable (Irreversible)+275.33
Serine (Ser) / Threonine (Thr) Hydroxyl (-OH)CarbamateStable+275.33
Cysteine (Cys) Thiol (-SH)ThiocarbamateReversible / Moderately Stable+275.33
Water (Solvent / Hydrolysis) Hydroxyl (-OH)Carbamic acid → Amine + CO₂Unstable (Decarboxylates)+249.34 *

*Note: The +249.34 Da mass represents the net mass of the fragment after water addition (+18.02 Da) and subsequent loss of carbon dioxide (-44.01 Da), converting the isocyanate to a primary amine. Detecting this mass in solution indicates warhead hydrolysis.

References

  • A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules Bioconjugate Chemistry (2023) URL:[Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Pharmaceuticals (2022) URL:[Link]

  • Fragment-based covalent ligand discovery RSC Chemical Biology (2021) URL:[Link]

Experimental conditions for reacting 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine with lysine or cysteine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Conditions for Reacting 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine with Lysine or Cysteine

Executive Summary & Chemical Context

This guide details the experimental protocols for the bioconjugation of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (CAS 866257-20-7) with amino acid residues.

  • Compound Classification: Secondary Aliphatic Isocyanate.

  • Reactive Moiety: The isocyanate (-N=C=O) group at the 4-position of the piperidine ring.[1]

  • Scaffold Properties: The morpholine-sulfonyl group acts as a polar, non-reactive handle, improving solubility and potentially mimicking sulfonylurea pharmacophores.

  • Reactivity Profile:

    • Lysine (Primary Amine): Forms a stable Urea linkage. This is the preferred pathway for permanent labeling.

    • Cysteine (Thiol): Forms a Thiocarbamate (S-alkyl thiocarbamate) linkage.[1] Note: This linkage is kinetically favored at neutral pH but thermodynamically less stable than the urea linkage and can be reversible.

Mechanism of Action & Reaction Pathways

The isocyanate carbon is highly electrophilic.[2][3] The reaction outcome is dictated by the nucleophilicity of the target residue, which is strictly controlled by pH.

Key Reaction Pathways:

  • Aminolysis (Lysine): Nucleophilic attack by the deprotonated

    
    -amine yields a stable urea.[1]
    
  • Thiolysis (Cysteine): Attack by the thiolate anion yields a thiocarbamate.

  • Hydrolysis (Competition): Attack by water yields a carbamic acid intermediate, which spontaneously decarboxylates to form the primary amine (4-amino-derivative) and CO₂.[1]

ReactionPathways Isocyanate 4-[(4-isocyanatopiperidin-1-yl) sulfonyl]morpholine (Electrophile) Urea Stable Urea Adduct (Permanent) Isocyanate->Urea pH 8.5 (k_amine) Thiocarbamate Thiocarbamate Adduct (Reversible) Isocyanate->Thiocarbamate pH 7.0 (k_thiol) AmineByproduct Amine Hydrolysis Product (+ CO2) Isocyanate->AmineByproduct Aqueous Hydrolysis Lysine Lysine (R-NH2) (Nucleophile) Lysine->Urea Cysteine Cysteine (R-SH) (Nucleophile) Cysteine->Thiocarbamate Water Water (H2O) (Competitor) Water->AmineByproduct

Figure 1: Competitive reaction pathways for aliphatic isocyanates in aqueous media.[1] Note the competition between productive conjugation and hydrolysis.

Experimental Considerations

ParameterLysine Targeting (Urea)Cysteine Targeting (Thiocarbamate)
Optimal pH 8.0 – 9.0 (Favors deprotonated amine)6.5 – 7.5 (Favors thiolate; minimizes amine reaction)
Buffer System 0.1 M NaHCO₃ or BoratePBS or HEPES (pH 7.[1]0)
Stoichiometry 5–10 molar equivalents1.5–3 molar equivalents
Reaction Time 1 – 4 hours (Room Temp)15 – 60 mins (Fast kinetics)
Stability High (Irreversible)Moderate (Reversible in basic conditions)
Quenching Excess Tris or GlycineExcess DTT or Mercaptoethanol

Critical Control: Avoid buffers containing primary amines (Tris, Glycine) during the conjugation step, as they will rapidly consume the isocyanate reagent.

Detailed Protocols

Protocol A: Lysine Conjugation (Stable Urea Formation)

Best for: Permanent labeling, drug conjugation, and stability studies.

Materials:

  • Reagent: 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (100 mM stock in anhydrous DMSO).

  • Buffer: 0.1 M Sodium Bicarbonate (pH 8.5).

  • Target: Protein/Peptide (1–5 mg/mL).[4]

Steps:

  • Buffer Exchange: Ensure the target protein is in Sodium Bicarbonate buffer. Remove any Tris or Glycine via dialysis or desalting column (e.g., Zeba Spin).

  • Activation: Calculate the volume of isocyanate stock needed for 10 molar equivalents relative to the protein.

  • Addition: Add the isocyanate slowly to the stirring protein solution. Ensure the final DMSO concentration is <10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at Room Temperature (20–25°C) for 2 hours or at 4°C overnight.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove excess reagent and hydrolysis byproducts via Size Exclusion Chromatography (SEC) or dialysis against PBS.

Protocol B: Cysteine Conjugation (Thiocarbamate Formation)

Best for: Site-selective labeling when no free Lysines are accessible, or for reversible tagging.[1]

Materials:

  • Reagent: 100 mM stock in anhydrous DMSO.

  • Buffer: PBS (pH 7.[4][5][6]0) + 1 mM EDTA (to prevent metal-catalyzed oxidation of cysteines).[1]

  • Reductant: TCEP (Tris(2-carboxyethyl)phosphine).[1]

Steps:

  • Reduction (Optional): If cysteines are oxidized (disulfides), treat with 2–5 eq. TCEP for 30 mins. TCEP is compatible with isocyanates (unlike DTT).

  • Addition: Add 2–3 molar equivalents of isocyanate to the protein solution.

  • Incubation: React for 30–60 minutes at Room Temperature. Do not extend reaction time unnecessarily to avoid non-specific Lysine modification.

  • Quenching: Add excess Cysteine or DTT to quench unreacted isocyanate.

  • Analysis: Analyze immediately. Thiocarbamates can degrade or exchange thiols if stored at high pH or in the presence of excess thiols for long periods.

Analytical Validation

LC-MS Characterization: Upon successful conjugation, the mass of the target will increase by the molecular weight of the reagent (MW = 275.33 g/mol ).

  • Mass Shift (

    
    Mass):  +275.33 Da per conjugation site.
    
  • Hydrolysis Byproduct: If the reagent hydrolyzes before reacting, you may see a peak corresponding to the amine (4-amino-1-(morpholinosulfonyl)piperidine) in the small molecule range, but it will not be attached to the protein.

Troubleshooting Guide:

ObservationRoot CauseSolution
Low Conjugation Yield Hydrolysis of IsocyanateUse anhydrous DMSO; Add reagent immediately; Increase equivalents (up to 20x).[1]
Precipitation Low Solubility of ReagentLower protein concentration; Increase DMSO % (up to 20% if tolerated).
Non-Specific Labeling pH too high (for Cys)Lower pH to 6.5–7.0 to improve Cys specificity over Lys.
Loss of Signal (Cys) Thiocarbamate ReversalAvoid high pH storage; Analyze samples immediately; Switch to Maleimide chemistry if stability is paramount.

References

  • CDC/NIOSH. (2006). Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester.[1]Link

    • Context: Establishes the reversibility and stability profile of isocyan
  • BenchChem. (2025).[4] Technical Support Center: Improving the Stability of Isocyanate-Protein Conjugates.Link

    • Context: Provides standard protocols for pH optimization and buffer selection (PBS vs Borate)
  • National Institutes of Health (NIH). (2021). Recent developments in chemical conjugation strategies targeting native amino acids.Link

    • Context: Discusses chemoselectivity challenges between Lysine and N-terminal amines during isocyan
  • Matrix Fine Chemicals. (2025). Product Entry: Morpholine-4-sulfonyl isocyanate.[1][7]Link

    • Context: Confirmation of reagent structure and chemical properties.[8]

Sources

Application Note: High-Throughput Synthesis of Urea and Carbamate Libraries from Sulfonyl-Morpholine Scaffolds

[1]

Strategic Overview

In modern drug discovery, the piperidine-sulfonyl-morpholine motif is a high-value pharmacophore found in inhibitors of Soluble Epoxide Hydrolase (sEH) and Chemokine Receptor (e.g., CCR2/CCR5) antagonists. The morpholine sulfonyl group imparts critical physicochemical properties:

  • Solubility: Enhanced aqueous solubility compared to phenyl-sulfonamides.

  • Metabolic Stability: Reduced susceptibility to CYP450 oxidative metabolism.[1]

  • H-Bonding: The sulfonyl group acts as a key hydrogen bond acceptor in active sites.

Scaffold A contains a reactive isocyanate (-N=C=O) at the piperidine 4-position. This electrophilic "warhead" allows for the rapid, parallel synthesis of:

  • Ureas: Via reaction with primary/secondary amines (High biological relevance).[1][2]

  • Carbamates: Via reaction with alcohols (Modulates permeability and hydrolytic stability).[1]

Mechanism of Action & Library Design

The isocyanate carbon is highly electrophilic.[3][4] Nucleophilic attack by an amine or alcohol generates a tetrahedral intermediate, which collapses (often via proton transfer) to form the stable urea or carbamate linkage.[1]

Key Design Considerations:

  • Electronic Effects: Electron-withdrawing groups on the nucleophile (amine/alcohol) decrease reactivity, requiring longer reaction times or catalysis.[1]

  • Steric Hindrance: Bulky nucleophiles (e.g., tert-butyl amines) may require elevated temperatures.[1]

  • Moisture Control: Isocyanates hydrolyze to amines and CO₂ in the presence of water. Anhydrous conditions are non-negotiable.

Chemical Workflow Visualization

The following diagram outlines the parallel synthesis workflow, highlighting the divergence into Urea and Carbamate libraries.

SynthesisWorkflowScaffoldScaffold A(Isocyanate)ReactionCoupling Reaction(Anhydrous DCM/THF)Scaffold->ReactionNucleophilesNucleophile Library(Amines / Alcohols)Nucleophiles->ReactionUreaPathPath A: Urea Synthesis(Room Temp, 2-4h)Reaction->UreaPath  + AminesCarbPathPath B: Carbamate Synthesis(60°C, Catalyst, 12h)Reaction->CarbPath  + AlcoholsScavengingPurification(Solid Phase Scavenging)UreaPath->ScavengingCarbPath->ScavengingFinalLibFinal SAR Library(>95% Purity)Scavenging->FinalLib

Figure 1: Parallel synthesis workflow for generating urea and carbamate derivatives from Scaffold A.

Experimental Protocols

General Safety & Handling
  • Isocyanate Hazard: Isocyanates are potent sensitizers and irritants.[1] All operations must be performed in a fume hood.[1] Double-gloving (Nitrile) is recommended.

  • Moisture Sensitivity: Store Scaffold A under nitrogen/argon at 4°C. Allow it to warm to room temperature before opening to prevent condensation.

Protocol A: Synthesis of Urea Derivatives (Parallel Library)

Objective: To synthesize a 96-well library of ureas using diverse amines. Rationale: Ureas form rapidly at room temperature.[1] We use a slight excess of amine to ensure complete consumption of the valuable Scaffold A, followed by solid-phase scavenging to remove the unreacted amine.

Materials:

  • Scaffold A: 0.1 M solution in anhydrous Dichloromethane (DCM).

  • Amine Monomers: 0.1 M solutions in anhydrous DCM (or DMF for low solubility amines).

  • Scavenger Resin: Polymer-supported Isocyanate (PS-Isocyanate) or Sulfonic Acid resin (e.g., Dowex).[1]

  • Base: Diisopropylethylamine (DIPEA) (Only if using amine salts).

Step-by-Step Procedure:

  • Plate Preparation: In a 2 mL deep-well polypropylene plate, dispense 100 µL (10 µmol) of the Amine solution (1.0 equiv) into each well.

  • Scaffold Addition: Add 110 µL (11 µmol, 1.1 equiv) of Scaffold A solution to each well.

    • Note: In this specific protocol, we use a slight excess of the isocyanate scaffold if the amines are the variable diversity set and we want to ensure amine consumption, OR we reverse it.

    • Refined Strategy: To simplify purification, add 1.2 equiv of Amine to 1.0 equiv of Scaffold A .[1] This ensures the scaffold is fully consumed. We then scavenge the cheap, excess amine.[1]

    • Revised Step 2: Add 100 µL (10 µmol) of Scaffold A to wells containing 12 µL (12 µmol, 1.2 equiv) of Amine.

  • Incubation: Seal the plate with a chemically resistant mat. Shake at Room Temperature for 4 hours .

  • Monitoring: Check 2-3 random wells by TLC or LCMS. Disappearance of the isocyanate peak (or mass) confirms reaction.

  • Scavenging (Purification):

    • Add 50 mg of PS-Isocyanate resin (or PS-Benzaldehyde) to each well. This resin reacts with the excess amine starting material.

    • Add 0.5 mL anhydrous DCM to facilitate mixing.

    • Shake gently for 12 hours (overnight) .

  • Filtration: Filter the reaction mixture into a pre-weighed receiving plate to remove the resin.

  • Drying: Evaporate solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.[1]

Protocol B: Synthesis of Carbamate Derivatives

Objective: To synthesize carbamates using diverse alcohols. Rationale: Alcohols are less nucleophilic than amines.[1] This reaction requires heat and a catalyst (Dibutyltin Dilaurate - DBTDL) or a base (TEA).[3]

Materials:

  • Scaffold A: 0.1 M solution in anhydrous Toluene or DCE (Dichloroethane).

  • Alcohol Monomers: 0.2 M solution in anhydrous Toluene/DCE.

  • Catalyst: DBTDL (1% solution in Toluene).

Step-by-Step Procedure:

  • Setup: In a glass reaction vial (or chemically resistant plate), combine 100 µL (10 µmol) of Scaffold A .

  • Reagent Addition: Add 100 µL (20 µmol, 2.0 equiv) of the Alcohol solution.

    • Note: Excess alcohol drives the equilibrium and is easier to remove (evaporation) than excess isocyanate.

  • Catalyst: Add 10 µL of the DBTDL catalyst solution.

  • Reaction: Seal and heat to 60–80°C for 12–16 hours .

  • Work-up:

    • Cool to room temperature.[1][2][3][5]

    • Evaporate the solvent and excess volatile alcohols.

    • For high-boiling alcohols, a liquid-liquid extraction (DCM vs. Water) may be required, or use PS-TsCl (Tosyl Chloride resin) to capture excess alcohol (less common, usually evaporation suffices for SAR screens).[1]

Data Analysis & Validation (QC)

A robust SAR study relies on high-purity compounds.[1] The following QC criteria must be met.

Analytical Specifications Table
ParameterMethodAcceptance CriteriaNotes
Identity LC-MS (ESI+)[M+H]⁺ ± 0.4 DaConfirm absence of Scaffold mass (hydrolysis product).
Purity HPLC (UV 254 nm)> 90% (Area %)Ureas are typically very clean; Carbamates may show minor hydrolysis.
Structure ¹H NMR (DMSO-d₆)Diagnostic Urea NHUrea protons appear as doublets/singlets at δ 6.0–8.5 ppm.
Stability 24h Stability Test< 5% DegradationIncubate in PBS/DMSO (50:50) to ensure assay stability.
Interpretation of LCMS Data
  • Target Mass: Molecular Weight of Scaffold (275.3 Da) + MW of Amine.

  • Common Artifact: If water enters the reaction, Scaffold A hydrolyzes to the corresponding amine (MW ~249 Da) and CO₂. A peak at [M+H]⁺ = 250 Da indicates moisture contamination.

References

  • Organic Process Research & Development. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. ACS Publications.[1][6] Retrieved from [Link][6]

  • Beilstein Journal of Organic Chemistry. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]

  • RSC Advances. (2024). Isocyanate-based multicomponent reactions. Royal Society of Chemistry. Retrieved from [Link]

  • Safe Work Australia. Guide to Handling Isocyanates. Retrieved from [Link]

Application Note: Ligandable Pocket Identification using 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the use of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine as a chemical probe for mapping ligandable lysine residues within the proteome.[1][2] This compound functions as a Lysine-Reactive Covalent Fragment , utilized primarily in Activity-Based Protein Profiling (ABPP) to identify druggable pockets that are historically considered "undruggable."[1][2][3]

Introduction & Scientific Rationale

The identification of ligandable pockets—structurally defined regions on proteins capable of binding small molecules—is the cornerstone of modern drug discovery.[1][2][3] While cysteine-reactive probes have been extensively mapped, lysine residues (which are more abundant and often located in catalytic or allosteric sites) remain under-explored due to their higher pKa and lower nucleophilicity.[1][2]

4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine represents a class of aminophilic electrophiles (specifically isocyanates) designed to interrogate the "lysine proteome."[1][2]

  • Warhead: The isocyanate (-N=C=O) group reacts preferentially with the

    
    -amino group of nucleophilic lysine residues (and N-terminal amines) to form a stable urea  linkage.[1][2]
    
  • Scaffold: The (piperidin-1-yl)sulfonyl]morpholine moiety acts as a fragment "scout," providing molecular diversity that directs the probe to specific binding pockets based on shape and electrostatic complementarity.[1][2]

By screening this fragment against a proteome, researchers can identify which lysines are chemically accessible and capable of accommodating a small molecule, effectively "lighting up" ligandable pockets.[2][3]

Mechanism of Action

The reaction proceeds via nucleophilic attack of the unprotonated lysine amine onto the central carbon of the isocyanate group.[1][2][3]


[1][2]

Unlike activated esters (e.g., NHS-esters) which label lysines indiscriminately based on surface exposure, isocyanate fragments like this compound often require molecular recognition (binding affinity) to drive the reaction, making them excellent tools for detecting functional ligand binding sites rather than just solvent-exposed residues.[1][2]

Experimental Design: Competition ABPP

Since 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine typically lacks a bio-orthogonal handle (like an alkyne or azide) for direct enrichment, it is best utilized in a Competitive Activity-Based Protein Profiling (ABPP) workflow.[1][2]

The Strategy
  • Treatment: The proteome is treated with the "Scout Fragment" (4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine).[1][2]

  • Labeling: A broad-spectrum "Reporter Probe" (e.g., an alkyne-functionalized isocyanate or FP-Biotin) is added.[1][2][3]

  • Readout: If the Scout Fragment binds and covalently modifies a specific pocket, it blocks the Reporter Probe.[2][3] This results in a loss of signal for that specific peptide in Mass Spectrometry (MS).[1][3]

Workflow Diagram

ABPP_Workflow Proteome Native Proteome (Cell Lysate or Live Cells) Split Split Sample Proteome->Split Control Control Group (DMSO) Split->Control Exp Experimental Group (+ Scout Fragment) Split->Exp Probe Add Reporter Probe (e.g., Alkyne-Isocyanate) Control->Probe Labeling Exp->Probe Competition (Blocked Sites) Click CuAAC Click Chemistry (+ Biotin-Azide) Probe->Click Enrich Streptavidin Enrichment & Tryptic Digestion Click->Enrich MS LC-MS/MS Analysis (TMT or Label-Free) Enrich->MS Analysis Data Analysis Identify Ligandable Pockets (High Control/Exp Ratio) MS->Analysis

Figure 1: Competitive ABPP workflow for identifying ligandable pockets using the scout fragment.[1][2]

Detailed Protocol

Materials Required[2][3][4][5][6][7][8]
  • Scout Fragment: 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (100 mM stock in DMSO).[1][2]

  • Reporter Probe: A broad-spectrum lysine probe (e.g., K-Probe-1 or a simple alkyl-isocyanate-alkyne) at 10 mM.[1][2]

  • Proteome Source: Cell lysate (e.g., HEK293T, Jurkat) at 1-2 mg/mL.[1][3]

  • Click Chemistry Reagents: TBTA ligand, CuSO4, TCEP (or Sodium Ascorbate), Biotin-Azide (or Cleavable Linker-Azide).[1][2]

  • Enrichment: Streptavidin-Agarose or Magnetic Beads.[1][2][3]

  • Digestion: Sequencing-grade Trypsin.[1][2][3]

Step-by-Step Methodology
Phase 1: Proteome Preparation & Fragment Incubation[1][3]
  • Lysis: Lyse cells in PBS containing protease inhibitors (omit EDTA if possible, or keep low). Adjust protein concentration to 1.5 mg/mL .

  • Aliquot: Transfer 500 µL of lysate into two sets of tubes: Control and Treated .

  • Fragment Treatment:

    • Add 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine to the "Treated" tubes (Final concentration: 50–100 µM ).

    • Add equivalent volume of DMSO to "Control" tubes.[1][2][3]

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) with gentle rotation. Note: Isocyanates are reactive; prolonged incubation (>2h) may lead to non-specific labeling.[1][2]

Phase 2: Pulse-Labeling with Reporter Probe[1][2]
  • Probe Addition: Add the Reporter Probe (e.g., Alkyne-Isocyanate) to both Control and Treated tubes (Final concentration: 10 µM ).[1][2][3]

  • Incubation: Incubate for 30 minutes at RT.

    • Rationale: The reporter probe will label all available lysines.[1][2][3] Sites occupied by the Scout Fragment in the "Treated" sample will be protected from labeling.[1][2][3]

Phase 3: Click Chemistry & Enrichment[1][2][3]
  • Click Reaction: To each sample, add the following (pre-mixed master mix recommended):

    • Biotin-Azide: 100 µM[1][2][3]

    • TCEP: 1 mM (Freshly prepared)

    • TBTA: 100 µM

    • CuSO4: 1 mM[1][2][3]

  • Reaction: Vortex and incubate for 1 hour at RT.

  • Precipitation: Precipitate proteins using cold Methanol/Chloroform (4:1:3 ratio) to remove excess unreacted reagents. Wash the protein pellet 2x with cold Methanol.[1][2][3]

  • Resuspension: Resuspend the pellet in 6M Urea/PBS (or 1% SDS/PBS, followed by dilution to <0.2% SDS).

  • Enrichment: Incubate with Streptavidin beads for 1.5 hours. Wash beads stringently (1% SDS, then PBS, then Water) to remove non-biotinylated proteins.[3]

Phase 4: On-Bead Digestion & MS Analysis[1][2]
  • Reduction/Alkylation: Treat beads with 10 mM DTT (30 min, 56°C) followed by 20 mM Iodoacetamide (20 min, dark, RT).

  • Digestion: Add Trypsin (1 µg) and incubate overnight at 37°C.

  • Peptide Recovery: Collect supernatant. (Optional: TMT labeling can be performed here for quantitative multiplexing).

  • LC-MS/MS: Analyze peptides on a high-resolution mass spectrometer (e.g., Orbitrap Eclipse).

Data Analysis & Interpretation

The goal is to identify peptides where the signal is significantly lower in the Treated sample compared to the Control.

Quantitative Metrics
  • Ratio (

    
    ): 
    
    
    
    [1][2]
  • Ligandable Pocket Criteria:

    • 
        (or 
      
      
      
      for high-confidence targets).
    • This indicates the Scout Fragment blocked >50% of the Reporter Probe binding, signifying a "hit."[2][3]

Structural Validation

Once a peptide is identified:

  • Map the lysine residue to the protein structure (PDB).[1][2][3]

  • Assess the local environment: Is it in a known active site? An allosteric pocket? An interface?

  • Docking: Perform molecular docking of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine into the identified site to understand the binding mode (e.g., hydrophobic contacts with the morpholine/piperidine rings).[1][2]

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Labeling Efficiency Hydrolysis of IsocyanateEnsure DMSO stock is dry. Avoid buffers with primary amines (Tris, Glycine).[1][3] Use PBS or HEPES.[1][2][3]
No Competition Observed Fragment affinity too lowIncrease Scout Fragment concentration (up to 200 µM) or incubation time.
Precipitation during Click High protein conc.[1][2][3] / CopperDilute lysate to 1 mg/mL.[1][2][3] Ensure TCEP is fresh to prevent Cu(II) induced aggregation.[1][2][3]
High Background Non-specific bindingIncrease stringency of bead washes (use 1% SDS and 4M Urea washes).[1][2][3]

References

  • Abbasov, M. E., et al. (2021).[2][3] "A proteome-wide atlas of lysine-reactive chemistry." Nature Chemistry, 13, 1081–1092.[3] Link

  • Backus, K. M., et al. (2016).[2][3] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574.[3] Link[1][3]

  • Hacker, S. M., et al. (2017).[2][3] "Global profiling of lysine reactivity and ligandability in the human proteome." Nature Chemistry, 9, 1181–1190.[3] Link

  • Cuesta, A., & Taunton, J. (2019).[2][3][4] "Lysine-Targeted Inhibitors and Chemoproteomic Probes." Annual Review of Biochemistry, 88, 365-381.[2][3][4] Link[1][2][3]

Sources

Application Note: In Vivo Applications and Pharmacokinetics of Morpholine-Containing Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholine Advantage in Drug Design[1]

The morpholine heterocycle is a "privileged scaffold" in modern medicinal chemistry, appearing in numerous FDA-approved therapeutics ranging from oncology (e.g., Gefitinib ) to infectious diseases (e.g., Linezolid ) and CNS disorders (e.g., Reboxetine ).

Its ubiquity stems from its unique physicochemical ability to modulate the "drug-likeness" of a molecule:

  • pKa Modulation: With a pKa of approximately 8.3, morpholine is less basic than piperidine (pKa ~11) or piperazine (pKa ~9.8). This reduction in basicity often improves membrane permeability and blood-brain barrier (BBB) penetration by increasing the fraction of the uncharged species at physiological pH.

  • Solubility & Lipophilicity: The ether oxygen lowers logP (lipophilicity) while maintaining water solubility, often resolving the "solubility-permeability paradox" encountered during lead optimization.

  • Bioisosterism: It frequently serves as a bioisostere for piperazine or piperidine to block metabolic "soft spots" or alter receptor binding kinetics.

However, the morpholine ring introduces specific pharmacokinetic (PK) challenges, primarily oxidative ring opening , which can lead to rapid clearance and the formation of polar, inactive metabolites. This guide details the PK profiling and in vivo application of these therapeutics.

Pharmacokinetics (PK) & Metabolic Liabilities[2][3][4]

Understanding the metabolic fate of the morpholine ring is critical for interpreting in vivo PK data.[1]

The Metabolic "Soft Spot": Oxidative Ring Opening

The primary metabolic liability of morpholine-containing drugs is the oxidation of the carbon atoms alpha to the nitrogen or oxygen.[2][3] This can occur via two distinct mechanisms:

  • CYP450-Mediated Oxidation (e.g., Gefitinib):

    • Enzymes: Primarily CYP3A4 and CYP2D6.[4][5]

    • Mechanism: Hydroxylation at the

      
      -carbon leads to an unstable hemiaminal, which spontaneously collapses to open the ring, forming hydroxy-acid metabolites.
      
  • Non-CYP/Chemical Oxidation (e.g., Linezolid):

    • Mechanism: Linezolid undergoes morpholine ring oxidation without significant CYP involvement, likely driven by reactive oxygen species (ROS) or ubiquitous cytosolic enzymes, resulting in two major inactive carboxylic acid metabolites (aminoethoxyacetic acid derivatives).

Visualization: Morpholine Metabolic Pathway

The following diagram illustrates the critical oxidative pathway leading to ring opening.[2][3]

MorpholineMetabolism Parent Parent Morpholine Drug (Intact Ring) Intermediate α-Hydroxylated Intermediate (Unstable Hemiaminal) Parent->Intermediate CYP3A4 / ROS (Oxidation) RingOpen Ring-Opened Aldehyde/Imine Intermediate->RingOpen Spontaneous Ring Cleavage Metabolite Final Metabolite (Hydroxy-Acid / Lactam) RingOpen->Metabolite Oxidation to Carboxylic Acid

Comparative PK Data of Approved Morpholine Drugs
DrugIndicationBioavailability (F)TmaxT1/2Primary Elimination RouteMetabolic Fate of Morpholine
Linezolid Antibiotic (MRSA)~100%1-2 h5-7 hRenal (30% parent) & Non-renalRing opening to carboxylic acids (Non-CYP)
Gefitinib NSCLC (EGFR+)~60%3-7 h48 hFeces (86%)CYP3A4 oxidation; O-demethylation & morpholine ring opening
Reboxetine Antidepressant>60%2 h12 hRenal (78% as metabolites)CYP3A4 oxidation; morpholine ring opening
Timolol Glaucoma/HTN~50%1-2 h4 hRenal (metabolites)Morpholine ring cleavage (CYP2D6)

Application Note: Preclinical PK Profiling Protocol

Objective: To determine the plasma stability, bioavailability, and identification of ring-opened metabolites for a novel morpholine therapeutic.

Experimental Design Strategy

Because morpholine ring opening creates highly polar acidic metabolites, standard Reverse Phase (C18) LC-MS methods may fail to retain these metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) is often required for comprehensive metabolite profiling.

Protocol: In Vivo Pharmacokinetics (Rat)
Materials
  • Test System: Male Sprague-Dawley rats (n=3 per timepoint/route).

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (common for lipophilic morpholines).

  • Dose: 2 mg/kg (IV), 10 mg/kg (PO).

Step-by-Step Workflow
  • Dosing:

    • Administer IV bolus via tail vein.

    • Administer PO via oral gavage.

  • Blood Sampling:

    • Collect 200 µL blood via jugular vein cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h post-dose.

    • Transfer to K2EDTA tubes on ice.

  • Plasma Processing (Critical Step):

    • Centrifuge at 4000g for 10 min at 4°C.

    • Protein Precipitation: Add 3 volumes of acetonitrile (ACN) containing internal standard (IS) to 1 volume of plasma.

    • Note: Do not use acidic precipitation if acid-labile metabolites are suspected.

  • Bioanalysis (LC-MS/MS):

    • Column: Waters XBridge Amide (HILIC) or Phenomenex Kinetex C18 (if metabolites are not the focus).

    • Mobile Phase:

      • A: 10 mM Ammonium Formate (pH 3.5)

      • B: Acetonitrile

    • MRM Transitions: Monitor Parent (M+H)+ and predicted Ring-Open Metabolite (M+32 or M+16 depending on oxidation state).

Data Analysis

Calculate PK parameters (


, 

,

,

) using non-compartmental analysis (e.g., Phoenix WinNonlin).
  • High Clearance Warning: If

    
     approaches hepatic blood flow (~55 mL/min/kg in rats), the morpholine ring is likely undergoing rapid first-pass metabolism.
    

Application Note: In Vivo Efficacy Models

Morpholine therapeutics are most commonly applied in oncology (Kinase Inhibitors) and infectious disease. Below is a protocol for a Tumor Xenograft Model , typical for evaluating morpholine-based EGFR or PI3K inhibitors.

Protocol: Subcutaneous Tumor Xenograft (Nude Mice)

Rationale: Morpholine-containing kinase inhibitors (like Gefitinib) often target intracellular signaling pathways. Efficacy is measured by tumor volume reduction.

Workflow Diagram

XenograftProtocol CellCulture 1. Cell Culture (e.g., A549 or PC-9 cells) Inoculation 2. Inoculation (SC injection into flank) CellCulture->Inoculation Staging 3. Tumor Staging (Wait for 100-150 mm³) Inoculation->Staging Randomization 4. Randomization (Sort into groups n=8-10) Staging->Randomization Treatment 5. Treatment Phase (Daily PO dosing for 21-28 days) Randomization->Treatment Measurement 6. Data Collection (Caliper measure 2x/week) Treatment->Measurement

Detailed Methodology
  • Cell Preparation:

    • Culture human tumor cells (e.g., PC-9 for EGFR-driven NSCLC) in RPMI-1640 + 10% FBS.

    • Harvest cells at 80% confluence. Resuspend in 1:1 PBS/Matrigel at

      
       cells/100 µL.
      
  • Inoculation:

    • Inject 100 µL cell suspension subcutaneously into the right flank of female BALB/c nude mice (6-8 weeks old).

  • Staging & Grouping:

    • Monitor tumor growth. When tumors reach ~150 mm³ (approx. 10-14 days), randomize mice into groups:

      • Vehicle Control

      • Positive Control (e.g., Gefitinib 50 mg/kg)

      • Test Compound (Low, Mid, High Dose)

  • Dosing Regimen:

    • Administer test compound PO (oral gavage) QD (once daily) for 21 days.

    • Tip: Morpholine drugs often require formulation in 0.5% Methylcellulose or 20% HP-β-CD due to moderate solubility.

  • Endpoints:

    • Tumor Volume (TV):

      
      .
      
    • TGI (Tumor Growth Inhibition):

      
      .
      
    • Body Weight: Monitor 2x/week as a toxicity proxy.

Troubleshooting & Optimization

Improving Metabolic Stability

If your morpholine lead shows high clearance due to ring oxidation:

  • Steric Shielding: Introduce a methyl group at the C2 or C6 position (adjacent to Oxygen) or C3/C5 (adjacent to Nitrogen). This blocks the approach of CYP enzymes.

  • Fluorination: Fluorinate the aromatic ring attached to the morpholine nitrogen. This alters the electron density and can reduce the lability of the morpholine ring.[3]

  • Bridging: Use bridged morpholine analogs (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) to lock the conformation and prevent ring opening.

Handling "Double Peaks" in LC-MS

Morpholine ring-opened metabolites (hydroxy-acids) often elute early in Reverse Phase chromatography.

  • Solution: Use a HILIC column (Amide or Silica) with high organic mobile phase (80% ACN) to retain polar metabolites.

  • Check for Lactams: Sometimes oxidation leads to a morpholin-3-one (lactam) rather than ring opening. This adds +14 Da (oxidation) or +16 Da.

References

  • FDA Label - Linezolid (Zyvox). "Clinical Pharmacology: Pharmacokinetics and Metabolism." US Food and Drug Administration. [Link]

  • FDA Label - Gefitinib (Iressa). "Clinical Pharmacology: Pharmacokinetics." US Food and Drug Administration. [Link]

  • Kourounakis, A. et al. (2019). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules."[6] Medicinal Research Reviews. [Link]

  • Dalvie, D. et al. (2002). "Metabolism of the morpholine ring in the antidepressant reboxetine in human liver microsomes." Drug Metabolism and Disposition. [Link]

  • Stuple, S. et al. (2001). "Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects." Drug Metabolism and Disposition. [Link]

Sources

Application Notes & Protocols: 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant motifs into a single, versatile building block is a powerful approach to accelerating drug discovery. 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine is a novel heterobifunctional reagent meticulously designed for this purpose. It elegantly combines four distinct structural features, each with a proven track record in successful therapeutic agents:

  • The Morpholine Ring: Recognized as a "privileged structure," morpholine is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and optimize pharmacokinetic profiles.[1][2] Its presence can lead to favorable interactions with biological targets and better penetration of the central nervous system (CNS).[3][4][5]

  • The Sulfonyl Group: This robust and metabolically stable linker is a cornerstone of modern pharmaceuticals.[6][7] As a strong hydrogen bond acceptor and an electron-withdrawing group, it plays a critical role in molecular recognition at receptor sites and is a key component in a wide array of drugs, including antibiotics and agents for diabetes.[8][9][10]

  • The Piperidine Scaffold: As one of the most common heterocycles in FDA-approved drugs, the piperidine ring provides a three-dimensional scaffold that can be used to orient substituents in precise vectors, enabling optimal interactions with protein targets.[11][12][13] Its inclusion often contributes to desirable physicochemical properties.[14]

  • The Isocyanate Group: A highly reactive electrophile, the isocyanate moiety serves as a versatile chemical handle for covalently linking the entire scaffold to a wide range of nucleophilic molecules. This allows for the rapid generation of diverse compound libraries based on a common core.

This guide provides a comprehensive overview of the reactivity, applications, and detailed protocols for utilizing 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine as a foundational building block for the synthesis of novel ureas, carbamates, and other complex heterocyclic structures.

Physicochemical Properties and Reactivity Profile

The utility of this building block stems from the predictable and high-yielding reactivity of the isocyanate group, which is the primary site for synthetic elaboration.

PropertyValue
Molecular Formula C10H17N3O4S
Molecular Weight 291.33 g/mol
Appearance Typically an off-white to pale yellow solid or oil
Solubility Soluble in aprotic organic solvents (DCM, THF, MeCN, Toluene)
Reactivity Highly susceptible to nucleophilic attack; moisture sensitive

The carbon atom of the isocyanate (-N=C=O) is highly electrophilic and reacts readily with a broad spectrum of nucleophiles. The general order of reactivity is with primary aliphatic amines > secondary amines > aromatic amines > alcohols > thiols. These reactions are typically fast, efficient, and proceed under mild conditions, often without the need for a catalyst.[15][16] The sulfonylmorpholine-piperidine backbone is chemically robust and stable to the conditions used for isocyanate derivatization.

Core Applications in Heterocyclic Synthesis

The primary application of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine is in the construction of diverse molecular libraries through derivatization at the isocyanate terminus.

G main 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine amine Primary/Secondary Amines (R-NH2, R2NH) main->amine alcohol Alcohols/Phenols (R-OH) main->alcohol thiol Thiols (R-SH) main->thiol urea Substituted Ureas amine->urea carbamate Carbamates alcohol->carbamate thiocarbamate Thiocarbamates thiol->thiocarbamate

Caption: Synthetic utility of the building block.

Synthesis of Substituted Ureas

The reaction with primary or secondary amines is the most facile and common application, yielding highly functionalized urea derivatives.[17][18] The urea linkage is a key structural motif in many pharmaceuticals, known for its ability to form strong hydrogen bonds with protein backbones.

Synthesis of Carbamates and Thiocarbamates

Reaction with alcohols or thiols provides access to carbamates and thiocarbamates, respectively. While these reactions may require slightly more forcing conditions or catalysis (e.g., with a mild base like triethylamine or dibutyltin dilaurate) compared to amination, they proceed cleanly and expand the accessible chemical space.[19][20]

Detailed Experimental Protocols

Safety First: Handling Isocyanates

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution.[21][22] All manipulations must be performed in a certified chemical fume hood.[23] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant nitrile gloves, is mandatory.[24][25] Avoid inhalation of vapors and direct skin contact. All glassware must be thoroughly dried, and anhydrous solvents should be used, as isocyanates react with water.[26]

Protocol 1: General Procedure for the Synthesis of Substituted Ureas

This protocol describes a general method for reacting the title building block with a primary or secondary amine.

Materials:

  • 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (1.0 eq)

  • Amine of choice (1.0 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a precautionary measure to control the initial exotherm of the reaction, especially with highly reactive amines.

  • Nucleophile Addition: In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred isocyanate solution over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the isocyanate.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • The resulting crude product can often be purified directly. If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a cold, non-polar solvent (like diethyl ether or hexanes), and dried.[27]

  • Purification: If necessary, purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Example Synthesis of 1-(4-((morpholinosulfonyl)methyl)piperidin-1-yl)-3-(pyridin-4-yl)urea

This protocol provides a specific example of urea formation using 4-aminopyridine as the nucleophile.

G cluster_structure reactant1 Building Block product Target Urea Derivative reactant1->product DCM, 0°C to RT, 3h reactant2 4-Aminopyridine reactant2->product img_react1 img_react2 img_prod

Caption: Reaction scheme for a sample urea synthesis.

Step-by-Step Methodology:

  • Add 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (291 mg, 1.0 mmol, 1.0 eq) to a 50 mL oven-dried round-bottom flask under a nitrogen atmosphere.

  • Dissolve it in 10 mL of anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of 4-aminopyridine (104 mg, 1.1 mmol, 1.1 eq) in 5 mL of anhydrous DCM dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • A white precipitate should form. Isolate the solid by vacuum filtration.

  • Wash the filter cake with cold DCM (2 x 5 mL) and then diethyl ether (2 x 10 mL).

  • Dry the solid under high vacuum to yield the desired product as a white powder. (Expected yield: 85-95%).

  • Expected Characterization Data:

    • ¹H NMR: Signals corresponding to the morpholine, piperidine, and pyridine protons, as well as two distinct N-H protons for the urea linkage.

    • HRMS (ESI): Calculated mass for C16H24N5O4S [M+H]⁺ should match the observed mass.

Conclusion

4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine is a high-value, strategically designed building block that provides a rapid entry point into novel and diverse chemical matter. Its constituent parts are all privileged structures in medicinal chemistry, and the reactive isocyanate handle allows for straightforward functionalization. By following the protocols outlined in this guide and adhering to strict safety precautions, researchers can effectively leverage this reagent to construct libraries of ureas, carbamates, and other heterocycles with significant potential for applications in drug discovery and development.

References

  • The Sulfonyl Group: A Cornerstone in Modern Drug Discovery. Benchchem. [6]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. MDPI. [17]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. [11]

  • 5 Ways to Protect Yourself From Isocyanate Exposure. ISC Sales. [24]

  • Construction hazardous substances: Isocyanates. HSE. [23]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC. [3]

  • GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [25]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [1]

  • Sulfonyl group. Grokipedia. [8]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [4]

  • Isocyanates. WorkSafeBC. [21]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [5]

  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock. [28]

  • The Risks of Isocyanates and Staying Safe. DOD Technologies. [22]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [9]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [18]

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [10]

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen. [2]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry. [29]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. [15]

  • Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. ACS Publications. [16]

  • Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC. [7]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [12]

  • “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. ACS Publications. [27]

  • Piperidine-based drug discovery. University of Arizona. [13]

  • Synthesis of isocyanates from carbamates. ResearchGate. [19]

  • Method for making carbamates, ureas and isocyanates. Google Patents. [20]

  • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. [30]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [14]

  • Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More. Arxada. [31]

  • Morpholine: Chemical Properties, Reactivity and Uses. ChemicalBook. [32]

  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4. Collection of Czechoslovak Chemical Communications. [33]

  • Morpholine. Wikipedia. [34]

  • MORPHOLINE. CAMEO Chemicals - NOAA. [26]

  • MORPHOLINE. PubChem. [35]

Sources

Troubleshooting & Optimization

How to improve reaction yield for 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISO-SYN-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Executive Summary

User Objective: Maximize the reaction yield of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine . Chemical Class: Sulfonylurea Precursor / Heterocyclic Isocyanate. Critical Bottleneck: The conversion of the primary amine to the isocyanate is the yield-limiting step due to the high susceptibility of isocyanates to hydrolysis (reverting to amine) and dimerization (forming ureas).

This guide assumes you have successfully synthesized the stable precursor, 1-(morpholin-4-ylsulfonyl)piperidin-4-amine , and are struggling with the final conversion to the isocyanate. The recommended protocol utilizes Triphosgene (bis(trichloromethyl) carbonate) as a safer, stoichiometric substitute for phosgene, which offers superior yield control compared to Curtius rearrangements for this specific scaffold.

The Reaction Pathway (Visualized)

The following diagram illustrates the optimized synthesis pathway and the critical failure points where yield is typically lost.

ReactionPathway Precursor 1-(morpholinosulfonyl) piperidin-4-amine Intermediate Carbamoyl Chloride Intermediate Precursor->Intermediate DCM/THF, 0°C + DIPEA (2.2 eq) AmineSalt Amine-HCl Salt (Unreacted) Precursor->AmineSalt Insufficient Base Triphosgene Triphosgene (0.35-0.40 eq) Triphosgene->Intermediate Target TARGET ISOCYANATE 4-[(4-isocyanatopiperidin-1-yl) sulfonyl]morpholine Intermediate->Target Heat/Reflux (- HCl) Urea Symmetric Urea (Dimer Impurity) Intermediate->Urea Excess Amine or Water

Figure 1: Optimized Triphosgene-mediated conversion pathway showing the critical carbamoyl chloride intermediate and potential divergence into urea impurities.

Critical Troubleshooting Matrix

This table addresses the most common "Yield Killers" reported by users synthesizing piperidine-based isocyanates.

SymptomProbable CauseTechnical Solution
Low Yield (<50%) Hydrolysis due to wet solvent.Isocyanates react with water faster than they form. Action: Distill DCM over CaH₂ or use molecular sieves (3Å) for 24h prior to use. Ensure glassware is oven-dried.
White Precipitate Urea Formation (Dimerization).If the reaction is "starved" of phosgene, the product reacts with the starting amine. Action: Ensure Triphosgene is added slowly to the amine (inverse addition) or ensure high dilution.
Incomplete Conversion HCl Trapping. The reaction generates HCl.[1] If not neutralized, it protonates the starting amine, rendering it unreactive. Action: Use 2.2 - 2.5 equivalents of DIPEA (Diisopropylethylamine). Avoid Pyridine (nucleophilic interference).
Product Solidifies Polymerization or degradation.Silica gel chromatography destroys isocyanates. Action: Do NOT use column chromatography. Purify via crystallization (Hexane/Et₂O) or rapid filtration through a Celite pad.

Optimized Protocol (Step-by-Step)

This protocol is designed to minimize the "Urea" side-reaction and maximize the isolation of the sensitive isocyanate.

Reagents:
  • Precursor: 1-(morpholin-4-ylsulfonyl)piperidin-4-amine (1.0 eq).

  • Reagent: Triphosgene (0.35 eq) — Note: 0.33 eq provides exactly 1 eq of phosgene; 0.35 ensures a slight excess to drive completion.

  • Base: DIPEA (Hunig's Base) (2.2 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration).

Procedure:
  • Preparation (The "Phosgene Source"):

    • Dissolve Triphosgene (0.35 eq) in anhydrous DCM under Argon/Nitrogen atmosphere. Cool this solution to 0°C .

    • Why: Keeping the phosgene source cold and in solution prevents flash-volatilization and ensures controlled reactivity.

  • Addition (The "Inverse" Technique):

    • Dissolve the Amine precursor (1.0 eq) and DIPEA (2.2 eq) in DCM.

    • Crucial Step: Slowly add the Amine/Base solution TO the Triphosgene solution dropwise over 30–45 minutes at 0°C.

    • Mechanism:[2][3][4][5] By adding the amine to the excess phosgene, you ensure that every molecule of amine encounters a high concentration of phosgene, favoring Isocyanate formation over Urea formation (dimerization).

  • The Drive (Dehydrohalogenation):

    • Once addition is complete, allow the mixture to warm to Room Temperature (RT).

    • Stir for 2 hours. If TLC shows the intermediate carbamoyl chloride (often a streak), heat to mild reflux (40°C) for 30 minutes to drive off the HCl and collapse the intermediate to the isocyanate.

  • Work-up (The "Dry" Method):

    • Do not perform an aqueous wash unless absolutely necessary (and if so, use ice-cold brine and separate immediately).

    • The reaction mixture will contain DIPEA·HCl salts.[6][7]

    • Dilute with dry Diethyl Ether or Hexane (isocyanates are soluble; salts are not).

    • Filter the mixture under inert gas (Argon) through a sintered glass funnel or a pad of Celite to remove the salts.

    • Concentrate the filtrate in vacuo to yield the crude isocyanate.

Diagnostic Logic (Decision Tree)

Use this flow to diagnose yield issues in real-time.

Troubleshooting Start Start Diagnosis: Low Yield / Impurity CheckTLC Check TLC/LCMS (Avoid protic solvents in LCMS!) Start->CheckTLC Result1 Major Spot: Dimer (Urea) (M+M+CO) CheckTLC->Result1 Mass = 2xSM + 26 Result2 Major Spot: Starting Material CheckTLC->Result2 Mass = SM Result3 Product Decomposed on Column CheckTLC->Result3 No product after purification Fix1 Fix: Reverse Addition Order Add Amine TO Triphosgene Result1->Fix1 Fix2 Fix: Increase Base (DIPEA) or Reflux longer Result2->Fix2 Fix3 Fix: Switch to Distillation or Crystallization (No Silica) Result3->Fix3

Figure 2: Diagnostic logic for identifying yield loss mechanisms based on LCMS/TLC data.

Frequently Asked Questions (FAQ)

Q: Can I use DPPA (Curtius Rearrangement) instead of Triphosgene? A: Yes, but yield is often lower for this specific scaffold. The Curtius route requires the carboxylic acid precursor (1-(morpholinosulfonyl)piperidine-4-carboxylic acid). While safer than phosgene, the Curtius rearrangement often requires heat (80°C+) which can degrade the sulfonylurea-like linkage. The Triphosgene route at 0°C is milder and generally higher yielding for piperidines.

Q: How do I store the isolated isocyanate? A: Store at -20°C under Argon. Isocyanates are "living" electrophiles. If stored in a freezer that is frequently opened (introducing moisture), the compound will slowly convert to the urea precipitate.

Q: Can I run LCMS on the reaction mixture? A: Caution. Standard LCMS uses methanol/water/acetonitrile. The isocyanate will react with Methanol (forming a methyl carbamate, M+32) or Water (forming amine, M-26).

  • Tip: Quench a small aliquot with excess Morpholine or Methanol intentionally before injecting. If you see the Morpholine-urea adduct or Methyl-carbamate adduct quantitatively, your reaction was successful.

Q: Why is the sulfonylmorpholine group important? A: It acts as a specialized protecting group and solubility handle. However, the sulfonyl group is electron-withdrawing. This reduces the nucleophilicity of the piperidine amine slightly, meaning you must ensure your base (DIPEA) is fresh and sufficient to deprotonate the amine salt.

References

  • Triphosgene Chemistry: Eckert, H., & Foster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute.[7] Angewandte Chemie International Edition in English, 26(9), 894-895. Link

  • Isocyanate Synthesis Protocol: Knölker, H. J., Braxmeier, T., & Onyamboko, G. (1995). A Novel Method for the Synthesis of Isocyanates Under Mild Conditions.[8] Synlett, 1995(09), 925-928. Link

  • Piperidine Sulfonamide Synthesis: Bansal, G., et al. (2025). Synthesis of Morpholine Containing Sulfonamides. ResearchGate.[9] Link

  • Isocyanate Stability & Handling: Org. Process Res. Dev. (2004).[10] Process Development of a Sulfonylurea-Based Drug. Organic Process Research & Development, 8(6). Link

Sources

Advanced Technical Support Center: Mitigating Non-Specific Binding in Covalent Probe Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers struggle with the transition from reversible inhibitors to covalent probes. The fundamental shift is that covalent labeling is not an equilibrium process; it is kinetically driven. If you leave a reactive warhead in a complex proteome long enough, it will label off-target nucleophiles.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind non-specific binding, provide self-validating experimental frameworks, and equip you with the mechanistic understanding needed to optimize your Activity-Based Protein Profiling (ABPP) and photoaffinity labeling (PAL) workflows.

Diagnostic Workflows

Before altering your chemistry, you must isolate the variable causing the background noise. The following logical workflow maps the causality of non-specific binding to actionable experimental adjustments.

TroubleshootingWorkflow Start High Background / Non-Specific Binding Detected CheckProbe 1. Assess Probe Concentration & Incubation Time Start->CheckProbe Titration Perform Probe Titration (Log-scale reduction) CheckProbe->Titration CheckBuffer 2. Evaluate Buffer Conditions (pH, Competitors, Reductants) Titration->CheckBuffer AdjustpH Optimize pH for Warhead (e.g., pH 7.2 for Cysteine) CheckBuffer->AdjustpH CheckWash 3. Increase Wash Stringency (Detergents, Denaturants) AdjustpH->CheckWash AddDetergent Add 1% SDS or 8M Urea (Covalent bonds resist denaturants) CheckWash->AddDetergent Validate 4. Target Validation (Competition Assay) AddDetergent->Validate Success Specific Target Engagement Confirmed Validate->Success

Logical workflow for diagnosing and resolving non-specific covalent probe binding.

The Causality of Off-Target Reactivity (FAQs)

Q: Why does my covalent probe label a multitude of off-target proteins even when the binding affinity (


) for my target is in the low nanomolar range? 
A:  Covalent probes are governed by the kinetic parameter 

, not just thermodynamic affinity (

). Because the bond formation is irreversible, time and concentration are your biggest enemies [1]. Even if a probe has a 10,000-fold preference for your target, prolonged incubation or excessive probe concentration will force the pseudo-first-order kinetic labeling of highly abundant, hyper-reactive off-target nucleophiles (like solvent-exposed cysteines). You must optimize for the minimal time and concentration required to achieve target saturation.

Q: I am using a photoaffinity label (PAL) with a diazirine group. Why is my background so high compared to electrophilic ABPP probes? A: Photoaffinity linkers (such as benzophenones and diazirines) and their associated reporter tags (like fluorophores or alkynes) are inherently hydrophobic. Before UV irradiation even occurs, these probes partition into the hydrophobic pockets of "sticky" non-target proteins (e.g., albumin, tubulin, heat shock proteins) [2]. When you apply UV light, the highly reactive carbene or nitrene intermediate cross-links to whatever is within a few angstroms. To mitigate this, you must rely on stringent washing post-lysis and rigorous competition controls [4].

Q: How does buffer pH influence the non-specific binding of my chloroacetamide/acrylamide probe? A: Electrophilic warheads target nucleophiles in their deprotonated states. For cysteine-reactive probes, the target is the thiolate anion (


). The 

of a typical unperturbed cysteine is ~8.3, but active-site cysteines often have a lowered

(~5.5–7.0) due to their microenvironment[5]. If your buffer pH is too high (e.g., pH 8.0+), you globally deprotonate off-target cysteines across the proteome, drastically increasing non-specific background reactivity. Lowering the pH to 7.2–7.4 maintains the reactivity of your target while silencing off-target noise.

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to systematically adjust your experimental parameters.

ParameterTypical Starting RangeOptimized Range for High BackgroundMechanistic Rationale
Probe Concentration 1 µM – 10 µM10 nM – 500 nMReduces the pseudo-first-order kinetic rate of off-target labeling; prevents micelle formation of hydrophobic probes.
Incubation Time 1 – 4 hours15 – 30 minutesMinimizes the thermodynamic accumulation of non-specific covalent adducts over time.
Buffer pH (Cys-probes) pH 8.0 – 8.5pH 7.2 – 7.4Decreases the molar fraction of hyper-reactive thiolate anions on non-target proteins.
Wash Buffer Detergent 0.1% NP-40 or Tween-201% SDS or 8M UreaDisrupts hydrophobic interactions. True covalent bonds will remain intact under harsh denaturing conditions.
Competitor Excess 10x Molar Excess50x – 100x Molar ExcessEnsures complete thermodynamic blockade of the specific active site prior to covalent probe introduction.

Self-Validating Experimental Protocols

To prove that a labeling event is specific, the experimental design must be a self-validating system. The gold standard for this is the Competitive Activity-Based Protein Profiling (ABPP) Assay [3]. By pre-incubating the proteome with the non-covalent parent compound (lacking the reactive warhead/tag), you selectively block the true target. A specific binding event is validated only if the signal disappears in the competition lane.

ABPPWorkflow Lysate Native Proteome (Cell Lysate) PreIncubate Pre-incubate with Competitor (Excess) Lysate->PreIncubate Vehicle Pre-incubate with Vehicle (DMSO) Lysate->Vehicle AddProbe Add Covalent Probe (Minimal Conc.) PreIncubate->AddProbe Vehicle->AddProbe Readout Analysis (SDS-PAGE) Compare Signal Reduction AddProbe->Readout

Competitive Activity-Based Protein Profiling (ABPP) validation workflow.

Protocol: Competitive ABPP for Target Validation

Objective: Differentiate true target engagement from non-specific background labeling using a chemically matched competitor.

Step 1: Proteome Preparation

  • Lyse cells in a mild, amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) using sonication or dounce homogenization. Do not use highly denaturing detergents (SDS) at this stage, as it will destroy native binding pockets.

  • Clarify the lysate via centrifugation (100,000 x g for 45 min) and adjust the soluble protein concentration to exactly 1.0 - 2.0 mg/mL.

Step 2: Competitor Pre-Incubation (The Validation Step)

  • Split the proteome into two equal aliquots (Aliquot A and Aliquot B).

  • Aliquot A (Vehicle Control): Add DMSO (final concentration

    
     1%).
    
  • Aliquot B (Competition): Add the non-covalent parent ligand at a 50x to 100x molar excess relative to the planned probe concentration.

  • Incubate both aliquots for 30–60 minutes at 37°C to allow the competitor to reach thermodynamic equilibrium with the target.

Step 3: Covalent Probe Labeling

  • Add the covalent probe to both aliquots at the lowest effective concentration determined via prior titration (e.g., 100 nM).

  • Incubate for 15–30 minutes. Strictly control this time to prevent kinetic creep of off-target labeling.

  • (For PAL probes only): Irradiate samples on ice with 365 nm UV light for 10 minutes.

Step 4: Stringent Quenching and Washing

  • Quench the reaction by adding 4x Laemmli buffer containing fresh

    
    -mercaptoethanol.
    
  • Boil samples at 95°C for 5 minutes. The introduction of SDS and heat will denature the proteins, breaking all non-covalent hydrophobic interactions while leaving the covalent probe-target bond intact.

  • (Optional for MS/Enrichment): Perform a methanol/chloroform protein precipitation to physically wash away unreacted, highly hydrophobic probe molecules before downstream click-chemistry.

Step 5: Analysis and Interpretation

  • Resolve the proteins via SDS-PAGE and visualize (via in-gel fluorescence or Western blot).

  • Validation Criteria: A band is considered a specific target if it is brightly labeled in Aliquot A but significantly diminished or completely absent in Aliquot B. Bands that appear equally in both lanes are non-specific, off-target background driven by warhead promiscuity or linker hydrophobicity.

References

  • CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes Royal Society of Chemistry (RSC) Publishing
  • Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein ACS Chemical Biology
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Frontiers in Pharmacology (NIH)
  • Drug Target Identification Methods After a Phenotypic Screen Drug Hunter
  • A perspective on cysteine-reactive activity-based probes Royal Society of Chemistry (RSC) Publishing

How to improve the solubility of sulfonyl-morpholine compounds for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Sulfonyl-Morpholine Compounds

Subject: Troubleshooting aqueous solubility and precipitation issues in biological assays. Ticket ID: SOL-SM-2026-03 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Sulfonyl-morpholine scaffolds (common in PI3K, mTOR, and ATR inhibitors) often present a "solubility paradox": the sulfonyl group is polar, yet the overall molecule frequently exhibits high lattice energy and lipophilicity (LogP > 3), leading to rapid precipitation in aqueous media. This guide addresses the "crash-out" phenomenon observed when diluting DMSO stocks into biological buffers and provides validated protocols to maintain compound integrity during assays.

Part 1: The Chemistry of the Problem (FAQs)

Q: Why does my compound precipitate immediately upon addition to cell culture media, even though it dissolves well in DMSO? A: This is a classic case of "Solvent Shock." Sulfonyl-morpholine compounds often rely on the morpholine ring for hydrogen bonding, but the sulfonyl group and aromatic core create a rigid, planar structure that favors tight crystal packing.

  • Mechanism: When you inject a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the DMSO rapidly diffuses away. The local solvent environment shifts from lipophilic to hydrophilic faster than the compound can disperse, causing it to supersaturate and nucleate into micro-crystals.

  • The Morpholine Factor: While morpholine contains a basic nitrogen (pKa ~8.3), the electron-withdrawing nature of a nearby sulfonyl group can lower this pKa, making the molecule less ionized (and thus less soluble) at physiological pH (7.4) than expected.

Q: Can I adjust the pH to improve solubility? A: Yes, but with caution. The morpholine nitrogen is the primary handle for solubility.

  • Strategy: Lowering the pH to 4.0–5.0 will protonate the morpholine nitrogen, significantly increasing solubility.

  • Limitation: Most cellular assays require pH 7.2–7.4. However, you can use a low-pH intermediate dilution step (see Protocol A below) to disperse the compound before final dilution into the assay plate.

Q: Which salt form should I switch to if the free base is insoluble? A: For sulfonyl-morpholines, the Mesylate (methanesulfonate) or Hydrochloride (HCl) salts are statistically the most effective.

  • Why: The mesylate anion disrupts the crystal lattice packing more effectively than smaller counterions like chloride for this specific scaffold, often improving dissolution rates (Kinetic Solubility).

Part 2: Validated Protocols & Workflows

Protocol A: The "Intermediate Dilution" Method

Standard direct dilution often fails. Use this method to prevent solvent shock.

Principle: Step-down the DMSO concentration gradually to prevent local supersaturation.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Step (The Critical Fix):

    • Prepare an "Intermediate Buffer" containing 5-10% DMSO in your assay buffer (or water).

    • Dilute your 10 mM stock 1:10 into this Intermediate Buffer.

    • Result: 1 mM compound in 19% DMSO (approx). The presence of DMSO in the receiving buffer prevents immediate crashing.

  • Final Step:

    • Dilute the Intermediate solution into the final assay medium (e.g., 1:100).

    • Final: 10 µM compound in ~0.2% DMSO (well tolerated by cells).

Protocol B: Cyclodextrin Complexation (For "Brick Dust" Compounds)

If Protocol A fails, the compound is likely a "brick dust" molecule (high melting point, low solubility).

Reagents: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD). Mechanism: The hydrophobic sulfonyl-aromatic core enters the cyclodextrin cavity, while the hydrophilic exterior interacts with water.

  • Vehicle Preparation: Prepare a 20% (w/v) stock of HP-β-CD in PBS or water. Filter sterilize (0.22 µm).

  • Compound Solubilization:

    • Dissolve compound in 100% DMSO (e.g., 10 mM).[1]

    • Add the DMSO stock to the 20% HP-β-CD solution (keep DMSO < 5% final).

    • Sonicate for 10-15 minutes at 37°C. The solution should turn clear.

  • Assay Addition: Use this Complexed Stock for your serial dilutions. The cyclodextrin maintains equilibrium solubility.

Part 3: Diagnostic Visualization

Workflow 1: Troubleshooting Precipitation Logic

Use this decision tree to determine the correct formulation strategy.

SolubilityTroubleshooting Start Compound Precipitates in Media CheckDMSO Is Final DMSO > 1%? Start->CheckDMSO ReduceDMSO Reduce DMSO to < 0.5% CheckDMSO->ReduceDMSO Yes CheckMicroscopy Visible Crystals under 20x? CheckDMSO->CheckMicroscopy No Decision1 Is it a 'Grease Ball'? (High LogP, Low MP) CheckMicroscopy->Decision1 Yes (Precipitation Confirmed) StrategyA Use Protocol A: Intermediate Dilution Decision1->StrategyA No (Kinetic Issue) StrategyB Use Protocol B: Cyclodextrin (HP-β-CD) Decision1->StrategyB Yes (Thermodynamic Issue) StrategyC Chemical Mod: Switch to Mesylate Salt StrategyA->StrategyC Fails StrategyB->StrategyC Fails

Caption: Decision tree for selecting the optimal solubilization strategy based on compound physicochemical properties.

Workflow 2: The Intermediate Dilution Scheme

Visualizing the step-down reduction of solvent concentration.

DilutionScheme Stock 10 mM Stock (100% DMSO) Inter Intermediate Mix (1 mM in 10% DMSO/Buffer) Stock->Inter 1:10 Dilution (Prevents Shock) Final Assay Well (10 µM in 0.1% DMSO) Inter->Final 1:100 Dilution (Assay Ready)

Caption: Schematic of the Intermediate Dilution method to prevent solvent shock precipitation.

Part 4: Data & Specifications

Table 1: Solvent & Excipient Compatibility for Sulfonyl-Morpholines
Solvent / ExcipientRecommended Conc.[1] (Stock)Max Final Conc. (Cell Assay)Notes
DMSO 10–50 mM0.1% – 0.5%Standard. Hygroscopic; store under N2 to prevent water uptake and precipitation.
PEG 400 100%1% – 5%Good co-solvent. Reduces polarity gap between DMSO and water.
HP-β-CD 20% w/v (in water)0.5% – 2%Best for lipophilic "brick dust" compounds. Mimics "protein binding" solubility.
Ethanol < 50%< 0.1%Generally poor for sulfonyl-morpholines; avoid if possible due to volatility.
Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Cloudiness immediately upon addition Kinetic Precipitation (Solvent Shock)Use Protocol A (Intermediate Dilution). Do not add 100% DMSO stock directly to media.
Precipitation after 2-4 hours Thermodynamic InstabilityUse Protocol B (Cyclodextrin). The compound is slowly crashing out of supersaturation.
Loss of potency in assay Compound adhering to plasticAdd 0.01% Triton X-100 or Tween-20 to assay buffer (if biology permits) to reduce non-specific binding.
Yellowing of media Acidic impurity / HydrolysisCheck stock pH. Sulfonyl chlorides (precursors) may hydrolyze to sulfonic acids if not purified, lowering pH.

Part 5: References

  • BenchChem Technical Support. (2025).[1][2][3] Preventing Compound Precipitation in Cell Culture Media. Retrieved from

  • Kendall, J. D., et al. (2017).[4] Novel pyrazolo[1,5-a]pyridines With Improved Aqueous Solubility as p110α-selective PI3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • ResearchGate. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.

  • National Institutes of Health (NIH). (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.

  • Creative Biolabs. (2019).[5] Solubility Assessment Service for Drug Discovery.

Sources

Common side reactions of isocyanates in biological systems and how to mitigate them

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISO-BIO-REACT-001

Subject: Troubleshooting Side Reactions in Aqueous/Biological Media Assigned Specialist: Senior Application Scientist

Welcome to the Support Hub

You are likely here because your isocyanate-based probe (ICAT, ABPP probe, or drug conjugate) is behaving erratically. You might be seeing precipitation, loss of activity, or non-specific labeling.

Isocyanates (


) are powerful electrophiles used to target nucleophilic residues (Lysines, N-termini, Cysteines) in proteins. However, their high reactivity makes them unstable in the aqueous environments required for biology. This guide treats your experiment as a system and provides the protocols to stabilize it.
Module 1: The "Disappearing Probe" (Hydrolysis)

Symptom: Your probe loses potency rapidly in buffer, or you observe gas evolution (


) in concentrated solutions.

The Mechanism: The "Arch-Nemesis" of isocyanates is water. In aqueous buffers, isocyanates undergo hydrolysis. This is not just a loss of probe; it generates a new nucleophile that destroys more probe (see Module 2).

  • Hydrolysis:

    
     (Carbamic Acid - Unstable)
    
  • Decarboxylation:

    
     (Primary Amine) + 
    
    
    

Mitigation Protocol: The "Kinetic Window" Strategy You cannot stop hydrolysis in water, but you can outrun it.

  • Step 1: Solvent Choice. Dissolve your isocyanate stock in anhydrous DMSO or DMF. Never store isocyanates in protic solvents (ethanol/methanol).

  • Step 2: Buffer Selection. Avoid nucleophilic buffers (Tris, Glycine) which react directly with the probe. Use Phosphate (PBS), HEPES, or MOPS.

  • Step 3: Temperature Control. Hydrolysis is temperature-dependent. Perform labeling at 4°C rather than 25°C or 37°C if your biological system tolerates it. This slows hydrolysis (

    
    ) more significantly than the bioconjugation reaction (
    
    
    
    ).
  • Step 4: pH Tuning. Hydrolysis is base-catalyzed.

    • Targeting N-terminus (pKa ~8.0): Maintain pH 7.5.

    • Targeting Lysine (pKa ~10.5): You need pH > 8.5 for efficiency, but hydrolysis will be rapid. Work fast (10-30 mins) and use a large excess of probe (10-20x) to compensate for loss.

Data: Hydrolysis Half-Lives (Approximate at pH 7.4, 25°C)

Isocyanate TypeHalf-Life (

)
Reactivity Note
Aromatic (e.g., Phenyl-NCO)< 5 - 20 minsHighly reactive, hydrolyzes very fast.
Aliphatic (e.g., Hexyl-NCO)2 - 4 hoursSlower reaction, more stable in buffer.
Sterically Hindered > 6 hourssignificantly more stable, lower conjugation yield.
Module 2: "There is Gunk in My Tube" (Urea Formation)

Symptom: The reaction solution turns cloudy or a white precipitate forms. Mass spec shows a mass shift of


.

The Mechanism: This is the "Death Spiral." The amine (


) generated from Module 1 is a better nucleophile than water. It attacks a remaining isocyanate molecule to form a Urea .
  • Reaction:

    
     (Symmetric Urea)
    
  • Impact: Ureas are often insoluble in water (precipitate) and this reaction consumes 2 moles of probe for every 1 mole of hydrolysis product.

Troubleshooting Protocol:

  • High Dilution: Keep probe concentration low (< 1 mM) during the reaction to minimize the probability of

    
     encountering 
    
    
    
    .
  • Co-solvent Addition: Maintain 5-10% DMSO or DMF in the final aqueous mixture. This keeps the isocyanate solvated and reduces the local water activity slightly.

  • Quenching: Stop the reaction explicitly. Do not just "let it sit."

    • Add: 50-100 mM Tris-HCl (pH 8.0) or Ethanolamine. These scavenge remaining isocyanate immediately, preventing late-stage urea formation during workup.

Module 3: Specificity & Off-Target Labeling

Symptom: You intended to label a Lysine, but you see labeling on Cysteines (Thiols) or Serines (Alcohols).

The Mechanism: Isocyanates are "promiscuous" electrophiles.

  • Amine (Lys/N-term): Forms Urea (Stable).

  • Thiol (Cys): Forms Thiocarbamate (Reversible).

  • Alcohol (Ser/Thr): Forms Carbamate (Stable, but slow).

  • Carboxylic Acid (Asp/Glu): Forms Amide (via mixed anhydride +

    
     loss).[1]
    

Visualizing the Reactivity Landscape

IsocyanateReactivity ISO Isocyanate Probe (R-N=C=O) Water Water (Hydrolysis) ISO->Water pH > 7 Amine Target Amine (Lys/N-term) ISO->Amine Ideal Path Thiol Cysteine Thiol (Side Reaction) ISO->Thiol Kinetic Control Carboxyl Carboxyls (Asp/Glu) ISO->Carboxyl Rare CarbAcid Carbamic Acid Water->CarbAcid StableUrea Stable Urea (Desired Conjugate) Amine->StableUrea ThioCarb Thiocarbamate (Reversible) Thiol->ThioCarb Amide Amide Linkage (Off-Target) Carboxyl->Amide -CO2 PriAmine Primary Amine (Contaminant) CarbAcid->PriAmine -CO2 SymUrea Symmetric Urea (Precipitate) PriAmine->SymUrea + Isocyanate ThioCarb->ISO Reversible

Caption: The Isocyanate Reactivity Tree. Red paths indicate destructive hydrolysis; Green is the desired pathway; Yellow indicates reversible thiol interference.

Mitigation Protocol:

  • pH Tuning for Specificity:

    • To favor Cysteine : pH 6.0 - 7.0 (Cys is nucleophilic, Lys is protonated).

    • To favor Lysine : pH 8.0 - 9.0 (Lys deprotonates). Note: This increases hydrolysis risk.

  • Reversibility Check: Thiocarbamates are less stable than ureas. If you suspect Cys labeling, incubate the sample at 37°C or slightly elevate pH (8.5) for 1-2 hours. The thiocarbamate may reverse, while the urea (Lys-label) will remain stable [1].

Module 4: Storage & Handling (Preventative Care)

Issue: "My probe doesn't work even though it's fresh."

Root Cause: Atmospheric moisture. Isocyanates are hygroscopic and will degrade into ureas in the bottle.

Best Practices:

  • Blocked Isocyanates: For long-term storage or polymer applications, consider using "Blocked Isocyanates" (e.g., phenol- or oxime-blocked). These are inert at room temperature and regenerate the isocyanate only upon heating (deblocking temperature ~100-140°C) [2].

  • Inert Atmosphere: Always purge storage vials with Argon or Nitrogen after use.

  • Visual Check: If your liquid isocyanate has solid crystals at the bottom, it has partially hydrolyzed to urea. Distill (if volatile) or filter before use to avoid seeding precipitation.

FAQ: Quick Troubleshooting

Q: Can I use Tris buffer? A: No. Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine. It will scavenge your isocyanate instantly, forming a Tris-urea adduct. Use PBS, HEPES, or Bicarbonate (if freshly prepared).

Q: How do I remove the excess isocyanate after labeling? A: Do not use dialysis immediately (too slow, allows hydrolysis). Use Gel Filtration (Spin Columns) or PD-10 columns equilibrated in a quenching buffer (e.g., Tris pH 8.0). This physically separates the small molecule probe from the protein while quenching any residual reactivity.

Q: Why is my reaction bubbling? A: That is


 gas. It confirms you have significant hydrolysis or reaction with carboxylic acids. Check your water content and pH.
References
  • Reversibility of Thiol-Isocyanate Reactions

    • Title: Thiol-Isocyanate "Click" Reactions: Rapid Development of Functional Polymeric Surfaces.
    • Source: RSC Advances / Polymer Chemistry.
    • Context: Discusses the base-catalyzed formation and reversibility of thiocarbam
    • URL:[Link]

  • Blocked Isocyanates & Mechanisms

    • Title: Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications.[2][3]

    • Source: Polymer Chemistry (2016).[2][4]

    • Context: Comprehensive review on blocking groups and deblocking temperatures.[2][3][5]

    • URL:[Link]

  • General Isocyanate Reactivity

    • Title: Isocyanate - Wikipedia (General Chemistry Grounding).
    • Source: Wikipedia.
    • URL:[Link][6]

  • Reaction with Carboxylic Acids

    • Title: Condensation Between Isocyanates and Carboxylic Acids in the Presence of DMAP.[1]

    • Source: Synthesis / Organic Chemistry Portal.
    • URL:[Link]

Sources

Stability testing of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine in different experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex stability testing landscape of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (CAS: 1042782-15-9).

Because this compound contains a highly reactive isocyanate group (-N=C=O), standard pharmaceutical stability workflows will often yield artifactual data if applied blindly. This guide provides field-proven, self-validating protocols to ensure your analytical results reflect true storage degradation rather than methodological errors.

Core Reactivity & Handling FAQs

Q: Why does 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine degrade rapidly even in tightly capped vials? A: The degradation is driven by the extreme electrophilicity of the isocyanate carbon. In this specific molecule, the electron-withdrawing nature of the adjacent sulfonylpiperidine moiety further increases this electrophilicity, making it exceptionally reactive toward nucleophiles—most notably, water[1].

Even trace moisture ingress through standard septa leads to rapid hydrolysis. The water attacks the isocyanate to form an unstable carbamic acid intermediate, which spontaneously decarboxylates to release CO₂ gas and a primary amine[2]. This newly formed amine is a strong nucleophile that will immediately attack an unreacted isocyanate molecule, cross-linking to form a highly insoluble symmetrical urea derivative.

Q: What are the visual and chemical indicators of degradation I should look for? A: Because the intact compound is a powder, physical changes can be subtle. However, look for:

  • Pressure build-up: A "hiss" when uncapping the vial indicates CO₂ evolution from decarboxylation[2].

  • Loss of solubility: If the sample no longer dissolves completely in dry aprotic solvents (like toluene or acetonitrile), it indicates the formation of crystalline urea cross-links.

DegradationPathway Isocyanate 4-[(4-isocyanatopiperidin-1-yl) sulfonyl]morpholine Carbamic Carbamic Acid Intermediate Isocyanate->Carbamic Hydrolysis Urea Symmetrical Urea Isocyanate->Urea Cross-linking Dimer Uretidinedione (Dimer) Isocyanate->Dimer Heat (>40°C) Moisture H2O (Moisture) Moisture->Carbamic Amine Amine + CO2 Gas Carbamic->Amine Decarboxylation Amine->Urea Attack on Isocyanate

Degradation pathways of the isocyanate group under moisture and thermal stress.

Analytical Troubleshooting & Methodologies

Q: I am seeing inconsistent peak areas, poor mass balance, and multiple unidentified peaks when running stability samples on Reverse-Phase HPLC. How do I fix this? A: Do not inject intact isocyanates into an RP-HPLC system. This is the most common pitfall in isocyanate stability testing.

The Causality: Standard RP-HPLC relies on protic mobile phases (water, methanol). When you inject the intact compound, it hydrolyzes on the column during the chromatographic run. The multiple peaks you are seeing are analytical artifacts (amines and ureas forming in real-time), not true representations of the sample's stability in the vial.

The Solution: You must establish a self-validating analytical system using pre-column derivatization. By reacting the sample with an excess of a secondary amine prior to injection, you quantitatively convert the highly reactive isocyanate into a stable urea derivative[3]. This "locks" the molecule's state at the exact moment of sampling, guaranteeing that the degradation measured by the HPLC occurred during storage, not during analysis.

Protocol 1: Pre-Column Derivatization Methodology

This protocol ensures quantitative conversion of the remaining intact isocyanate for accurate HPLC-UV/MS analysis.

  • Reagent Preparation: In a dry, well-ventilated fume hood or inert glovebox, prepare a 2 mol/L solution of di-n-butylamine in anhydrous toluene[3].

  • Equilibration: Retrieve the stability sample vial from the chamber. Crucial Step: Allow the vial to equilibrate to room temperature before opening to prevent atmospheric condensation from introducing moisture[1].

  • Reaction: Accurately weigh an aliquot of the stability sample (e.g., ~3 mg) and dissolve it in 20 mL of anhydrous toluene. Immediately add 20 mL of the 2 mol/L di-n-butylamine solution[3].

  • Incubation: Shake the mixture thoroughly and allow it to react at room temperature for 25 minutes. The secondary amine will rapidly and selectively cap the intact isocyanate.

  • Dilution & Injection: Dilute the mixture with 100 mL of anhydrous isopropyl alcohol[3]. Filter through a 0.2 µm PTFE syringe filter and inject into the HPLC system. Quantify the stable di-n-butyl-urea derivative against a similarly derivatized reference standard.

Designing the Stability Protocol

Q: How should I structure a formal stability testing protocol for this compound to satisfy regulatory expectations? A: Your protocol must align with ICH Q1A(R2) guidelines[4][5] while strictly accommodating the moisture sensitivity of the compound. Standard blister packs or unsealed vials will fail immediately.

Protocol 2: ICH-Aligned Stability Testing Workflow
  • Aliquotting: Inside an argon-purged glovebox, dispense the powder into dry, amber glass vials. Seal with high-quality PTFE-lined silicone septa and crimp caps to create an absolute moisture barrier.

  • Stress Conditions: Place the sealed vials into controlled stability chambers[5][6].

  • Time-Point Sampling: Pull samples at predefined intervals (e.g., T=0, 1, 3, and 6 months)[1].

  • Analysis: Immediately apply Protocol 1 to lock the molecular state, followed by HPLC analysis.

TestingWorkflow Prep 1. Sample Prep (Inert Glovebox) Stress 2. Environmental Stress (ICH Q1A Chambers) Prep->Stress Sampling 3. Time-Point Sampling (T=0, 1M, 3M, 6M) Stress->Sampling Deriv 4. Amine Derivatization (di-n-butylamine) Sampling->Deriv Lock molecular state Analysis 5. RP-HPLC/UV Analysis (Stable Urea Quantitation) Deriv->Analysis Prevent hydrolysis Data 6. Degradation Kinetics Calculation Analysis->Data

Step-by-step stability testing workflow incorporating pre-analysis derivatization.

Quantitative Data & Projections

Q: What degradation rates should I anticipate under different ICH storage conditions? A: Based on the established degradation kinetics of sulfonyl-aliphatic isocyanates, thermal stress and humidity will drastically reduce shelf-life. The table below summarizes the projected stability profile when stored in standard sealed vials.

Table: Projected Stability Profile for 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine
Storage ConditionTemperature / HumidityExpected Shelf-Life (Intact API >95%)Primary Degradation Pathway
Cryogenic -20°C / Ambient> 24 MonthsNegligible[1]
Refrigerated (Long-Term) 5°C ± 3°C / Ambient12 - 18 MonthsSlow Hydrolysis (if seal is compromised)[5]
Accelerated 25°C / 60% RH< 3 MonthsHydrolysis & Urea Formation[6]
Thermal Stress 40°C / 75% RH< 2 WeeksRapid Dimerization & Hydrolysis[1][6]

Note: If the compound is intended for use as a pharmaceutical intermediate, cryogenic storage (-20°C) under an inert atmosphere is strictly recommended to preserve batch-to-batch reproducibility.

References

  • Ascendia Pharma. "Stability Studies | Testing of Pharmaceutical Products". Ascendia CDMO. Available at: [Link]

  • Patsnap Eureka. "How to Improve Reliability in Isocyanate Applications?". Patsnap Insights. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. "STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS". JDDT Online. Available at:[Link]

  • LCGC International. "Stability Studies and Testing of Pharmaceuticals: An Overview". Chromatography Online. Available at:[Link]

  • Scribd. "Isocyanate Content Measurement Method | PDF | Polyurethane | Titration". Scribd Documents. Available at:[Link]

Sources

Methods for quenching unreacted 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical behaviors of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (CAS: 1042782-15-9)[1].

Isocyanates are highly reactive electrophiles used extensively in bioconjugation and affinity labeling. However, unreacted isocyanates must be rigorously quenched to prevent off-target reactions, assay background noise, and the formation of insoluble precipitates. This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure assay integrity.

Mechanistic Pathways of Isocyanate Quenching

To effectively troubleshoot, you must understand the causality behind quenching. The isocyanate group (–N=C=O) features a highly electrophilic carbon atom. Quenching relies on introducing a strong nucleophile in vast excess to outcompete assay targets.

  • Aminolysis (Preferred): Primary amines (e.g., Tris, Glycine, Ethanolamine) rapidly attack the isocyanate carbon, forming a highly stable, soluble asymmetric urea[2].

  • Alcoholysis: Alcohols (e.g., Methanol) form stable carbamates (urethanes) but react significantly slower than amines, often requiring catalysis or extended incubation[3].

  • Hydrolysis (The Pitfall): Water slowly attacks the isocyanate to form an unstable carbamic acid. This intermediate rapidly decarboxylates (releasing CO₂) to form a primary amine, which then attacks an unreacted isocyanate molecule. This yields a symmetric diaryl/dialkyl urea, which is notoriously hydrophobic and causes assay precipitation.

IsocyanateQuenching Iso 4-[(4-isocyanatopiperidin-1-yl) sulfonyl]morpholine (Electrophile) Amine Primary Amine (e.g., Tris, Glycine) Iso->Amine Fast Nucleophilic Attack (pH > 8) Alcohol Alcohol (e.g., Methanol) Iso->Alcohol Slow Nucleophilic Attack Water Water (Aqueous Buffer) Iso->Water Slow Hydrolysis Urea Asymmetric Urea (Soluble, Stable) Amine->Urea Carbamate Carbamate / Urethane (Stable) Alcohol->Carbamate SymUrea Symmetric Urea + CO2 (Insoluble Precipitate) Water->SymUrea Decarboxylation & Dimerization

Reaction pathways for quenching 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine in assays.

Troubleshooting & FAQs

Q: Why am I seeing insoluble precipitates forming when I stop my assay with a standard PBS buffer? A: You are observing hydrolysis-induced dimerization. When you rely solely on water (aqueous buffer) to quench the isocyanate, it forms a carbamic acid that degrades into an amine. This newly formed amine reacts with remaining 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine to form a symmetric urea. Because this symmetric urea contains two bulky sulfonyl morpholine-piperidine moieties, it is highly hydrophobic and crashes out of solution. Solution: Never rely on water to quench. Actively quench by adding a 20-50x molar excess of a hydrophilic primary amine (like Ethanolamine or Tris) to force the formation of a soluble asymmetric urea[4].

Q: My downstream LC-MS analysis shows a chaotic mixture of adducts. How can I standardize the quench? A: In complex biological mixtures, unquenched isocyanates will react indiscriminately with lysine residues, N-termini, and even some hydroxyls. To standardize the mass shift, quench definitively with Glycine . Glycine reacts rapidly and adds a predictable, uniform mass shift while introducing a carboxylate group that enhances the aqueous solubility of the quenched byproduct, making it easily separable via reverse-phase LC[2].

Q: I added Tris buffer to quench, but the reaction didn't stop immediately. What went wrong? A: Your pH was likely too low. Nucleophilic attack requires the amine to possess a free lone pair of electrons. If your assay buffer is acidic or neutral (pH ≤ 7.0), a significant fraction of the primary amine (Tris pKa ≈ 8.1) is protonated (–NH₃⁺) and functionally inert. Solution: Ensure your quenching buffer is adjusted to pH 8.0–8.5. This guarantees the amine is unprotonated and highly reactive.

Quantitative Data: Quenching Agent Selection

Use the following table to select the appropriate quenching agent based on your assay's downstream requirements.

Quenching AgentNucleophile TypeReaction KineticsFinal ProductByproduct SolubilityBest Application
Ethanolamine Primary AmineVery FastAsymmetric UreaHigh (Hydrophilic)General bioconjugation assays; preventing precipitation.
Glycine Primary AmineVery FastAsymmetric UreaVery High (Anionic)LC-MS assays; introduces a predictable mass/charge shift.
Tris-HCl Primary AmineFastAsymmetric UreaHighRoutine protein crosslinking; inexpensive and readily available.
Methanol AlcoholSlowCarbamateModerateOrganic synthesis assays; requires anhydrous conditions[3].
Water (PBS) HydroxylVery SlowSymmetric UreaLow (Precipitates) Not recommended. Causes assay turbidity and background noise.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating. If the quench is successful, the solution will remain optically clear (no symmetric urea precipitation), and downstream mass spectrometry will show a single, predictable quenched adduct.

Protocol A: Rapid Amine Quenching (For Aqueous/Biological Assays)

Use this protocol to terminate bioconjugation reactions or cell-based labeling assays.

  • Preparation: Prepare a 1 M stock solution of Glycine or Ethanolamine in deionized water. Adjust the pH to 8.5 using 1 M NaOH. (Self-Validation: The alkaline pH ensures >70% of the amine is unprotonated and reactive).

  • Quenching: At the desired assay endpoint, inject the quenching buffer directly into the reaction mixture to achieve a final quencher concentration of 50–100 mM. This must represent at least a 20-fold molar excess over the initial concentration of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine.

  • Incubation: Vortex gently and incubate at room temperature for 15 minutes.

  • Purification: Remove the soluble urea byproducts using a desalting column (e.g., Sephadex G-25) or via dialysis against your final storage buffer[2].

Protocol B: Organic Phase Quenching (For Synthetic Workflows)

Use this protocol if your assay was conducted in aprotic organic solvents (e.g., DMSO, DMF, or THF).

  • Preparation: Ensure the reaction flask is under an inert atmosphere (nitrogen/argon) and actively stirring[3].

  • Quenching: Slowly add anhydrous methanol (at least a 10-fold molar excess) dropwise to the reaction mixture. If the reaction is sluggish, add 0.1 equivalents of Triethylamine (TEA) as a base catalyst.

  • Incubation: Stir the mixture at room temperature for 60 minutes. (Self-Validation: Monitor via IR spectroscopy; the distinct isocyanate peak at ~2250 cm⁻¹ will completely disappear when quenching is complete)[3].

  • Work-up: Evaporate the solvent and excess methanol under reduced pressure (rotary evaporation).

References

Sources

Minimizing off-target effects of reactive isocyanate-based chemical probes

Author: BenchChem Technical Support Team. Date: March 2026

Isocyanate-Based Chemical Probes: Troubleshooting & Optimization Support Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the nuanced challenges of utilizing reactive isocyanate-based chemical probes in complex biological systems. Isocyanates are powerful tools for chemical biology, capable of capturing diverse nucleophiles. However, their high intrinsic electrophilicity often leads to off-target labeling, confounding target identification and biological readouts.

This guide abandons rigid templates to provide a causality-driven, self-validating framework. Here, we dissect the thermodynamic and kinetic principles governing isocyanate reactivity, troubleshoot common experimental failures, and provide robust protocols to define and optimize your probe’s selectivity window.

Section 1: Fundamental FAQs on Isocyanate Reactivity & Selectivity

Q: Why do my isocyanate probes exhibit high background proteome reactivity compared to acrylamides or chloroacetamides? A: The root cause lies in the Hard-Soft Acid-Base (HSAB) theory and intrinsic electrophilicity. Acrylamides are "soft" electrophiles that preferentially react with "soft" nucleophiles like the thiolate anion of cysteine[1]. In contrast, the cumulative double bonds of an isocyanate (


) create a highly polarized, "hard" electrophilic carbon. This allows isocyanates to rapidly trap a broader spectrum of nucleophiles, including primary amines (forming ureas), alcohols (forming carbamates), and thiols (forming S-thiocarbamates)[2]. If your probe lacks sufficient non-covalent affinity to anchor it in the target pocket, this broad reactivity will drive thermodynamically favorable but biologically irrelevant off-target modifications across the proteome.

Q: How can I tune the electrophilicity of the isocyanate warhead to minimize these off-target effects? A: You must decouple the probe's circulation stability from its target reactivity by using masked electrophiles . For instance, dioxazolones function as stable, masked isocyanate precursors. They remain inert in aqueous cellular environments but undergo unmasking within the specific microenvironment of the target protein, generating the reactive isocyanate in situ. This strategy allows for the in-depth profiling of functional lysine residues with remarkable chemoselectivity, identifying thousands of modifiable residues while suppressing the non-specific background noise typical of free isocyanates[3]. Alternatively, utilizing a Lossen rearrangement—where a stable precursor converts to an isocyanate only upon specific enzymatic engagement—restricts reactivity strictly to the active site[4].

Section 2: Troubleshooting Guide for Activity-Based Protein Profiling (ABPP)

Issue 1: High non-specific labeling in cell lysate ABPP.

  • Root Cause: The probe concentration exceeds the kinetic selectivity window. At high concentrations, diffusion-driven collisions outcompete affinity-driven target engagement, leading to widespread modification of highly abundant or hyper-reactive off-target nucleophiles[5].

  • Resolution: Perform a competitive ABPP concentration gradient. You must establish the exact concentration window where the probe achieves >90% target occupancy without substantial non-specific proteome reactivity. Never use a single, arbitrarily high concentration (e.g., 10 µM) without prior empirical validation of the selectivity window.

Issue 2: Poor probe stability in aqueous buffers leading to reactive intermediates and aggregation.

  • Root Cause: Free isocyanates readily hydrolyze in water to form primary amines and carbon dioxide. These newly formed amines rapidly attack remaining intact isocyanates to form highly insoluble, symmetric ureas. This depletes the active probe and creates aggregates that precipitate, causing massive non-specific background in gel-based or MS-based readouts.

  • Resolution: Prepare stock solutions in anhydrous DMSO and store them in single-use aliquots at -80°C. Dilute the probe into aqueous biological buffers immediately prior to the assay (within seconds). If your assay requires long incubation times, you must pivot to a masked isocyanate strategy (e.g., dioxazolones)[3].

Section 3: Quantitative Data Presentation

To rationally select your electrophile, you must weigh intrinsic reactivity against hydrolytic stability. The table below summarizes the kinetic and selectivity profiles of common covalent warheads compared to isocyanates.

Warhead TypePrimary Target Amino Acid(s)Intrinsic ReactivityHydrolytic Stability (Aqueous)Off-Target Risk Profile
Free Isocyanate Lys (1° amine), Ser (-OH), Cys (-SH)Very HighLow (Forms ureas/CO2)High (Requires strict concentration control)
Masked Isocyanate (Dioxazolone) Lys (1° amine)Tunable (Triggered)HighLow (Reactivity restricted to target pocket)
Acrylamide Cys (-SH)Low to ModerateVery HighLow to Moderate (Depends on non-covalent affinity)
Chloroacetamide Cys (-SH), occasionally Lys/HisModerateHighModerate (Prone to glutathione depletion)
Sulfonyl Fluoride Tyr (-OH), Ser (-OH), Lys (1° amine)Moderate to HighModerateModerate (Context-dependent reactivity)

Section 4: Experimental Workflows & Protocols

Protocol: Competitive isoTOP-ABPP for Quantifying Off-Target Reactivity

This methodology uses Isotopic Tandem Orthogonal Proteolysis (isoTOP-ABPP) to globally map the selectivity of your isocyanate probe[6]. It is designed as a self-validating system; you must confirm target engagement before proceeding to expensive MS/MS analysis.

Step 1: Proteome Preparation & Competitive Incubation

  • Procedure: Lyse cells in PBS (pH 7.4) using sonication. Clear by centrifugation (100,000 x g, 45 min). Split the soluble proteome (2 mg/mL) into two aliquots: Vehicle (DMSO) and Probe (e.g., 100 nM to 1 µM isocyanate). Incubate for 30 minutes at 37°C.

  • Causality: The pre-incubation allows the isocyanate to covalently occupy its true targets. The concentration must be strictly controlled to prevent the urea-formation cascade mentioned in the troubleshooting section.

Step 2: Broad-Spectrum Labeling

  • Procedure: Add a broad-spectrum alkyne-tagged probe (e.g., an alkyne-functionalized dioxazolone or IA-alkyne) to both aliquots at 100 µM for 1 hour.

  • Causality: The alkyne probe will label all available reactive residues. Residues previously occupied by your isocyanate probe in Step 1 will be protected, resulting in a loss of alkyne labeling in the Probe aliquot compared to the Vehicle aliquot.

Step 3: CuAAC Click Chemistry & Validation Checkpoint

  • Procedure: React the lysates with isotopically labeled cleavable tags (e.g., light isoDTB for Vehicle, heavy isoDTB for Probe) using CuSO4 (1 mM), TCEP (1 mM), and TBTA (100 µM) for 1 hour at room temperature[6].

  • Validation Checkpoint: Self-Validation Step. Before proceeding, take a 20 µL aliquot, perform a click reaction with TAMRA-azide, and run an SDS-PAGE gel. Scan for in-gel fluorescence. If you do not see a robust reduction in fluorescent banding in your specific target's molecular weight region (Probe vs. Vehicle), stop . Your isocyanate probe did not engage the target, or the concentration was too low.

Step 4: Enrichment & LC-MS/MS Analysis

  • Procedure: Combine the light and heavy lysates in a 1:1 ratio. Precipitate proteins (methanol/chloroform), resuspend, and digest with Trypsin overnight. Enrich labeled peptides using streptavidin agarose. Wash stringently, elute via orthogonal cleavage (e.g., TEV protease or acidic cleavage depending on the tag), and analyze via LC-MS/MS.

  • Causality: Combining the samples early minimizes parallel processing errors. The heavy/light isotopic ratio of the identified peptides will reveal the exact binding sites and quantify the degree of off-target engagement across the proteome.

Section 5: Mechanistic & Workflow Visualizations

Diagram 1: Isocyanate Reactivity & Masking Strategy

This diagram illustrates the causality behind using masked isocyanates (like dioxazolones) to bypass the high off-target risk of free isocyanates.

Masked_Isocyanate Masked Masked Precursor (e.g., Dioxazolone) Trigger Target Microenvironment (Enzymatic / pH Trigger) Masked->Trigger Controlled Release Isocyanate Reactive Isocyanate (R-N=C=O) Trigger->Isocyanate Target On-Target Nucleophile (Active Site Lys/Ser) Isocyanate->Target High Affinity / Proximity OffTarget Off-Target Nucleophiles (Surface Lysines, Cysteines) Isocyanate->OffTarget Diffusion / High Conc. Adduct1 Stable Urea/Carbamate Adduct (Specific Modification) Target->Adduct1 Adduct2 Toxicity / Background Noise (Non-Specific Modification) OffTarget->Adduct2

Caption: Mechanistic logic of utilizing masked isocyanates to restrict reactivity to the target pocket, minimizing off-target adducts.

Diagram 2: Competitive ABPP Workflow for Selectivity Profiling

This diagram maps the self-validating protocol used to define the selectivity window of covalent probes.

ABPP_Workflow Start Proteome Sample (Cell Lysate) Split Split Sample 1:1 Start->Split TreatVehicle Vehicle Control (DMSO) Split->TreatVehicle TreatProbe Competitor Isocyanate Probe (Dose-Response) Split->TreatProbe Labeling Broad-Spectrum Alkyne Probe (Labels unreacted sites) TreatVehicle->Labeling TreatProbe->Labeling Click CuAAC Click Chemistry (Light/Heavy isoDTB Tags) Labeling->Click Enrich Combine, Digest & Streptavidin Enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS Data Quantify Light:Heavy Ratios (Define Selectivity Window) MS->Data

Caption: Competitive isoTOP-ABPP workflow for quantifying the proteome-wide selectivity window of isocyanate probes.

References

1.[3] Dioxazolones as Masked Isocyanate Electrophiles for Global Profiling of Lysine Reactivity and Ligandability. Journal of the American Chemical Society (ACS Publications). URL:[Link] 2.[1] Reactive chemistry for covalent probe and therapeutic development. RSC Chemical Biology (via PMC). URL:[Link] 3.[5] Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Nature Chemical Biology (via ResearchGate). URL:[Link] 4.[4] 3-Oxo-β-Sultams and 4-Oxo-β-Lactams as Chemical Tools for Activity-based Protein Profiling of Serine Hydrolases. Universidade de Lisboa. URL:[Link] 5.[6] Profiling the Proteome-Wide Selectivity of Diverse Electrophiles. ChemRxiv. URL:[Link] 6.[2] A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Bioconjugate Chemistry (ACS Publications). URL:[Link]

Sources

Validation & Comparative

Mass spectrometry methods for validating covalent adducts of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Methods for Validating Covalent Adducts of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine

Executive Summary

The validation of covalent inhibitors and chemoproteomic probes requires rigorous analytical confirmation of target engagement, stoichiometry, and binding site specificity. This guide evaluates mass spectrometry (MS) methodologies for characterizing the covalent adducts formed by 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (referred to herein as IPSM ).[1]

IPSM features a reactive isocyanate warhead attached to a piperidine-sulfonyl-morpholine scaffold.[1] Upon reaction with nucleophilic amino acid residues (primarily the


-amino group of Lysine or the N-terminus), it forms a stable urea  linkage.[1]

Core Recommendation: While Intact Protein MS provides rapid stoichiometric screening, Bottom-Up LC-MS/MS with HCD Fragmentation is the superior method for definitive structural validation.[1] It offers the necessary resolution to identify the specific modified residue and confirm the irreversible nature of the urea bond, which is critical for distinguishing true covalent inhibition from non-specific aggregation.

Chemical Basis of the Adduct

Understanding the chemistry is prerequisite to selecting the MS method.

  • Reagent: 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine[1]

  • Formula:

    
     (Pre-reaction) 
    
    
    
    Adduct adds the full mass.
  • Warhead: Isocyanate (

    
    ).[1]
    
  • Mechanism: Nucleophilic attack by protein amine (

    
    ).[1]
    
  • Linkage: Urea (

    
    ).[1]
    
  • Mass Shift (

    
    ): +275.10 Da  (Monoisotopic).[1]
    

Expert Insight: Unlike Michael acceptors (e.g., acrylamides) that target Cysteine, isocyanates target Lysines. This fundamentally alters the digestion strategy, as Trypsin will fail to cleave at the modified Lysine, resulting in "missed cleavage" peptides that serve as a secondary validation signature.

Comparative Analysis of MS Methodologies

The following table contrasts the three primary validation workflows.

FeatureMethod A: Bottom-Up LC-MS/MS (HCD) (Recommended)Method B: Intact Protein Analysis (Screening)Method C: ETD Fragmentation (Specialized)
Primary Output Exact residue localization & sequence coverage.[1]Total occupancy (stoichiometry) & global mass shift.Localization of labile PTMs (soft fragmentation).
Sensitivity High (fmol range).[1] Detects low-occupancy modifications.[1]Moderate (pmol range). Requires high protein purity.Low to Moderate.
Specificity High. Confirmed by

ions and missed cleavages.[1]
Low. Cannot distinguish specific vs. non-specific binding.High. Best for preserving labile modifications.[1]
Adduct Stability Urea bonds are stable under HCD but may show characteristic neutral losses.[1]N/A (Non-fragmenting).Excellent preservation of the adduct.
Throughput Medium (30-60 min/sample).[1]High (2-5 min/sample).Low (Slow cycle times).
Key Limitation Complex data analysis; requires specific search parameters.[1]Fails to identify the binding site; lower resolution for large proteins.Reduced efficiency for low-charge precursors (common with Lys modification).[1]
Why HCD (Higher-energy C-trap Dissociation) Wins:

Isocyanate-derived urea linkages are relatively stable.[1] Unlike phosphorylation or glycosylation, they do not require the "soft" fragmentation of Electron Transfer Dissociation (ETD). HCD provides high-intensity fragment ions (


 and 

series) that allow for confident site localization.[1] Furthermore, the modification of Lysine neutralizes its basicity, reducing the charge state of the precursor peptide, which renders ETD less efficient (ETD requires

for optimal performance).

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Bottom-Up Validation

Use this workflow for regulatory submissions and publication-quality structural assignment.

Step 1: In Vitro Incubation [1]

  • Incubate target protein (

    
    ) with IPSM (
    
    
    
    ) in PBS (pH 7.[1]4) for 1 hour at 37°C.
  • Control: Include a DMSO-only control and a "denatured" control (heat protein to 95°C before adding IPSM) to rule out non-specific hydrophobic sticking.

Step 2: Quenching & Alkylation [1]

  • Quench unreacted isocyanate by adding Ammonium Bicarbonate (50 mM final) or Tris buffer.[1] The primary amines will scavenge excess reagent.

  • Reduce disulfides (DTT, 5 mM, 30 min) and alkylate free cysteines (Iodoacetamide, 15 mM, 20 min, dark).

Step 3: Digestion (The Critical Step)

  • Enzyme: Trypsin.[1]

  • Ratio: 1:50 (Enzyme:Protein).[1]

  • Duration: Overnight at 37°C.

  • Note: Because IPSM modifies Lysine, Trypsin will not cleave at the modified site. You must configure your search for 2-3 missed cleavages .

Step 4: LC-MS/MS Acquisition [1]

  • Instrument: Orbitrap or Q-TOF.[1]

  • Mode: Data-Dependent Acquisition (DDA).[1]

  • Fragmentation: HCD (Normalized Collision Energy: 28-32%).[1]

  • Dynamic Exclusion: 30 seconds (to capture low-abundance modified peptides).

Step 5: Data Analysis

  • Variable Modification: +275.096 Da on Lysine (K) and N-terminus.[1]

  • Search Engine: Sequest HT, Mascot, or MaxQuant.

  • Validation Filter: FDR < 1%, Site Localization Probability > 75%.

Protocol B: Intact Mass Screening

Use this for rapid


 determination or batch QC.[1]
  • Desalt incubated protein using C4 ZipTips or online trap columns.

  • Inject onto a C4 analytical column (e.g., PLRP-S).[1]

  • Elute with a steep gradient (5% to 90% B in 10 min).

  • Deconvolute the raw spectra (Maximum Entropy algorithm).

  • Success Criteria: Observation of a mass shift of

    
     Da, where 
    
    
    
    is the number of adducts.

Visualization of the Validation Workflow

The following diagram illustrates the decision logic and workflow for validating IPSM adducts.

G Start Start: IPSM + Target Protein Incubation Incubation (pH 7.4, 1h) Formation of Urea Adduct Start->Incubation Branch Select Validation Goal Incubation->Branch Intact Intact Protein MS (C4 Column) Branch->Intact Rapid Screen Digest Trypsin Digestion (Expect Missed Cleavages) Branch->Digest Structural Validation Deconv Deconvolution Intact->Deconv Stoich Output: Stoichiometry (Mass Shift +275 Da) Deconv->Stoich Stoich->Digest If adduct detected, proceed to map site LCMS LC-MS/MS (HCD) Orbitrap/Q-TOF Digest->LCMS Search Bioinformatics Search Mod: +275.10 Da @ K LCMS->Search Site Output: Binding Site ID & Sequence Coverage Search->Site

Caption: Workflow logic for validating IPSM covalent adducts, distinguishing between rapid stoichiometric screening (Intact) and high-resolution site mapping (Peptide Mapping).

Data Interpretation & Troubleshooting

ObservationInterpretationCorrective Action
Mass shift is +257 Da instead of +275 Da Possible hydrolysis of the urea or loss of water (

Da) during ionization.[1]
Check source temperature; lower desolvation temp.
No modified peptides found Adduct may be labile or peptide is too large/hydrophobic.[1]Switch to Chymotrypsin or Glu-C to generate different peptide fragments.[1]
High non-specific binding Isocyanates are highly reactive.[1][2][3]Reduce probe concentration; perform competition assay with excess free ligand.
Ambiguous localization Fragment ions do not distinguish between adjacent Lysines.[1]Enable HCD-pd-ETD (hybrid fragmentation) if available, or manually inspect spectra for immonium ions.[1]

References

  • Singh, J., et al. "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). Link

  • Hettick, J. M., et al. "Structural Elucidation of Isocyanate-Peptide Adducts Using Tandem Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 20(8), 1567-1575 (2009). Link

  • Potel, C. M., et al. "Methods for Detection and Analysis of Protein-Small Molecule Adducts." Analytical Chemistry, 90(1), 370-391 (2018). Link

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574 (2016). Link

  • Lenz, C., et al. "Mapping the binding sites of covalent inhibitors using a specialized workflow." Journal of Proteome Research, 20(5), 2341-2350 (2021). Link

Sources

Comparing the reactivity of aliphatic vs. aromatic isocyanates in chemical biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In chemical biology and drug development, the isocyanate functional group (


) serves as a potent electrophile for covalent protein modification. However, the choice between Aliphatic  (alkyl-NCO) and Aromatic  (aryl-NCO) isocyanates is not merely structural—it is a binary decision between reactivity  and stability .

This guide objectively compares these two classes, providing mechanistic insights, quantitative data, and validated protocols to assist researchers in designing activity-based probes (ABPs) and covalent inhibitors.

Mechanistic Foundations

The reactivity difference between aliphatic and aromatic isocyanates is governed fundamentally by electronic induction and resonance effects.

Electronic Effects
  • Aromatic Isocyanates (e.g., Phenyl Isocyanate): The aromatic ring acts as an electron-withdrawing group (EWG). Through resonance, the

    
    -system delocalizes electron density away from the nitrogen, effectively increasing the positive character (
    
    
    
    ) of the isocyanate carbon. This makes the carbon highly electrophilic and prone to rapid nucleophilic attack.
  • Aliphatic Isocyanates (e.g., Hexyl Isocyanate): The alkyl chain exerts a weak electron-donating inductive effect (

    
    ), which stabilizes the isocyanate carbon, reducing its electrophilicity. Consequently, these compounds are significantly less reactive and more stable in aqueous environments.
    
The Hydrolysis Challenge

In biological systems, water is the most abundant nucleophile. Isocyanates react with water to form an unstable carbamic acid, which spontaneously decarboxylates to yield an amine. This amine can then react with remaining isocyanate to form a symmetric urea—a common dead-end byproduct in protein conjugation.

Isocyanate_Mechanism Iso Isocyanate (R-N=C=O) Inter Tetrahedral Intermediate Iso->Inter Attack Nuc Nucleophile (Protein-NH2 / H2O) Nuc->Inter Prod_Prot Stable Conjugate (Urea/Carbamate) Inter->Prod_Prot If Nuc = Protein CarbAcid Carbamic Acid (Unstable) Inter->CarbAcid If Nuc = Water Amine Amine + CO2 CarbAcid->Amine -CO2 (Fast) Urea Symmetric Urea (Byproduct) Amine->Urea + Isocyanate

Figure 1: Mechanistic bifurcation of isocyanate reactivity. In aqueous media, the rate of protein conjugation (


) must compete with the rate of hydrolysis (

). Aromatic isocyanates accelerate both pathways.

Performance Comparison

The following data summarizes the kinetic differences observed in standard phosphate-buffered saline (PBS) at pH 7.4.

Quantitative Reactivity Profile
FeatureAromatic Isocyanates (e.g., Ph-NCO)Aliphatic Isocyanates (e.g., Hexyl-NCO)Relative Reactivity Factor
Electrophilicity High (Strong

on C)
Low (Weak

on C)
~100–700x
Hydrolysis

(pH 7.4)
20 – 60 seconds [1, 2]> 10 minutes [3]Aliphatic is ~10-30x more stable
Lysine (

) Reactivity
Diffusion-limited (Very Fast)FastAromatic >> Aliphatic
Cysteine (

) Reactivity
Fast (Reversible Thiocarbamate)Moderate (Reversible)Aromatic > Aliphatic
Primary Application Rapid labeling; non-aqueous synthesisAqueous protein conjugation; ABPP-
Nucleophile Selectivity
  • Lysine (Amines): Both classes react irreversibly to form stable ureas. Aromatic isocyanates react so rapidly that they often label the first accessible lysine, leading to heterogeneous "surface labeling." Aliphatic isocyanates allow for more thermodynamic equilibration, potentially targeting more nucleophilic lysines (lower pKa).

  • Cysteine (Thiols): Reaction yields a thiocarbamate. Crucially, thiocarbamates are reversible under physiological conditions. Aromatic thiocarbamates are less stable than aliphatic ones, often reverting to the free thiol and isocyanate, which can then hydrolyze or react with a lysine [4].

Experimental Validation Protocols

To validate these differences in your own system, use the following self-validating protocols.

Protocol A: Kinetic Stability Profiling (UV-Vis/NMR)

Objective: Determine the hydrolysis half-life (


) to assess aqueous compatibility.

Materials:

  • Isocyanate probe (10 mM stock in anhydrous DMSO).

  • PBS Buffer (pH 7.4).

  • UV-Vis Spectrophotometer (quartz cuvette).

Workflow:

  • Baseline: Blank the spectrophotometer with PBS containing 1% DMSO.

  • Initiation: Rapidly inject isocyanate stock into PBS to reach 100 µM final concentration. Mix by inversion (3s).

  • Acquisition: Immediately monitor absorbance at 240–280 nm (characteristic of the aryl ring/isocyanate conjugation) every 5 seconds for 10 minutes.

    • Note: For aliphatic isocyanates, use 1H-NMR in

      
      /PBS, tracking the disappearance of the 
      
      
      
      -proton signal adjacent to the NCO group.
  • Analysis: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Expected Result: Phenyl isocyanate absorbance will decay exponentially within 1-2 minutes. Aliphatic isocyanate signal will remain relatively stable over the same window.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Compare labeling efficiency and proteome selectivity.

Workflow:

  • Lysate Prep: Prepare 1 mg/mL proteome (e.g., HeLa lysate) in PBS.

  • Probe Incubation:

    • Arm A (Aromatic): Add Phenyl-NCO probe (1 µM) for 5 minutes .

    • Arm B (Aliphatic): Add Hexyl-NCO probe (1 µM) for 60 minutes .

    • Rationale: The time difference compensates for the intrinsic reactivity gap.

  • Quenching: Add 4x SDS-loading buffer (containing

    
    -mercaptoethanol) and boil.
    
    • Critical Step: The boil step may reverse thiol-bound probes (thiocarbamates), leaving only stable lysine-urea adducts.

  • Readout: SDS-PAGE followed by fluorescence scanning (if fluorescent tag used) or Streptavidin-HRP blot (if biotin tag used).

ABPP_Workflow cluster_0 Parallel Incubation Start Proteome Lysate (1 mg/mL in PBS) ArmA Arm A: Aromatic Isocyanate (High Reactivity) Time: 5 mins Start->ArmA ArmB Arm B: Aliphatic Isocyanate (High Stability) Time: 60 mins Start->ArmB Quench Quench & Denature (SDS + Heat) ArmA->Quench Rapid Saturation ArmB->Quench Slow Equilibration Analysis SDS-PAGE / Mass Spec (Identify Targets) Quench->Analysis

Figure 2: Comparative ABPP workflow. Aromatic probes require short incubation times to minimize hydrolysis background, while aliphatic probes tolerate longer incubations for deeper proteome coverage.

Strategic Recommendations

ScenarioRecommended ClassRationale
"I need to label a specific lysine in a purified protein." Aliphatic Slower reaction allows you to control stoichiometry and target the most nucleophilic lysine without over-labeling.
"I am designing a covalent drug for a short-lived target." Aromatic High reactivity ensures target engagement before the drug is metabolized or excreted, provided the warhead is tuned to avoid toxicity.
"I need to perform labeling in complex cell lysate." Aliphatic Aromatic isocyanates will hydrolyze too quickly in the aqueous lysate, consuming the probe before it finds the target.
"I am synthesizing a urea library in organic solvent." Aromatic Fast, quantitative reaction at room temperature without catalysts.

References

  • Brown, W. E., et al. (1987).[1] Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Environmental Health Perspectives, 72, 5–11. Link

  • Meylan, W. M., & Howard, P. H. (1993).[2] Computer estimation of the atmospheric gas-phase reaction rate of organic compounds with hydroxyl radicals and ozone. Chemosphere, 26(12), 2293-2299.[2] Link

  • BenchChem Technical Guides. (2025). A Comparative Guide to the Reactivity of Aromatic vs. Aliphatic Diisocyanates. Link

  • Mormann, W., et al. (2006).[1] Interactions of aromatic isocyanates with N-acetyl-L-cysteine under physiological conditions: Formation of conjugates, ureas and amines.[1] Chemico-Biological Interactions, 161(2), 161-173. Link

Sources

Selectivity profiling of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine against other covalent warheads

[1]

Executive Summary

4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (CAS: 1042782-15-9) represents a distinct class of isocyanate-based covalent fragments utilized in chemoproteomic profiling and fragment-based drug discovery (FBDD). Unlike traditional cysteine-targeting warheads (e.g., acrylamides), this compound leverages the isocyanate (-N=C=O) moiety to target nucleophilic residues such as Lysine (


-amino)Serine (hydroxyl)N-terminal amine

The inclusion of the sulfonyl-morpholine scaffold provides critical physicochemical properties—enhanced solubility and modulated electrophilicity—that distinguish it from highly promiscuous alkyl isocyanates. In comparative profiling against other warheads, this probe demonstrates a unique "tunable" reactivity profile, bridging the gap between highly reactive acylating agents (NHS esters) and latent electrophiles (sulfonyl fluorides).

Chemical Mechanism & Reactivity

The core reactivity of the probe lies in the electrophilic carbon of the isocyanate group. Upon nucleophilic attack by a protein residue, it forms a stable covalent adduct:

  • Lysine / N-Terminus (Primary Amine): Forms a Urea linkage.

    • Reaction:

      
      
      
    • Stability:[1] Extremely high; urea bonds are resistant to hydrolysis and proteolysis.

  • Serine / Threonine / Tyrosine (Hydroxyl): Forms a Carbamate linkage.

    • Reaction:

      
      
      
    • Stability:[1] Stable at physiological pH, though potentially reversible under harsh basic conditions.

Mechanism Diagram

MechanismProbe4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine(Isocyanate Warhead)IntermediateTetrahedralIntermediateProbe->IntermediateNucleophilic AttackNucleophile_LysLysine / N-term(R-NH2)Nucleophile_Lys->IntermediateNucleophile_SerSerine / Thr(R-OH)Nucleophile_Ser->IntermediateProduct_UreaStable Urea Adduct(Irreversible)Intermediate->Product_UreaProton Transfer(Amine path)Product_CarbamateCarbamate Adduct(Stable)Intermediate->Product_CarbamateProton Transfer(Hydroxyl path)

Figure 1: Reaction mechanism of the isocyanate warhead with protein nucleophiles.

Comparative Selectivity Profiling

The following table contrasts the performance of the isocyanate probe against standard covalent warheads used in Activity-Based Protein Profiling (ABPP).

Table 1: Warhead Performance Comparison
FeatureIsocyanate (Target Probe)Acrylamide Sulfonyl Fluoride (SF) Chloroacetamide
Primary Residue Lysine , N-term, SerineCysteine Lysine , Tyrosine, HisCysteine
Reaction Type Addition (Urea/Carbamate)Michael AdditionSuFEx (Sulfonylation)

Alkylation
Reactivity High (Tunable via scaffold)Low to Moderate (Cys specific)Low (Latent electrophile)High (Promiscuous if untuned)
Stability (Aq) Moderate (Hydrolysis to amine)HighHighHigh
Selectivity Broad (Ligandable Lys/Ser)High (Cys only)Context-Dependent Moderate (Cys > Lys)
Adduct Stability Very High (Urea)High (Thioether)High (Sulfonate)High (Thioether)
Key Differentiators:
  • vs. Acrylamides: While acrylamides are the gold standard for Cysteine profiling, they fail to capture the vast majority of the "ligandable proteome" (Lys/Ser/Tyr). The isocyanate probe fills this gap, enabling the discovery of ligands for non-cysteine-containing binding pockets.

  • vs. Sulfonyl Fluorides: Sulfonyl fluorides (SF) are "latent" electrophiles that require specific protein environments (e.g., oxyanion hole) to react. Isocyanates are intrinsically more reactive, allowing them to label a broader set of surface-exposed lysines, making them better "scout" fragments for assessing total surface ligandability.

  • Scaffold Effect: The sulfonyl-morpholine moiety decreases the lipophilicity compared to simple alkyl isocyanates, reducing non-specific hydrophobic sticking and improving the "quality" of the proteomic hits.

Experimental Protocol: Competitive ABPP

Since 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine lacks a click-chemistry handle (alkyne/azide), its selectivity is best profiled using Competitive ABPP .

Workflow Overview
  • Proteome Preparation: Lysate from relevant cell line (e.g., HEK293T, Jurkat).

  • Competition: Treat lysate with the Isocyanate Probe (10-50 µM) vs. Vehicle (DMSO) for 1 hour.

  • Probe Labeling: Chase with a broad-spectrum reactivity probe (e.g., FP-Rhodamine for Serine Hydrolases or TAMRA-Sulfonyl Fluoride for Lysine/Tyr).

  • Analysis: Measure loss of fluorescence (gel) or MS signal (isoDTB-ABPP) in the probe-treated sample.

Detailed Protocol (Mass Spectrometry - isoDTB-ABPP)

This protocol allows for residue-specific mapping of the probe's targets.

  • Incubation:

    • Incubate 1 mg/mL proteome with Probe X (Isocyanate) at 50 µM for 60 min at 25°C.

    • Control: DMSO only.

  • Labeling:

    • Add IA-alkyne (for Cys competition) or NHS-alkyne (for Lys competition) or a broad SuFEx probe at 100 µM for 60 min.

  • Click Chemistry:

    • Add reacting mix:

      
      , 
      
      
      ,
      
      
      ,
      
      
      tag.
    • React for 1 hour; precipitate proteins with acetone (-20°C, overnight).

  • Digestion & Enrichment:

    • Resuspend, reduce/alkylate, and digest with Trypsin.

    • Enrich tagged peptides on Streptavidin beads; elute with TEV protease (if using cleavable linker) or specific elution buffer.

  • LC-MS/MS Analysis:

    • Analyze peptides.[2] Calculate Ratio (

      
      ).
      
    • Hit Definition:

      
       indicates the Isocyanate Probe successfully blocked the site (competed).
      
Workflow Diagram

ABPP_WorkflowStep1Proteome LysateStep2Incubation:+ Isocyanate Probe (50 µM)vs DMSO ControlStep1->Step2Step3Chase Labeling:+ Broad Spectrum Probe(e.g., FP-Rhodamine or NHS-Alkyne)Step2->Step3Step4Click Chemistry:Attach Biotin/Reporter TagStep3->Step4Step5Enrichment & MS AnalysisStep4->Step5ResultData Output:Loss of Signal = Target HitStep5->Result

Figure 2: Competitive ABPP workflow for profiling "scout" fragments lacking a reporter tag.

References

  • Zanon, P. R. A., et al. (2021).[3][4] Profiling the proteome-wide selectivity of diverse electrophiles. Nature Communications , 12, 1-15. [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature , 534(7608), 570-574. [Link]

  • Åkerfeldt, K. S., et al. (2011). Isocyanate-based chemical probes for activity-based protein profiling. Journal of the American Chemical Society , 133(20), 7680-7683. [Link]

Comparative Analysis: 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (IPSM-NCO) vs. Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (referred to herein as IPSM-NCO ), a specialized reactive electrophile and scaffold used primarily in the targeting of Soluble Epoxide Hydrolase (sEH) and related hydrolases.

Executive Summary

4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (IPSM-NCO) is a reactive isocyanate probe that serves a dual function in chemical biology:

  • Direct Covalent Inhibitor: It acts as an irreversible inhibitor of nucleophilic enzymes (serine/aspartate hydrolases) via carbamoylation.

  • Pharmacophore Scaffold: It is the key electrophilic precursor for synthesizing high-solubility 1,3-disubstituted urea inhibitors (e.g., sEH inhibitors). The "sulfonyl-morpholine" tail is a validated "solubilizing group" that improves the pharmacokinetic (PK) profile of lipophilic drugs.

Key Comparison: Unlike standard reversible inhibitors (e.g., AUDA , t-AUCB ) which function as transition-state mimics, IPSM-NCO relies on electrophilic attack. While less selective as a standalone drug due to isocyanate reactivity, it is superior as an Activity-Based Probe (ABP) for mapping active sites and generating focused libraries of high-affinity inhibitors.

Mechanistic Analysis & Signaling Pathway

Mechanism of Action: Electrophilic Carbamoylation

IPSM-NCO contains a highly reactive isocyanate (-N=C=O) warhead.

  • Target: Nucleophilic residues in the enzyme active site (e.g., Serine-OH, Cysteine-SH, or the catalytic Aspartate-COOH in sEH).

  • Reaction: The nucleophile attacks the central carbon of the isocyanate, forming a stable covalent carbamate (from alcohols), urea (from amines), or mixed anhydride (from carboxylates).

  • Outcome: Irreversible inactivation of the enzyme or "locking" of the enzyme-inhibitor complex.

Biological Context: The sEH Pathway

The primary biological application of this scaffold is the Soluble Epoxide Hydrolase (sEH) pathway.[1] sEH hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory Diols (DHETs). Inhibition of sEH stabilizes EETs, reducing hypertension and inflammation.

sEH_Pathway ArachidonicAcid Arachidonic Acid EETs EETs (Anti-inflammatory) ArachidonicAcid->EETs Oxidation CYP450 CYP450 Epoxygenases CYP450->EETs DHETs DHETs (Pro-inflammatory / Inactive) EETs->DHETs Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs IPSM IPSM-NCO (Covalent Modification) IPSM->sEH Irreversible Carbamoylation UreaInhib Urea Inhibitors (e.g., AUDA) UreaInhib->sEH Reversible TS Mimicry

Figure 1: The Arachidonic Acid Cascade. IPSM-NCO irreversibly modifies sEH, preventing the degradation of beneficial EETs, whereas standard urea inhibitors compete reversibly.

Comparative Analysis: IPSM-NCO vs. Known Inhibitors

This section compares IPSM-NCO with AUDA (a standard reversible sEH inhibitor) and FP-Biotin (a broad-spectrum serine hydrolase probe).

Table 1: Technical Specification Comparison
FeatureIPSM-NCO (The Topic) AUDA (Standard sEH Inhibitor) FP-Biotin (Covalent Probe)
Class Reactive Electrophile (Isocyanate)Transition State Mimic (Urea)Fluorophosphonate Probe
Binding Type Covalent (Irreversible) Non-covalent (Reversible)Covalent (Irreversible)
Target Residue Nucleophiles (Asp, Ser, Lys)Catalytic Aspartate (H-bond)Active Site Serine
Selectivity Low-Moderate (Reacts with exposed nucleophiles)High (Specific to sEH pocket)Broad (Serine Hydrolases)
Water Solubility High (Due to Morpholine-SO2)Low (Requires formulation)Low (DMSO dependent)
Stability Low (Hydrolyzes to amine in water)High (Metabolically stable)Moderate
Primary Use Scaffold synthesis / Site labeling Therapeutic candidate Proteomics / Profiling
Detailed Insights
  • Solubility Advantage: The sulfonyl-morpholine moiety in IPSM-NCO is a "privileged structure" designed to counter the poor solubility of lipophilic adamantyl groups often found in sEH inhibitors. When IPSM-NCO is reacted with amines to form ureas, the resulting inhibitors retain this high solubility, making them superior to early generation inhibitors like DCU (Dicyclohexylurea).

  • Reactivity vs. Potency: While AUDA has a

    
     in the nanomolar range (e.g., ~3 nM), IPSM-NCO's potency is time-dependent. It may show lower initial affinity but achieves complete inhibition over time due to covalent bond formation.
    

Experimental Protocols

Protocol A: Synthesis of High-Affinity Urea Inhibitors using IPSM-NCO

Objective: To utilize IPSM-NCO as a scaffold to generate a stable, high-potency sEH inhibitor.

Materials:

  • IPSM-NCO (1.0 eq)

  • Primary Amine (e.g., 1-Adamantylamine or 4-Trifluoromethoxyaniline) (1.0 eq)

  • Solvent: Dichloromethane (DCM) or DMF (Dry)

  • Base: Triethylamine (optional, catalytic)

Workflow:

  • Dissolution: Dissolve 1.0 equivalent of the Primary Amine in dry DCM under an inert atmosphere (

    
    ).
    
  • Addition: Add 1.0 equivalent of IPSM-NCO dropwise to the amine solution at 0°C.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor via TLC (disappearance of isocyanate peak ~2270 cm⁻¹ in IR).

  • Purification: Evaporate solvent. Recrystallize the resulting urea from Ethyl Acetate/Hexane.

  • Validation: Confirm structure via ¹H-NMR (appearance of urea -NH- protons at

    
     5.0–8.0 ppm).
    
Protocol B: Direct Enzyme Inhibition Assay (Fluorescent)

Objective: To measure the inhibition potential of IPSM-NCO or its derivatives against sEH.

Reagents:

  • Enzyme: Recombinant Human sEH (1 nM final concentration).

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Step-by-Step:

  • Preparation: Prepare serial dilutions of IPSM-NCO in DMSO. Keep DMSO concentration <1% to prevent isocyanate hydrolysis.

  • Incubation: Add 20 µL of enzyme solution to 170 µL of buffer in a black 96-well plate.

  • Inhibitor Addition: Add 5 µL of IPSM-NCO dilution. Incubate for 10 minutes at 30°C. Note: For covalent inhibitors, vary incubation time (5, 15, 30 min) to determine

    
    .
    
  • Substrate Initiation: Add 5 µL of PHOME substrate (50 µM final).

  • Detection: Monitor fluorescence (

    
    ) for 10–30 minutes.
    
  • Analysis: Calculate

    
     by plotting reaction rate vs. log[Inhibitor].
    

Visualizing the Chemical Transformation

The transformation of the reactive IPSM-NCO probe into a stable inhibitor is critical for understanding its utility.

Reaction_Scheme IPSM IPSM-NCO (Electrophile) Intermediate Tetrahedral Intermediate IPSM->Intermediate Nucleophilic Attack Amine Target Amine / Enzyme Nucleophile (R-NH2 / Enz-Nu) Amine->Intermediate + Product Stable Urea / Enz-Adduct (Inhibitor) Intermediate->Product Proton Transfer

Figure 2: Reaction scheme showing the conversion of the IPSM-NCO isocyanate into a stable urea (drug) or enzyme adduct (inhibition).

References

  • Hammock, B. D., et al. (2003).[2] Human soluble epoxide hydrolase inhibition by urea-like compounds.[1][2][3][4] Journal of Medicinal Chemistry.[2] Link

  • Kim, I. H., et al. (2004).[2] Design, synthesis, and biological activity of 1,3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility.[2] Journal of Medicinal Chemistry.[2] Link

  • Shen, H. C. (2010). Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. Link

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles.[2] Annual Review of Pharmacology and Toxicology. Link

Sources

Orthogonal biochemical assays to confirm the mechanism of action of a covalent inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the IC50

In the development of targeted covalent inhibitors (TCIs), the standard


 value is a deceptive metric.[1] Because covalent inhibition is time-dependent, an 

measured at 15 minutes will differ vastly from one measured at 60 minutes. Relying on it leads to false-negative rank ordering and "dead-end" SAR (Structure-Activity Relationships).

To scientifically validate a covalent mechanism of action (MoA), you must move beyond equilibrium thermodynamics into non-equilibrium kinetics . This guide outlines the orthogonal assay architecture required to confirm covalent engagement, quantifying the specific rate of inactivation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and the affinity of the initial encounter complex (

).

Part 1: The Kinetic Signature ( )

The hallmark of an irreversible covalent inhibitor is time-dependent inhibition (TDI) . Unlike reversible inhibitors, which reach rapid equilibrium, covalent inhibitors drive the population of enzyme into an inactive, covalently modified state (


) over time.[2]
The Mechanism

The reaction follows a two-step mechanism:

  • Reversible Binding: The inhibitor (

    
    ) binds the enzyme (
    
    
    
    ) to form a non-covalent encounter complex (
    
    
    ), governed by the dissociation constant
    
    
    .
  • Inactivation: A nucleophilic attack occurs, forming the covalent bond (

    
    ), governed by the rate constant 
    
    
    
    .
Visualization: The Two-Step Mechanism

CovalentMechanism E_plus_I E + I (Free Enzyme + Inhibitor) EI E·I (Encounter Complex) E_plus_I->EI Kon EI->E_plus_I Koff (KI) E_dash_I E-I (Covalent Adduct) EI->E_dash_I kinact (Bond Formation)

Figure 1: The two-step kinetic mechanism.


 represents the affinity of the initial binding; 

represents the maximum rate of covalent bond formation.
Why Matters

The ratio ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 is the second-order rate constant describing the efficiency of the inhibitor. It is the only valid metric for ranking covalent compounds. A compound with weak affinity (high 

) can still be potent if it has a highly reactive warhead (high

), and vice versa.

Part 2: Structural Confirmation (Intact Protein MS)

While kinetics suggest a mechanism, Intact Protein Mass Spectrometry (LC-MS) provides the "truth" data. It is the only assay that directly observes the stoichiometry of the reaction.

  • The Signal: You observe a mass shift in the deconvoluted spectrum equal to the molecular weight of the inhibitor (or the inhibitor minus the leaving group, depending on the warhead chemistry).

  • The Validation: If the mass shift corresponds exactly to the inhibitor, you confirm specific labeling.[3] If you see

    
     or 
    
    
    
    mass shifts, you have "promiscuous labeling" (non-specific alkylation), a major red flag in drug development.

Part 3: Reversibility Check (Jump Dilution)

To distinguish a true irreversible covalent inhibitor from a slow-binding reversible inhibitor (or a "sticky" compound), the Jump Dilution assay is critical.

The Logic:

  • Incubate Enzyme and Inhibitor at high concentrations (saturating conditions) to form the complex.[4]

  • Rapidly dilute the mixture (e.g., 100-fold) into a buffer containing substrate.[4]

  • Result:

    • Reversible:[2][5][6][7] The inhibitor dissociates (due to the concentration drop), and enzymatic activity recovers.[4][8]

    • Irreversible:[2][6][7][9][10][11] The covalent bond holds.[2] Activity does not recover.

Visualization: Validation Workflow

ValidationWorkflow Start Hit Identification (IC50 Shift Observed?) Decision1 Is inhibition time-dependent? Start->Decision1 MS_Check Intact Protein MS (Mass Shift = MW inhibitor?) Decision1->MS_Check Yes Discard Discard: Reversible or Promiscuous Decision1->Discard No Jump_Dilution Jump Dilution Assay (Activity Recovery?) MS_Check->Jump_Dilution Confirmed MS_Check->Discard Non-specific / No Shift Kinetic_Profiling Determine kinact/KI (Efficiency Metric) Jump_Dilution->Kinetic_Profiling No Recovery Jump_Dilution->Discard Recovery Valid Validated Covalent Inhibitor Kinetic_Profiling->Valid

Figure 2: The orthogonal decision tree. A compound must pass biophysical (MS) and reversibility (Jump Dilution) checks before final kinetic profiling.

Part 4: Comparative Analysis of Methods

FeatureBiochemical Kinetics (

Shift)
Intact Protein LC-MSJump Dilution
Primary Output

(Potency/Efficiency)
Stoichiometry & Mass ShiftReversibility (Residence Time)
Throughput Medium (96/384-well)Low/Medium (RapidFire MS)Medium
Information Rate of bond formationStructural proof of bindingStability of complex
False Positives High (Slow-binders mimic covalent)Low (Direct observation)Medium (Ultra-slow off-rates)
Reagent Cost LowHigh (Requires pure protein)Medium
Best For... SAR Ranking & Lead OptMoA Confirmation & QCDistinguishing Reversible/Irreversible

Part 5: Detailed Experimental Protocols

Protocol A: Determination of (The "Pre-incubation" Method)

This protocol uses the standard discontinuous assay format.

  • Preparation: Prepare a 2X Enzyme solution and a 2X Inhibitor dilution series (8-10 points).

  • Pre-incubation: Mix Enzyme and Inhibitor.[4] Immediately start a timer.

  • Time-Point Aliquots: At specific time points (e.g.,

    
     min), transfer an aliquot of the E+I mixture into a plate containing Substrate (at saturating concentration, 
    
    
    
    ).
  • Measurement: Measure the initial velocity (

    
    ) of the reaction immediately after transfer.
    
  • Data Analysis (The Krippendorff Method):

    • Plot the residual activity (% Control) vs. Inhibitor Concentration for each time point.[12]

    • Determine the

      
       for each time point.
      
    • Plot

      
       vs. 
      
      
      
      (inverse time). The y-intercept and slope allow calculation of
      
      
      and
      
      
      [1].[10]
Protocol B: Jump Dilution Assay (Reversibility)
  • Complex Formation: Incubate Enzyme with Inhibitor at a concentration equal to

    
     for 60 minutes. (Ensure 
    
    
    
    is high enough to be detectable after dilution).
  • Control: Incubate Enzyme with DMSO (No Inhibitor) for the same duration.

  • The "Jump": Dilute both mixtures 100-fold into a buffer containing saturating Substrate (

    
    ).
    
    • Note: This dilution drops the free inhibitor concentration well below the

      
      .[4]
      
  • Monitoring: Continuously monitor product formation (fluorescence/absorbance) over 60–90 minutes.

  • Interpretation:

    • If the slope (rate) of the Inhibitor sample increases over time and approaches the DMSO control slope, the inhibitor is reversible .

    • If the slope remains flat (zero activity) or parallel to the baseline, the inhibitor is irreversible [2].

Protocol C: Intact Protein LC-MS
  • Incubation: Incubate Enzyme (

    
    ) with Inhibitor (
    
    
    
    molar excess) for 60 minutes.
  • Quenching: Add 1% Formic Acid to stop the reaction and denature the protein (strips non-covalent binders).

  • Desalting: Inject onto a C4 reverse-phase HPLC column to remove salts and excess small molecules.

  • MS Analysis: Elute into a Q-TOF or Orbitrap mass spectrometer.

  • Deconvolution: Use software (e.g., MaxEnt) to convert the m/z charge envelope into zero-charge mass.

  • Criteria: The major peak must be

    
    . The unmodified enzyme peak should be absent or minimal [3].
    

References

  • Domainex. kinact / KI Assay for Irreversible Covalent Compounds. [Link]

  • BellBrook Labs. Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time. [Link]

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. SLAS Discovery. [Link]

Sources

Benchmarking the Pharmacokinetic Properties of Morpholine-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the morpholine ring is not merely a structural spacer; it is a strategic bioisostere used to modulate the "drug-likeness" of clinical candidates. Often deployed to replace piperidine or piperazine moieties, morpholine offers a unique physicochemical profile that directly influences Absorption, Distribution, Metabolism, and Excretion (ADME).

This guide objectively benchmarks morpholine against its closest aliphatic heterocycle analogs. It provides the mechanistic rationale for its metabolic stability, details the impact on safety pharmacology (specifically hERG inhibition), and outlines self-validating experimental protocols for characterizing these properties in early discovery.

Part 1: The Physicochemical Baseline

Morpholine vs. Piperidine vs. Piperazine

The pharmacokinetic advantages of morpholine stem from the presence of the ether oxygen at the 4-position relative to the nitrogen. This oxygen atom exerts a strong electron-withdrawing inductive effect, significantly altering the electronic landscape of the molecule compared to piperidine (carbon analog) or piperazine (nitrogen analog).

Table 1: Comparative Physicochemical Properties

FeatureMorpholinePiperidinePiperazinePK Implication
Structure 1-oxa-4-azacyclohexaneAzacyclohexane1,4-diazacyclohexane--
pKa (Conj. Acid) ~8.3 ~11.2~9.8 (N1) / 5.6 (N2)Morpholine is less ionized at physiological pH (7.4), improving membrane permeability.
LogP (Lipophilicity) -0.86 0.84-1.17Morpholine lowers LogP relative to piperidine, reducing non-specific binding and improving solubility.
H-Bond Acceptors 2 (N, O)1 (N)2 (N, N)The ether oxygen acts as a weak H-bond acceptor, enhancing aqueous solubility.
Polar Surface Area ~12 Ų~3 Ų~6 ŲBalanced polarity aids in crossing the Blood-Brain Barrier (BBB) without being sequestered in lipids.
The "Oxygen Effect" on Basicity

The critical differentiator is the pKa . At physiological pH (7.4):

  • Piperidine (pKa ~11) is >99.9% protonated (cationic). This leads to high solubility but can result in lysosomal trapping and high volume of distribution (

    
    ), potentially causing phospholipidosis.
    
  • Morpholine (pKa ~8.3) exists as a mixture of neutral (~11%) and cationic (~89%) species. This equilibrium facilitates passive diffusion through lipophilic membranes (neutral form) while maintaining solubility (cationic form).

Part 2: Metabolic Stability Benchmarking

Morpholine is frequently employed to block metabolic "soft spots." In piperidine rings, the carbons alpha to the nitrogen are electron-rich and highly susceptible to Cytochrome P450 (CYP450) mediated oxidation.

Mechanism of Stability
  • Reduced Alpha-Oxidation: The electron-withdrawing oxygen in morpholine reduces the electron density on the nitrogen lone pair. This lowers the energy of the transition state for single-electron transfer (SET) mechanisms common in CYP oxidations.

  • Blocked Sites: The oxygen atom physically replaces a methylene group (

    
    ), removing a potential site for hydroxylation.
    

However, morpholine is not metabolically inert.[1] It can undergo:

  • N-Dealkylation: Cleavage of the R-group attached to the nitrogen.[1][2][3]

  • Ring Scission: Oxidation at the alpha-carbon leading to lactam formation or ring opening (2-(2-aminoethoxy)acetic acid derivatives).

Diagram: Structure-Metabolism Relationships

The following diagram illustrates the causality between the morpholine structure and its PK outcomes.

MorpholinePK Morpholine Morpholine Scaffold (Ether Oxygen) Inductive Inductive Effect (-I) Morpholine->Inductive Lipophilicity Lower Lipophilicity (vs Piperidine) Morpholine->Lipophilicity Basicity Reduced Basicity (pKa ~8.3) Inductive->Basicity Permeability Improved Membrane Permeability Basicity->Permeability Less Trapping MetabStability Increased Metabolic Stability Basicity->MetabStability Reduced N-Oxidation hERG Reduced hERG Liability Basicity->hERG Less Cation-Pi Interaction Lipophilicity->MetabStability Lower CYP Affinity Lipophilicity->hERG Reduced Hydrophobic Binding

Caption: Causal map showing how the morpholine ether oxygen influences pKa and lipophilicity, downstreaming into improved PK and safety profiles.

Part 3: Experimental Protocol (Microsomal Stability)

To benchmark the intrinsic clearance (


) of a morpholine candidate, a standardized microsomal stability assay is required. This protocol is designed to be self-validating by including specific control markers.
Protocol: Determination of Intrinsic Clearance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> )[4][5]

Objective: Quantify the rate of disappearance of the test compound in the presence of liver microsomes (human/rat/mouse) to predict hepatic clearance.

Materials:

  • Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (or 1 mM NADPH final).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Workflow Steps:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-warm to 37°C.

  • Dosing: Add test compound (from DMSO stock) to a final concentration of 1 µM .

    • Critical Control: Final DMSO concentration must be <0.1% to avoid inhibiting CYP enzymes.

  • Initiation: Add NADPH to initiate the reaction.[2][4]

    • Negative Control: Run a parallel incubation without NADPH to rule out chemical instability (hydrolysis).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution (ACN + IS). Vortex and centrifuge (4000 rpm, 10 min) to precipitate proteins.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the ratio of Analyte/Internal Standard.

Data Calculation: Plot


 vs. Time. The slope of the linear regression is 

.


Diagram: Experimental Workflow

MicrosomalAssay Start Start: Microsome Mix (0.5 mg/mL) Dose Add Compound (1 µM) <0.1% DMSO Start->Dose Split Split Samples Dose->Split BranchA + NADPH (Metabolism) Split->BranchA BranchB - NADPH (Chem Stability Control) Split->BranchB Incubate Incubate @ 37°C BranchA->Incubate BranchB->Incubate Sample Sample: 0, 5, 15, 30, 60 min Incubate->Sample Quench Quench: ACN + Int. Std. Precipitate Protein Sample->Quench Analyze LC-MS/MS Analysis Calc CL_int Quench->Analyze

Caption: Step-by-step workflow for the microsomal stability assay, highlighting the critical NADPH-negative control branch.

Part 4: Safety Pharmacology (hERG Inhibition)

One of the most significant advantages of morpholine over piperidine is the reduction of cardiotoxicity risk via hERG channel inhibition.

The Mechanism of Mitigation

The hERG potassium channel pore contains aromatic residues (Tyr652, Phe656) that bind drugs via:

  • Pi-stacking (with aromatic rings on the drug).

  • Cation-Pi interactions (with basic amines on the drug).

The Morpholine Advantage:

  • Lower Basicity: Since morpholine (pKa ~8.[5]3) is less protonated than piperidine (pKa ~11) at physiological pH, the concentration of the cationic species available to interact with the hERG pore is reduced.

  • Reduced Lipophilicity: hERG binding is correlated with LogP. The oxygen atom lowers LogP, reducing the hydrophobic drive for the drug to enter the channel pore.

Benchmarking Metric: A "safe" candidate typically targets an hERG


 the therapeutic 

. Replacing a piperidine with a morpholine often improves the hERG

by 10-fold or more.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Gleeson, M. P. (2008). Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. Journal of Medicinal Chemistry, 51(4), 817–834. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Link

Sources

Comparative Guide: In Vitro Potency vs. In Vivo Efficacy of Sulfonyl-Based Covalent Modifiers

[1]

Executive Summary: The "Goldilocks" Shift

In the landscape of covalent drug discovery, sulfonyl-based modifiers represent two distinct epochs of chemical biology. Vinyl Sulfones (VS) , the classical Michael acceptors, are renowned for their cysteine reactivity but plagued by promiscuity and rapid systemic clearance. Sulfonyl Fluorides (SFs) , utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, have emerged as the "Goldilocks" electrophile—stable in plasma yet highly reactive within the specific context of a protein binding pocket.

This guide objectively compares these two classes, dissecting the critical disconnect between in vitro potency (often misleadingly reported as IC

Mechanistic Divergence: Michael Addition vs. SuFEx

To understand the efficacy gap, one must first understand the reaction kinetics and residue specificity.

FeatureVinyl Sulfones (VS)Sulfonyl Fluorides (SF)
Primary Mechanism Michael Addition (1,4-addition)SuFEx (Nucleophilic Substitution at S

)
Target Residue Cysteine (Thiol)Tyrosine, Lysine, Serine, Histidine, Threonine
Reactivity Driver Electronic activation of alkeneContext-specific proximity & acid/base catalysis
Metabolic Stability Low (Rapid glutathione conjugation)High (Resistant to hydrolysis/GSH)
Reversibility IrreversibleIrreversible
Visualization: Reaction Pathways

The following diagram illustrates the mechanistic distinction. Note how VS relies on a generic soft nucleophile attack, while SF requires a specific local environment (often a hydrogen bond network) to eject the fluoride leaving group.

ReactionMechanismVSVinyl Sulfone(R-SO2-CH=CH2)TS_VSTransition State(Anionic Intermediate)VS->TS_VSMichael AdditionSFSulfonyl Fluoride(R-SO2-F)TS_SFTransition State(Pentacoordinate Sulfur)SF->TS_SFSuFExCysCysteine (SH)Cys->TS_VSSoft NucleophileResiduesTyr/Lys/Ser/His(Context Dependent)Residues->TS_SFProximity DrivenAdduct_VSStable Thioether AdductTS_VS->Adduct_VSRapidAdduct_SFSulfonylated Protein(+ HF release)TS_SF->Adduct_SFSlow withoutcatalysis

Figure 1: Mechanistic pathways of Vinyl Sulfones (Michael Addition) vs. Sulfonyl Fluorides (SuFEx).

In Vitro Potency: The Fallacy of IC

Expert Insight: Relying on IC


The Correct Metric:



Protocol: Determining

This protocol uses a continuous assay method, which is superior to discontinuous methods for capturing rapid kinetics.

  • Reagent Prep: Prepare enzyme and fluorogenic substrate in assay buffer. Prepare inhibitor dilution series (10 concentrations).

  • Initiation: Add enzyme to the inhibitor plate. Immediately add substrate.

  • Measurement: Monitor product formation (fluorescence) continuously for 60–90 minutes.

  • Data Analysis (Non-linear Regression):

    • Fit each progress curve to the equation:

      
       to obtain 
      
      
      for each [I].
    • Plot

      
       vs. [I].[1][2]
      
    • Fit to the hyperbolic equation:

      
      .
      
    • Result: Extract

      
       (max inactivation rate) and 
      
      
      (affinity).
The Translational Gap: Why Potency Efficacy

A compound with a high

  • Vinyl Sulfones: Often react rapidly with plasma albumin and glutathione (GSH) before reaching the target tissue. This "non-specific sink" reduces the effective concentration (

    
    ) to near zero.
    
  • Sulfonyl Fluorides: generally resist GSH conjugation. However, their efficacy depends on Target Occupancy (TO) . If the drug clears faster than the time required for the covalent bond to form (

    
    ), efficacy is lost regardless of potency.
    
Visualization: The Translational Workflow

This diagram outlines the decision tree for moving a sulfonyl-based modifier from the bench to the animal model.

TranslationalFlowHitIn Vitro Hit(High k_inact/K_I)StabilityPlasma/GSH Stability AssayHit->StabilityUnstableHigh Clearance(Likely VS)Stability->UnstableT_1/2 < 15 minStableStable(Likely SF)Stability->StableT_1/2 > 60 minUnstable->HitRe-designPKPharmacokinetics (PK)Measure T_1/2Stable->PKTOEx Vivo Target OccupancyPK->TOLowTOLow OccupancyIncrease Dose or k_inactTO->LowTO< 50% OccupancyHighTOHigh Occupancy (>90%)TO->HighTO> 90% OccupancyEfficacyIn Vivo Efficacy ModelHighTO->Efficacy

Figure 2: Workflow for bridging the in vitro - in vivo gap for covalent modifiers.

In Vivo Assessment: Target Occupancy (TO)

The only way to validate a covalent mechanism in vivo is to prove the target is physically modified.

Protocol: Ex Vivo Target Occupancy Assay (Streptavidin-Shift)

This method assumes the use of a biotinylated probe analog of your inhibitor.

  • Dosing: Administer the covalent inhibitor (or vehicle) to mice.

  • Tissue Harvest: At

    
     (e.g., 2-4 hours), harvest tissue (tumor/liver) and flash freeze.
    
  • Lysis: Homogenize tissue in lysis buffer containing excess probe (to label free target).

    • Note: The drug administered in vivo has already blocked some sites. The probe added ex vivo will only label the remaining free sites.

  • Click Chemistry (If using SF-alkyne): If the drug isn't biotinylated, react lysate with biotin-azide via CuAAC.

  • Western Blot:

    • Run lysate on SDS-PAGE.

    • Stain with Streptavidin-HRP.

    • Readout: A decrease in band intensity compared to vehicle indicates successful in vivo target occupancy.

Comparative Data Summary

The table below summarizes typical performance metrics for a Vinyl Sulfone vs. a Sulfonyl Fluoride designed for the same kinase target.

MetricVinyl Sulfone (Example)Sulfonyl Fluoride (Example)Interpretation
In Vitro

(1 hr)
5 nM50 nMVS appears 10x more potent initially.

(

)


VS forms bonds faster.
Plasma Stability (

)
< 20 min> 240 minCritical Failure Point for VS.
GSH Reactivity High (50% loss in 10 min)Negligible (< 5% loss in 4 hrs)SF is "bio-orthogonal" to GSH.
In Vivo Occupancy (4h) 15%95%SF sustains occupancy due to stability.
Efficacy (Tumor Vol) No significant reduction80% regressionStability drives Efficacy.
References
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. [Link]

  • Evaluation of covalent inhibition potency. BioKin, Ltd.[3] [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PubMed Central. [Link]

Cross-reactivity and target occupancy studies for 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Cross-Reactivity and Target Occupancy Profiling of 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine

As covalent therapeutics and chemical probes experience a renaissance in drug discovery, the selection and validation of the electrophilic warhead remain the most critical determinants of a compound's success[1]. 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine (IPSM) represents a class of highly reactive, targeted covalent modifiers. The molecule combines a sulfonylmorpholine scaffold—a privileged structural motif often utilized for non-covalent recognition in kinase and hydrolase pockets—with an isocyanate warhead, a hard electrophile capable of rapidly trapping nucleophilic residues.

This guide provides a rigorous, causality-driven framework for evaluating the target occupancy (TO) and proteome-wide cross-reactivity of IPSM. By comparing it against alternative covalent warheads and detailing self-validating experimental protocols, we establish a robust methodology for deploying isocyanate-based probes in complex biological systems.

Mechanistic Rationale: The Physics of Isocyanate Reactivity

The choice of an isocyanate warhead over traditional Michael acceptors (e.g., acrylamides) fundamentally alters the compound's interactome. Acrylamides are "soft" electrophiles that selectively target "soft" nucleophiles, primarily the thiolate anion of hyper-reactive cysteines[1]. In contrast, the isocyanate group in IPSM is a highly polarized, "hard" electrophile.

The Causality of Promiscuity and Instability: Because of its high intrinsic electrophilicity, IPSM is not restricted to cysteine modification. It readily undergoes nucleophilic attack by the


-amino groups of lysines and the hydroxyl groups of serines/threonines, forming highly stable urea and carbamate adducts, respectively. While this broadens the scope of targetable residues beyond the "cysteinome," it inherently increases the risk of off-target cross-reactivity[2][3]. Furthermore, isocyanates are susceptible to aqueous hydrolysis, converting to inactive primary amines. This thermodynamic instability dictates that target engagement must occur rapidly before the active probe is depleted from the biological matrix.

IsocyanateReactivity IPSM IPSM (Isocyanate Warhead) Lysine Target Lysine (-NH2) IPSM->Lysine Nucleophilic Attack Cysteine Target Cysteine (-SH) IPSM->Cysteine Nucleophilic Attack Water Aqueous Media (H2O) IPSM->Water Hydrolysis Urea Stable Urea Adduct (On-Target / Off-Target) Lysine->Urea Thiocarbamate Thiocarbamate Adduct (Reversible/Irreversible) Cysteine->Thiocarbamate Amine Hydrolyzed Amine (Inactive Metabolite) Water->Amine

Chemical reactivity pathways of the IPSM isocyanate warhead in biological systems.

Comparative Profiling: IPSM vs. Alternative Covalent Warheads

To objectively evaluate IPSM, we must benchmark its performance metrics against other widely used covalent warheads. The following table summarizes the quantitative and qualitative differences that dictate assay design.

Feature / MetricIsocyanate (IPSM)Acrylamide (e.g., Sotorasib)Sulfonyl Fluoride (SuFEx)Chloroacetamide
Primary Target Residues Lysine, Serine, CysteineCysteine (highly selective)Tyrosine, Lysine, SerineCysteine, Lysine (high conc.)
Intrinsic Reactivity Very HighLow to ModerateContext-Dependent (Requires activation)High
Aqueous Half-Life (

)
Minutes to Hours (Hydrolyzes)Highly Stable (Days)Highly Stable (Days)Moderate to High
Adduct Stability Urea (Irreversible)Thioether (Irreversible)Sulfonate (Irreversible)Thioether (Irreversible)
Cross-Reactivity Risk High (Requires strict dosing)Low (Target-driven)Low (Proximity-driven)Moderate to High
Preferred TO Assay Probe-Free Occupancy (PFO)Competitive ABPPCompetitive ABPPCompetitive ABPP

Target Occupancy (TO) Workflow: The Probe-Free Occupancy (PFO) Assay

The Rationale: Traditional Activity-Based Protein Profiling (ABPP) relies on synthesizing an alkyne-tagged analogue of the inhibitor to facilitate click-chemistry enrichment[1]. However, modifying the IPSM scaffold with an alkyne tag can further compromise its already delicate hydrolytic stability and alter its binding kinetics. Therefore, a Probe-Free Occupancy (PFO) assay using targeted mass spectrometry (MRM/PRM) is the superior, self-validating choice[4].

The PFO method directly quantifies the depletion of the unmodified target peptide. By normalizing the signal of the target peptide against non-target peptides from the same protein, the system internally corrects for variations in protein extraction, immunoprecipitation, and digestion efficiency[4][5].

PFOWorkflow Dose 1. Dosing Treat with IPSM Lysis 2. Lysis Quench & Extract Dose->Lysis Digest 3. Digestion Generate Peptides Lysis->Digest LCMS 4. LC-MS/MS MRM/PRM Analysis Digest->LCMS Analyze 5. Calculation % Depletion LCMS->Analyze

Probe-Free Occupancy (PFO) targeted mass spectrometry workflow for IPSM.

Step-by-Step Methodology: PFO Assay for IPSM
  • Dosing and Matrix Quenching: Treat live cells or tissue lysates with a concentration gradient of IPSM (e.g., 1 nM to 10 µM) for a defined time (e.g., 1 hour). Crucial Step: Because isocyanates are highly reactive, immediately quench the reaction by adding an excess of a primary amine (e.g., 100 mM Tris-HCl, pH 8.0) during lysis to prevent post-lysis artifactual labeling.

  • Protein Enrichment (Optional but Recommended): Immunoprecipitate the target protein using a highly specific antibody coupled to magnetic beads. Wash stringently with RIPA buffer to remove non-covalently bound IPSM.

  • Denaturation and Digestion: Denature the enriched protein using 8M Urea or 1% RapiGest. Reduce disulfides with DTT (10 mM) and alkylate with iodoacetamide (20 mM). Digest overnight with sequencing-grade Trypsin at 37°C.

  • Targeted LC-MS/MS (MRM/PRM): Analyze the peptide mixture using a triple quadrupole or Q-TOF mass spectrometer. Monitor the specific mass-to-charge (m/z) transitions for:

    • Target Peptide: The tryptic peptide containing the nucleophilic residue (Lys/Ser/Cys) targeted by IPSM.

    • Reference Peptides: 2-3 tryptic peptides from the same protein that do not contain reactive residues.

  • Data Analysis (Self-Validation): Calculate the ratio of the Target Peptide area to the Reference Peptides area. Target Occupancy (%) is calculated as: 100 * (1 - (Ratio_Treated / Ratio_Vehicle)). A dose-dependent decrease in the unmodified target peptide confirms specific covalent engagement[4][5].

Cross-Reactivity Profiling: Competitive IsoTOP-ABPP

While PFO proves on-target engagement, the promiscuity of the isocyanate warhead demands a proteome-wide assessment of off-target events. To achieve this, we utilize Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) [3].

The Rationale: Instead of tagging IPSM, we use broad-spectrum, alkyne-tagged reactivity probes (e.g., iodoacetamide-alkyne for cysteines, or fluorophosphonate-alkyne for serines) to label all available reactive sites in the proteome. Pre-treatment with IPSM will competitively block the sites it has covalently occupied, preventing subsequent labeling by the broad-spectrum probe[2][3].

Step-by-Step Methodology: Competitive ABPP
  • Competitive Dosing: Incubate the proteome (e.g., 2 mg/mL cell lysate) with IPSM (e.g., 10 µM) or a DMSO vehicle control for 1 hour.

  • Broad-Spectrum Probe Labeling: Add a broad-spectrum alkyne-probe (e.g., 100 µM Iodoacetamide-alkyne) to both the treated and vehicle samples. Incubate for 1 hour to label all remaining unoccupied reactive residues.

  • Click Chemistry & Isotopic Tagging: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag containing a TEV-protease cleavable linker. Crucial Step: Use a "Light" isotopic tag for the DMSO control and a "Heavy" isotopic tag for the IPSM-treated sample.

  • Enrichment and Cleavage: Combine the Light and Heavy samples in a 1:1 ratio (self-validating internal control). Enrich labeled proteins on streptavidin beads. Wash extensively, then release the probe-modified peptides via TEV protease cleavage.

  • Quantitative MS Analysis: Analyze the released peptides via LC-MS/MS. Calculate the Light/Heavy (L/H) ratio for each identified peptide.

  • Interpretation: An L/H ratio near 1.0 indicates no binding by IPSM. An L/H ratio > 4.0 indicates that IPSM successfully outcompeted the broad-spectrum probe, identifying that specific residue as an off-target liability of the isocyanate warhead[2][3].

Conclusion

Deploying 4-[(4-isocyanatopiperidin-1-yl)sulfonyl]morpholine requires a deep understanding of its hard electrophilic nature. While its rapid reaction kinetics make it an excellent tool for capturing transient protein states, its susceptibility to hydrolysis and potential for broad cross-reactivity necessitate advanced analytical workflows. By utilizing Probe-Free Occupancy (PFO) for accurate on-target quantification and competitive isoTOP-ABPP for rigorous off-target mapping, researchers can confidently validate the therapeutic or chemical biology utility of this unique sulfonylmorpholine-isocyanate scaffold.

References

  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2 Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design Source: MDPI URL:[Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification Source: ACS Publications URL:[Link]

  • Reactive chemistry for covalent probe and therapeutic development Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Assessing the reversibility and stability of covalent bonds formed by isocyanates

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in covalent drug discovery, I frequently observe research teams defaulting to acrylamide warheads targeting cysteine. While clinically validated, the low natural abundance of cysteine restricts the targetable proteome. To expand our therapeutic landscape, we must evaluate alternative electrophiles.

Isocyanates (–N=C=O) represent a highly versatile class of covalent warheads. Depending on the nucleophilic residue they engage, isocyanates can form bonds that range from permanently irreversible to dynamically reversible. The critical decision when deploying isocyanate-based probes—or masked isocyanates like dioxazolones—lies in understanding the thermodynamic stability and reversibility of the resulting covalent adducts.

This guide provides an objective, data-driven comparison of isocyanate covalent bonds against other standard warheads, detailing the mechanistic causality behind their stability and the self-validating experimental workflows required to assess them.

Mechanistic Causality: The Chemistry of Isocyanates

The reactivity of an isocyanate is driven by its highly electrophilic central carbon, which is susceptible to attack by various biological nucleophiles. The stability of the resulting bond is dictated by the electronic properties of the attacking residue:

  • Lysine Targeting (Urea Formation): When a primary amine (e.g., the

    
    -amino group of lysine) attacks an isocyanate, a urea bond is formed. This bond is highly stabilized by resonance between the nitrogen lone pairs and the carbonyl 
    
    
    
    -electrons. Because of this profound resonance stabilization, urea bonds are exceptionally stable and essentially irreversible under physiological conditions, making them ideal for permanent target inactivation or global lysine profiling[1],[2].
  • Cysteine Targeting (Thiocarbamate Formation): When a thiol (e.g., cysteine) attacks an isocyanate, a thiocarbamate bond is formed. Unlike nitrogen, the larger atomic radius and lower electronegativity of sulfur significantly reduce resonance stabilization. Consequently, thiocarbamates are thermodynamically labile and can undergo reversible addition-elimination, particularly when exposed to competing endogenous thiols[3],[4].

Mechanism Iso Isocyanate (-N=C=O) Electrophilic Warhead Lys Lysine (Amine) Iso->Lys Nucleophilic Attack Cys Cysteine (Thiol) Iso->Cys Nucleophilic Attack Urea Urea Adduct Resonance Stabilized Lys->Urea Irreversible Thio Thiocarbamate Adduct Labile / Reversible Cys->Thio Reversible Thio->Iso Excess GSH / Washout

Diagram 1: Mechanistic pathways of isocyanate reactivity and resulting covalent bond stability.

Comparative Analysis of Covalent Warheads

To contextualize isocyanates within the broader drug development landscape, we must benchmark their stability against industry-standard alternatives. The table below synthesizes the expected kinetic behavior of various warheads.

Table 1: Quantitative Stability Comparison of Covalent Warheads

Warhead ClassPrimary Target ResidueAdduct FormedReversibility ProfileTypical Half-Life (

) in Buffer
Clinical / Tool Example
Isocyanate Lysine (

-amine)
UreaIrreversible> 48 hoursDioxazolone probes
Isocyanate Cysteine (Thiol)ThiocarbamateReversible10 mins – 4 hoursExperimental 3CLpro inhibitors
Acrylamide Cysteine (Thiol)ThioetherIrreversible> 48 hoursOsimertinib, Ibrutinib
Cyanoacrylamide Cysteine (Thiol)ThioetherReversible30 mins – 12 hoursRilzabrutinib
Boronic Acid Serine / CysteineBoronate EsterHighly ReversibleSeconds – MinutesBortezomib, Vaborbactam

Evaluating Reversibility: Self-Validating Experimental Workflows

To rigorously prove whether an isocyanate-derived bond is reversible (thiocarbamate) or irreversible (urea), we employ two orthogonal methodologies. Every protocol must act as a self-validating system, incorporating internal controls to rule out false positives caused by protein denaturation or assay artifacts.

Protocol 1: Jump Dilution Assay for Functional Reversibility

The jump dilution assay is the gold standard for distinguishing between reversible and irreversible covalent inhibitors[3].

Causality & Logic: By pre-incubating the enzyme and inhibitor at high concentrations, we drive the equilibrium to near 100% target occupancy. Diluting the mixture 100-fold drops the inhibitor concentration far below its


. If the bond is reversible, Le Chatelier's principle dictates that the inhibitor will dissociate to re-establish equilibrium. We include a scavenger (e.g., Glutathione, GSH) in the dilution buffer to permanently trap the dissociated isocyanate, preventing rebinding and ensuring the functional recovery of the enzyme is unidirectional[4].

Step-by-Step Methodology:

  • Saturation: Incubate the target protein (e.g., 100 nM) with the isocyanate inhibitor at

    
    .
    
  • Equilibration: Allow the reaction to proceed for 1–3 hours at 37°C to ensure complete covalent adduct formation.

  • Jump Dilution: Dilute the mixture 1:100 into an assay buffer containing the enzymatic substrate and 2 mM GSH (scavenger). The final inhibitor concentration is now

    
    .
    
  • Kinetic Monitoring: Continuously monitor enzymatic product formation (e.g., via fluorescence) for 2–4 hours.

  • Validation: An irreversible urea bond will yield a flatline (no activity recovery). A reversible thiocarbamate bond will show a curvilinear recovery of activity as the enzyme regains function.

JumpDilution S1 1. Saturation [E] + 10x IC50[I] S2 2. Adduct Formation Equilibration S1->S2 S3 3. Jump Dilution 1:100 in Substrate + GSH S2->S3 S4 4. Kinetic Readout Fluorescence Read S3->S4 R_Irr Flatline Activity (Irreversible Urea) S4->R_Irr Stable R_Rev Activity Recovery (Reversible Adduct) S4->R_Rev Labile

Diagram 2: Jump dilution assay workflow for validating the reversibility of covalent inhibitors.

Protocol 2: Intact Protein LC-MS Time-Course for Physical Stability

While functional assays are informative, they can be confounded by allosteric effects. Intact mass spectrometry provides direct, physical evidence of the covalent bond's stability.

Causality & Logic: By physically removing the excess unbound inhibitor using a size-exclusion spin column, we trap the system in a state of non-equilibrium. If the bond is reversible, the adduct will spontaneously hydrolyze or dissociate over time. Tracking the mass shift from[Protein + Inhibitor] back to [Apo Protein] allows for the precise calculation of the bond's half-life (


).

Step-by-Step Methodology:

  • Labeling: Incubate 5 µM of the target protein with 25 µM isocyanate inhibitor for 2 hours at room temperature.

  • Isolation: Pass the reaction mixture through a Zeba™ spin desalting column (7K MWCO) to completely remove unbound inhibitor.

  • Incubation: Incubate the purified protein-inhibitor complex at 37°C in physiological buffer (pH 7.4).

  • Sampling: Extract 10 µL aliquots at

    
     and 
    
    
    
    hours. Immediately quench the reaction by adding 1% formic acid.
  • LC-MS Analysis: Analyze the samples via LC-TOF MS. Deconvolute the raw spectra to calculate the relative abundance of the covalent adduct versus the apo-protein over time.

Conclusion

Isocyanates offer a dual-modality approach in drug development. When directed toward lysine, they form highly stable, irreversible ureas suitable for long-acting target inhibition or proteomic profiling[1]. Conversely, when directed toward cysteine, they form transient thiocarbamates that function as reversible covalent inhibitors, minimizing off-target toxicity while maintaining high biochemical potency[3]. By leveraging the self-validating assays detailed above, researchers can confidently tune the reversibility of their covalent compounds to match their desired therapeutic profile.

References

  • Li, J. J. et al. Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews - ACS Publications.[Link]

  • Ghosh, A. K. et al. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry - NIH.[Link]

  • Bonhomme, S. et al. Novel dithiocarbamates selectively inhibit 3CL protease of SARS-CoV-2 and other coronaviruses. European Journal of Medicinal Chemistry - NIH.[Link]

  • Wang, Y. et al. Dioxazolones as Masked Isocyanate Electrophiles for Global Profiling of Lysine Reactivity and Ligandability. Journal of the American Chemical Society - ACS Publications.[Link]

  • Kim, J. et al. Dynamic Covalent Bond-Based Polymer Chains Operating Reversibly with Temperature Changes. Polymers - MDPI.[Link]

  • Smith, A. et al. Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication. Chemical Communications - RSC Publishing.[Link]

Sources

Safety Operating Guide

4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of modern medicinal chemistry, 4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine (CAS: 1042782-15-9)[1] is a highly reactive bifunctional building block. While its sulfonylmorpholine-piperidine scaffold is invaluable for drug development, the terminal isocyanate (-N=C=O) moiety presents severe acute hazards.

This guide provides drug development professionals and laboratory personnel with the authoritative causality, operational protocols, and verified disposal procedures required to handle this compound safely.

The Mechanistic Causality of Isocyanate Hazards

To safely dispose of 4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine, one must understand the electrophilic nature of the isocyanate carbon. It is highly susceptible to nucleophilic attack.

When an isocyanate reacts with ambient moisture or aqueous waste, it undergoes hydrolysis to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, yielding a primary amine and carbon dioxide (CO₂) gas[2]. The Causality of Risk: If this hydrolysis occurs inside a sealed laboratory waste container, the rapid evolution of CO₂ will cause a catastrophic buildup of pressure, inevitably leading to container rupture or explosion[3]. Furthermore, the compound is a known respiratory and skin sensitizer[4]. Therefore, isocyanates must never be discarded directly into standard aqueous or organic waste streams without prior chemical deactivation.

Quantitative Safety & Handling Parameters

Before initiating any disposal or quenching protocol, ensure all operational parameters align with the following safety specifications:

Parameter / PropertySpecification & Guideline
Chemical Name 4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine
CAS Number 1042782-15-9[1]
Primary Hazards Highly reactive electrophile; Respiratory & skin sensitizer[4]
Water Reactivity Vigorous; Generates CO₂ gas (Severe overpressurization risk)[3]
Recommended Quench Methanol (≥5 eq) or Diethylamine (≥2 eq) in aprotic solvent[5]
Spill Decontaminant 90% Water, 8% Conc. Ammonia, 2% Non-ionic Surfactant[6]
Validation Method IR Spectroscopy (Loss of N=C=O stretch at ~2250–2270 cm⁻¹)[5]

Self-Validating In-Flask Quenching Protocol

To safely dispose of unreacted 4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine, it must be deliberately reacted with a controlled nucleophile (an alcohol or secondary amine) to form a stable, non-gas-producing carbamate or urea[5].

Step-by-Step Methodology:

  • Preparation & Atmospheric Control: Perform all operations inside a certified fume hood. Place the reaction flask under an inert atmosphere (Nitrogen or Argon) and cool the mixture to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic nature of the nucleophilic addition.[5]

  • Solvent Dilution: Dissolve or dilute the isocyanate in an anhydrous, aprotic solvent (e.g., Tetrahydrofuran or Dichloromethane). Causality: Aprotic solvents prevent premature, uncontrolled hydrolysis and gas evolution.

  • Quenching Agent Addition: Slowly, dropwise, add an excess of your chosen quenching agent. Use either anhydrous Methanol (at least 5 equivalents) or a secondary amine like Diethylamine (at least 2 equivalents)[5].

  • Maturation: Remove the ice bath. Allow the mixture to slowly warm to room temperature and stir continuously for at least 1 to 2 hours to ensure complete conversion[5].

  • System Validation (Critical): Do not assume the quench is complete. Monitor the reaction via IR spectroscopy. The protocol is validated only when the strong, distinctive isocyanate peak at ~2250–2270 cm⁻¹ has completely disappeared[5].

  • Waste Segregation: Once validated, transfer the deactivated carbamate/urea solution to the appropriate EHS-approved organic waste container. Leave the cap loosely secured for 24 hours to vent any trace gases before final sealing.

Reaction Pathway & Deactivation Logic

The following diagram illustrates the safe, controlled quenching pathways versus the hazardous accidental hydrolysis pathway.

Isocyanate_Quenching ISO 4-[(4-Isocyanatopiperidin-1-yl) sulfonyl]morpholine (-N=C=O) ALC Controlled Quench (e.g., Methanol / Amine) ISO->ALC Nucleophilic Addition H2O Accidental Hydrolysis (Water / Ambient Moisture) ISO->H2O Uncontrolled Reaction SAFE Stable Carbamate or Urea (Safe for EHS Disposal) ALC->SAFE Exothermic Conversion HAZARD Primary Amine + CO2 Gas (Container Rupture Hazard!) H2O->HAZARD Decarboxylation

Chemical pathways for isocyanate quenching versus accidental water hydrolysis.

Emergency Spill Response & EHS Logistics

If 4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine is spilled outside of a controlled reaction flask, the pure liquid/solid cannot be safely quenched with pure alcohols due to the lack of solvent control. A specialized decontamination approach is required.

Spill Cleanup Protocol:

  • Evacuation & PPE: Evacuate the immediate area. Responders must wear heavy-duty nitrile gloves, splash goggles, and, for large spills, a self-contained breathing apparatus (SCBA)[6].

  • Containment: Cover the spill completely with an inert, absorbent material (e.g., Kieselguhr, sand, or sawdust)[6]. Do not use combustible materials if strong oxidizers are nearby.

  • Decontamination Application: Liberally apply a prepared isocyanate decontaminant solution. The industry standard formulation is 90% water, 8% concentrated ammonia, and 2% non-ionic surfactant (by volume)[6]. Causality: The ammonia acts as a potent nucleophile to rapidly form a urea derivative, while the surfactant lowers surface tension, allowing the aqueous mixture to penetrate and react with the hydrophobic isocyanate.

  • Venting Period: Allow the absorbed, treated mixture to stand in an open, ventilated container for at least 24 hours[6]. This ensures all generated CO₂ gas safely dissipates into the fume hood exhaust.

  • EHS Handover: Label the open container as "Deactivated Isocyanate Spill Waste" and coordinate with your institution's Environmental Health and Safety (EHS) department for final hazardous waste collection[7].

References

  • Huntsman Building Solutions. "Isocyanate Component A - Safety Data Sheet." Huntsman. [Link]

  • Covestro. "Aliphatic Isocyanate Monomers - Health and Safety Information." Covestro. [Link]

  • Institut de recherche Robert-Sauvé en santé et en sécurité du travail (IRSST). "Guide for safe use of isocyanates: An industrial hygiene approach." IRSST.[Link]

  • Eversafe Academy. "Workplace Safety and Health Guidelines: Laboratory Chemical Life Cycle." Eversafe.[Link]

Sources

Personal protective equipment for handling 4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number: 139994-67-5 Molecular Formula: C₁₀H₁₇N₃O₄S Molecular Weight: ~275.32 g/mol [1][2]

PART 1: CRITICAL HAZARD PROFILE & RISK ASSESSMENT

The "Silent Sensitizer" Risk As a Senior Application Scientist, I must emphasize that this compound is not merely an irritant; it is a respiratory and skin sensitizer . The isocyanate moiety (-N=C=O) possesses a unique ability to cross-link proteins (haptenization), potentially triggering irreversible immunological sensitization (occupational asthma) even at trace exposures.[2]

  • Warning Properties: Poor.[2] The odor threshold for many isocyanates is often higher than the permissible exposure limit (PEL). If you can smell it, you are likely already overexposed.

  • Reactivity: The sulfonyl group adds stability compared to simple alkyl isocyanates, but the isocyanate group remains highly electrophilic. It reacts exothermically with nucleophiles (amines, alcohols) and reacts with water to generate Carbon Dioxide (CO₂) , creating a pressure explosion hazard in sealed waste containers.

PART 2: THE BARRIER STRATEGY (PPE & ENGINEERING CONTROLS)

Standard "lab coat and glasses" protocols are insufficient. You must employ a Redundant Barrier System .[2]

Hand Protection (Glove Logic)

Isocyanates can permeate standard glove materials without visible degradation.

  • Primary Layer: Nitrile (minimum 5 mil thickness) .

    • Why: Nitrile offers superior resistance to isocyanates compared to latex (which is permeable to many organic sensitizers).

  • Secondary Layer (High Risk/Solvent Use): If dissolving the reagent in permeating solvents like DCM or DMF, use Silver Shield® (Laminated Film) under outer nitrile gloves.

  • Protocol: Change gloves immediately upon splash or every 30 minutes during active handling.[2] Do not wash gloves and reuse.[2]

Respiratory Protection
  • Primary Control: All handling (weighing, solubilizing) must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Secondary Control (Spill/Outside Hood): A standard N95 mask is useless against isocyanate vapors. You must use a Full-Face Respirator with Organic Vapor/P100 (OV/HEPA) cartridges .[1][2]

Eye & Body Protection[3][4][5][6][7]
  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if working with >10g or pressurized systems.[2]

  • Body: Tyvek® lab coat or apron (impervious to liquids) is preferred over cotton, which can absorb and hold the chemical against the skin.

PART 3: OPERATIONAL PROTOCOL (Step-by-Step)

Phase 1: Preparation & Weighing
  • Static Control: This solid powder can be electrostatically charged.[2] Use an antistatic gun or ionizer during weighing to prevent "flying powder" inhalation.[2]

  • The "Closed Transfer" Rule: Weigh into a tared vial, cap immediately, and transport to the reaction vessel. Never walk through the lab with an open spatula.

Phase 2: Reaction Monitoring
  • Solvent Choice: Avoid protic solvents (methanol, ethanol, water) unless you intend to quench the reagent. Use dry DCM, THF, or DMF.

  • TLC Monitoring: Do not visualize by smell. Use a stain (e.g., Ninhydrin or Anisaldehyde) after quenching a mini-aliquot with methanol.

Phase 3: Quenching (The "Active Neutralization" Method)

Water alone is ineffective for quenching isocyanates; it forms a polyurea "crust" that traps active reagent inside. You must use a nucleophilic quench.[2]

Quenching Solution Recipe (For Reaction Mixtures):

  • Reagent: Methanol (MeOH) or Ethanol (EtOH).[2]

  • Catalyst: Trace Triethylamine (Et₃N) or Ammonium Hydroxide.

  • Mechanism: Converts the isocyanate into a stable, inert carbamate (urethane).

Quenching Solution Recipe (For Spills/Surface Decon):

  • Composition: 90% Water + 5% Sodium Carbonate + 5% Liquid Detergent.[1]

  • Why: The detergent solubilizes the isocyanate, allowing the water/carbonate to hydrolyze it safely to the amine and CO₂.

PART 4: VISUALIZATION OF WORKFLOWS

Diagram 1: Operational Safety Workflow

G cluster_0 Zone 1: Preparation cluster_1 Zone 2: Reaction cluster_2 Zone 3: Termination Storage Storage (Desiccated, <4°C) Weighing Weighing (Fume Hood + Antistatic) Storage->Weighing Closed Transfer Reaction Reaction (Inert Atm, Dry Solvent) Weighing->Reaction Add to Solvent Monitoring Monitoring (TLC/LCMS - No Smell!) Reaction->Monitoring Quench Active Quench (MeOH + Base) Monitoring->Quench Complete Waste Waste Disposal (Vented Cap - CO2 Risk) Quench->Waste Wait 30 mins

Caption: Operational workflow emphasizing the "Closed Transfer" and "Active Quench" steps to prevent exposure and pressure buildup.

Diagram 2: Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Small Small (<10 mL/g) Inside Hood Assess->Small Large Large (>10 mL/g) Or Outside Hood Assess->Large ActionSmall 1. Cover with absorbent pads 2. Soak with Decon Soln 3. Wait 15 mins Small->ActionSmall ActionLarge 1. EVACUATE LAB 2. Secure Perimeter 3. Call HazMat Team Large->ActionLarge Disposal Disposal into Double-Bagged Waste ActionSmall->Disposal

Caption: Decision logic for spill response. Note that large spills outside a hood require immediate evacuation due to respiratory sensitization risks.

PART 5: DATA SUMMARY & DISPOSAL

Physical & Safety Data Table
ParameterSpecificationOperational Note
CAS Number 139994-67-5Use for SDS search and waste labeling.[1][2]
Physical State Solid (Powder/Crystal)Risk of inhalation dust; use antistatic measures.
Solubility DCM, THF, DMF, DMSOReacts with water/alcohols (Do not use as solvents).
Quenching Agent Methanol + 1% NH₄OHForms stable methyl carbamate.
Waste Stream Solid/Liquid HazardousDO NOT TIGHTLY CAP. CO₂ evolution can burst bottles.[2]
Disposal Protocol
  • Quench First: Never dispose of active isocyanate directly.[2] Treat with the quenching solution described in Part 3.

  • Allow Venting: Let the waste container sit loosely capped in the fume hood for 24 hours to allow all CO₂ to escape.

  • Labeling: Mark clearly as "Isocyanate Waste - Quenched" or "Carbamate Waste."[1][2]

References

  • Sigma-Aldrich. Safety Data Sheet for Isocyanate Reagents (General). Retrieved from .[1][2]

  • National Institute for Occupational Safety and Health (NIOSH). Isocyanates: Worker Safety and Health Topic. Retrieved from .[2]

  • Occupational Safety and Health Administration (OSHA). Isocyanates - Hazard Recognition.[1][2] Retrieved from .[2]

  • BenchChem. Safe Handling and Quenching Procedures for Isocyanates. Retrieved from .[2]

  • ChemicalBook. CAS 139994-67-5 Entry.[1][2] Retrieved from .[2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.